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  • Product: p-NO2-Bn-DOTA(B-199)
  • CAS: 116052-88-1

Core Science & Biosynthesis

Foundational

Technical Monograph: p-NO2-Bn-DOTA (B-199)

The Stable Precursor for Backbone-Modified Radiometal Chelation Executive Summary p-NO2-Bn-DOTA (Catalog Code: B-199) is the nitro-precursor to one of the most robust bifunctional chelating agents (BFCAs) in nuclear medi...

Author: BenchChem Technical Support Team. Date: February 2026

The Stable Precursor for Backbone-Modified Radiometal Chelation

Executive Summary

p-NO2-Bn-DOTA (Catalog Code: B-199) is the nitro-precursor to one of the most robust bifunctional chelating agents (BFCAs) in nuclear medicine. Unlike first-generation chelators that utilize a pendant arm for bioconjugation (reducing coordination denticity), B-199 features a backbone substitution at the C2 position of the macrocycle. This design preserves all four acetate arms for metal coordination, ensuring maximum thermodynamic stability (


) and kinetic inertness for high-energy radiometals like Lutetium-177 , Yttrium-90 , and Actinium-225 .

This guide details the chemical architecture, activation protocols, and quality control systems required to utilize B-199 in the development of radioimmunoconjugates.

Chemical Fundamentals & Identity

B-199 is the commercially designated code (Macrocyclics) for the nitro-benzyl derivative of DOTA. It is chemically inert regarding bioconjugation until "activated" via reduction.

PropertySpecification
Chemical Name S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid
Common Name p-NO2-Bn-DOTA
Catalog Code B-199
CAS Number 116052-88-1
Molecular Formula

Molecular Weight 685.4 g/mol (HCl salt)
Role Stable Precursor (Must be reduced to p-NH2-Bn-DOTA for use)
The "B-Series" Progression

Researchers must understand the lineage of this molecule to select the correct starting material:

  • B-199 (Nitro): Long-term storage form.[1][2] Highly stable. Oxidatively inert.

  • B-200 (Amine): Reduced form (p-NH2-Bn-DOTA). Ready for conversion to isothiocyanate or coupling via EDC/NHS.

  • B-205 (Isothiocyanate): Activated form (p-SCN-Bn-DOTA). Reacts directly with Lysine residues. Hydrolytically sensitive; shorter shelf-life.

Mechanism of Action: Backbone Substitution vs. N-Functionalization

The primary advantage of B-199 derivatives over standard DOTA-NHS esters lies in the coordination geometry.

  • N-Functionalization (DOTA-NHS): Uses one of the four carboxylate arms to attach to the antibody. This leaves only 7 donor atoms (N4O3), creating a less stable complex for 8-coordinate metals like Lu(III) or Gd(III).

  • C-Functionalization (B-199): The benzyl linker is attached to the carbon backbone of the cyclen ring. All four acetate arms (

    
    ) and four ring nitrogens remain free to coordinate the metal. This forms a saturated N4O4  coordination sphere.
    
Isomerism: SAP vs. TSAP

Upon metal complexation, the DOTA macrocycle adopts specific geometries.[3] For Lanthanides, the Square Antiprismatic (SAP) isomer is thermodynamically preferred over the Twisted Square Antiprismatic (TSAP) isomer due to higher kinetic stability (slower dissociation in serum).

  • Note: The bulky benzyl group at C2 in B-199 derivatives sterically locks the ring conformation, favoring the formation of the highly stable SAP isomer.

CoordinationGeometry cluster_0 Ligand Architecture cluster_1 Coordination Sphere B199 p-NO2-Bn-DOTA (Backbone Substituted) N4O4 N4O4 Geometry (8 Donors) Max Stability B199->N4O4 Retains 4 Acetate Arms DOTA_NHS DOTA-NHS (N-Substituted) N4O3 N4O3 Geometry (7 Donors) Reduced Stability DOTA_NHS->N4O3 Sacrifices 1 Arm for Linker SAP Stable Radio-Complex (Lu-177 / Y-90) N4O4->SAP Forms SAP Isomer (Inert in Serum)

Figure 1: Structural causality of backbone substitution leading to superior chelate stability.

Experimental Workflow: Activation & Conjugation

Since B-199 is a precursor, it requires chemical activation. The following protocol outlines the reduction of the nitro group to the amine, followed by activation to the isothiocyanate (p-SCN), the gold standard for antibody conjugation.

Step 1: Reduction (B-199

B-200)
  • Reagents: 10% Pd/C catalyst, Hydrogen gas (

    
    ), Methanol.
    
  • Protocol:

    • Dissolve p-NO2-Bn-DOTA (B-199) in dry methanol.

    • Add 10 wt% Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Bubble

      
       gas or use a hydrogenation shaker (30-50 psi) for 2-4 hours at RT.
      
    • Critical QC: Monitor via HPLC (disappearance of nitro peak).

    • Filter through Celite to remove Pd/C. Caution: Trace Pd can quench radiolabeling. Use metal-scavenging resin (e.g., Chelex 100) if necessary.

    • Lyophilize to obtain p-NH2-Bn-DOTA (B-200).

Step 2: Activation to Isothiocyanate (B-200

B-205)
  • Reagents: Thiophosgene (

    
    ) or 1,1'-Thiocarbonyldi-2(1H)-pyridone.
    
  • Protocol:

    • Dissolve p-NH2-Bn-DOTA in water/chloroform biphasic mix.

    • Add excess thiophosgene (Caution: Toxic).

    • React for 1-2 hours.

    • Purify via semi-prep HPLC to isolate p-SCN-Bn-DOTA.

Step 3: Bioconjugation (Antibody Labeling)

This protocol describes coupling the activated B-205 to a monoclonal antibody (mAb).

  • Buffer Exchange: exchange mAb into 0.1 M Carbonate Buffer, pH 9.0 . Crucial: Remove all amine-containing buffers (Tris, Glycine) as they will compete for the isothiocyanate.

  • Reaction: Add 10-20 molar excess of p-SCN-Bn-DOTA (dissolved in DMSO) to the mAb solution.

  • Incubation: 1 hour at 37°C or overnight at 4°C.

  • Purification: Use a PD-10 desalting column or centrifugal filtration (30k MWCO) equilibrated with 0.25 M Ammonium Acetate, pH 5.5 (Metal-free).

    • Why Ammonium Acetate? It is the optimal buffer for subsequent radiolabeling with Lu-177 or Y-90.

Workflow B199 Start: B-199 (Nitro) Storage Form Reduction Reduction (Pd/C, H2) Target: Nitro Group B199->Reduction B200 Intermediate: B-200 (Amine) Reduction->B200 Activation Activation (Thiophosgene) Target: Amine Group B200->Activation B205 Active Agent: p-SCN-Bn-DOTA Activation->B205 Conjugation Conjugation to Antibody (pH 9.0, Lysine residues) B205->Conjugation Immunoconjugate Final Immunoconjugate (DOTA-mAb) Conjugation->Immunoconjugate

Figure 2: Synthetic pathway from precursor B-199 to functional immunoconjugate.

Radiolabeling & Quality Control

Once the immunoconjugate is synthesized, radiolabeling utilizes the DOTA cage.

Standard Protocol (Lu-177):

  • Reagents:

    
     in 0.05 M HCl.
    
  • Mixture: Add

    
     to the DOTA-mAb in Ammonium Acetate (pH 5.5).
    
  • Conditions: Incubate at 37°C - 42°C for 45-60 minutes.

    • Note: Backbone-substituted DOTA (B-199 derived) has slower kinetics than non-cyclic chelators (like DTPA) but forms infinitely more stable complexes. Heat facilitates the formation of the stable SAP isomer.

  • QC Challenge (DTPA Challenge):

    • Add excess DTPA to an aliquot of the product.

    • Incubate 15 mins.

    • Run iTLC (Instant Thin Layer Chromatography).

    • Logic: Weakly bound Lu (non-specific binding) will be stripped by DTPA and migrate. Lu-DOTA is inert to DTPA stripping. This validates true chelation.

Comparative Analysis
Featurep-NO2-Bn-DOTA (B-199 derived)DOTA-NHS Ester
Linkage Site Carbon Backbone (C2)Nitrogen Carboxylate Arm
Denticity 8 (N4O4)7 (N4O3)
Complex Stability Ultra-High (Ideal for Therapy)High (Adequate for Imaging)
Isomer Purity Favors SAP (Stable)Mix of SAP/TSAP
Primary Use Therapeutic (Lu-177, Y-90, Ac-225)Diagnostic (Ga-68, Gd)
References
  • Chappell, L. L., et al. (2003). "Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins." Nuclear Medicine and Biology, 30(6), 581-595.
  • Brechbiel, M. W., & Gansow, O. A. (1992). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy." Bioconjugate Chemistry, 3(6), 559-566. (Foundational text on backbone substitution stability).
  • Viola-Villegas, N., & Doyle, R. P. (2009). "The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships." Coordination Chemistry Reviews, 253(13-14), 1906-1925.

Sources

Exploratory

p-NO2-Bn-DOTA(B-199) chemical structure and properties

Technical Whitepaper: -NO -Bn-DOTA (B-199) Precursor Chemistry, Chelation Dynamics, and Synthetic Utility Part 1: Executive Summary & Molecular Identity -NO -Bn-DOTA (Catalog Code: B-199) is the shelf-stable, C-functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: -NO -Bn-DOTA (B-199)

Precursor Chemistry, Chelation Dynamics, and Synthetic Utility

Part 1: Executive Summary & Molecular Identity

-NO

-Bn-DOTA
(Catalog Code: B-199) is the shelf-stable, C-functionalized precursor to the gold-standard bifunctional chelator

-SCN-Bn-DOTA. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the universal cage for lanthanides (Lu-177) and transition metals (Y-90, Ga-68), the "Bn" (benzyl) modification provided by B-199 is critical for bioconjugation.

Unlike N-functionalized DOTA derivatives, where one acetate arm is sacrificed for attachment (reducing complex stability), B-199 features a C-functionalized backbone . This preserves all four acetate arms and four nitrogen donors for metal coordination, maintaining the exceptional thermodynamic stability (


) and kinetic inertness required for in vivo applications.
Chemical Specifications (B-199)
ParameterSpecification
Chemical Name S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid
Formula

(Salt form often supplied)
Molecular Weight 685.4 g/mol (as 4HCl salt); ~539.5 g/mol (free acid)
CAS Number 116052-88-1
Solubility Highly soluble in water; sparingly soluble in organic solvents unless protonated.
Chirality The C-substitution introduces a chiral center. Commercial B-199 is typically the (S)-enantiomer.
Part 2: The "Precursor to Potency" Pipeline

The primary utility of B-199 is not as a direct conjugating agent, but as the stable storage form of the bifunctional chelator. The nitro (


) group is chemically inert under standard storage conditions, unlike the isothiocyanate (

) group, which is hydrolytically unstable.

Researchers typically procure B-199 to synthesize fresh batches of the amine (B-200) or isothiocyanate (B-205) derivatives, or to use as a non-reactive standard in metabolic stability studies.

Synthetic Pathway Diagram (Graphviz)

SynthesisPipeline B199 p-NO2-Bn-DOTA (B-199) Stable Precursor Reduction Reduction (H2 / Pd-C) B199->Reduction B200 p-NH2-Bn-DOTA (B-200) Reactive Intermediate Reduction->B200 Activation Activation (SCCl2 / Thiophosgene) B200->Activation B205 p-SCN-Bn-DOTA (B-205) Active Conjugator Activation->B205 Conjugate DOTA-Immunoconjugate (Thiourea Linkage) B205->Conjugate + Antibody (pH 9.0) Antibody Antibody / Peptide (Lysine Residues) Antibody->Conjugate

Caption: The activation pipeline from the stable Nitro-DOTA (B-199) to the active Isothiocyanate-DOTA (B-205) used for antibody conjugation.

Part 3: Chelation Thermodynamics & Isomerism

The introduction of the para-nitrobenzyl group on the macrocyclic carbon backbone creates specific stereochemical constraints. When B-199 (or its derivatives) complexes with metals like Lutetium (


) or Gallium (

), it forms rigid cage structures.
1. Coordination Geometry

The metal sits in the center of the macrocycle, coordinated by 4 amine nitrogens and 4 carboxylate oxygens (CN=8).

  • SAP (Square Antiprismatic): The torsion angle of the acetate arms is ~40°. This is the thermodynamically preferred and more kinetically inert isomer.

  • TSAP (Twisted Square Antiprismatic): Torsion angle ~29°. Less stable.

  • Impact of B-199: The bulky benzyl substituent on the carbon backbone sterically locks the complex predominantly into the SAP conformation, enhancing stability compared to unsubstituted DOTA.

2. Stability Constants (Log K)

The stability constants of


-NO

-Bn-DOTA are comparable to unmodified DOTA, confirming that C-functionalization does not perturb the metal binding site.
Metal IonLog

(DOTA)
Kinetic InertnessClinical Relevance

~25.4Extremely HighTherapy (Beta emitter)

~24.9HighTherapy (Beta emitter)

~25.3HighMRI Contrast

~21.3ModeratePET Imaging

~22.2Low (in vivo)PET (Requires NOTA/CB-TE2A)
Part 4: Experimental Protocols
Protocol A: Catalytic Reduction (B-199

B-200)

Use this protocol to convert the nitro precursor into the amine for subsequent activation.

Reagents:


-NO

-Bn-DOTA (B-199), 10% Pd/C catalyst, Methanol, Hydrogen gas (balloon).
  • Dissolution: Dissolve 100 mg of B-199 in 10 mL of dry methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Purge the flask with

    
     gas. Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: Monitor reaction via LC-MS.

    • Target: Mass shift from ~539 (

      
      ) to ~509 (
      
      
      
      ).
    • Note: The mass decreases by 30 Da (

      
      : -32 + 2 = -30).
      
  • Purification: Filter the mixture through a Celite pad to remove Pd/C. Evaporate the methanol filtrate to dryness under reduced pressure.

  • Yield: Quantitative conversion is typical. The product is

    
    -NH
    
    
    
    -Bn-DOTA (B-200).[1]
Protocol B: Radiolabeling (Lu-177)

Applicable to the final immunoconjugate derived from B-199.

Reagents:


 (n.c.a.), 0.4 M Ammonium Acetate buffer (pH 5.5).
  • Buffer Prep: Prepare metal-free 0.4 M

    
    , pH 5.5. (Trace metals like Zn/Cu compete with Lu).
    
  • Reaction: Mix 50

    
    g of DOTA-Conjugate with 370 MBq (10 mCi) of 
    
    
    
    in 200
    
    
    L buffer.
  • Incubation: Heat at 85–95°C for 15–30 minutes .

    • Critical: DOTA kinetics are slow at RT. High heat is mandatory to drive the metal into the cage. For heat-sensitive antibodies, this step must be done before conjugation (pre-labeling) or using specific "click" strategies, though standard practice is often to heat-tolerant peptides.

  • QC: Analyze by iTLC (Citrate buffer pH 5). Free Lu migrates; Lu-DOTA remains at origin.

Part 5: Quality Control & Validation Workflow

To ensure the integrity of B-199 and its derivatives, a robust QC workflow is required.

QC Logic Diagram (Graphviz)

QCWorkflow Sample Sample: p-NO2-Bn-DOTA HPLC Reverse Phase HPLC (C18 Column, 0.1% TFA) Sample->HPLC MS Mass Spectrometry (ESI-MS) Sample->MS MetalTest Trace Metal Analysis (ICP-MS) Sample->MetalTest Purity Purity Check (>95% Required) HPLC->Purity UV 254nm MS->Purity m/z 540 [M+H]+ Release Release for Synthesis Purity->Release Pass Reject Repurify / Discard Purity->Reject Fail MetalTest->Purity <0.1 ppm Zn/Cu

Caption: Analytical workflow for validating B-199 purity prior to synthetic activation.

References
  • Moi, M. K., Meares, C. F., & DeNardo, S. J. (1988). The peptide way to macrocyclic bifunctional chelating agents: synthesis of 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid and study of its yttrium(III) complex. Journal of the American Chemical Society, 110(18), 6266–6267.

  • Macrocyclics, Inc.

    
    -NO
    
    
    
    -Bn-DOTA).[2][3] Official Catalog.
  • Brechbiel, M. W., & Gansow, O. A. (1992). Backbone-substituted DTPA ligands for 90Y radioimmunotherapy. Bioconjugate Chemistry, 3(6), 559–566. (Foundational text on backbone substitution effects).

  • Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of the 1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid (DOTA) ligand. Coordination Chemistry Reviews, 253(15-16), 1906-1925.

Sources

Foundational

The Senior Scientist’s Guide to p-NO2-Bn-DOTA (B-199)

From Stable Precursor to Radiolabeled Conjugate Part 1: Executive Summary & Strategic Selection p-NO2-Bn-DOTA (Catalog: B-199) is the stable, non-reactive precursor to the widely used bifunctional chelating agents p-NH₂-...

Author: BenchChem Technical Support Team. Date: February 2026

From Stable Precursor to Radiolabeled Conjugate

Part 1: Executive Summary & Strategic Selection

p-NO2-Bn-DOTA (Catalog: B-199) is the stable, non-reactive precursor to the widely used bifunctional chelating agents p-NH₂-Bn-DOTA and p-SCN-Bn-DOTA.

For a beginner in radiochemistry, holding a vial of B-199 presents a critical decision point. Unlike the isothiocyanate form (p-SCN-Bn-DOTA, B-205), which is ready to conjugate to antibodies but hydrolyzes rapidly if mishandled, B-199 is chemically inert. It can be stored for years without degradation. However, it cannot bind to proteins in its current state.

You should choose B-199 if:

  • You are performing organic synthesis (e.g., solid-phase peptide synthesis) where a reactive isothiocyanate group would survive poorly.

  • You require a non-reactive DOTA standard for metabolic stability studies.

  • You intend to perform the reduction step yourself to generate fresh p-NH₂-Bn-DOTA immediately prior to use.

If your goal is immediate antibody conjugation: You likely intended to purchase p-SCN-Bn-DOTA (B-205) . This guide will cover how to process B-199, but be aware that it requires an additional chemical reduction step.

Part 2: The Chemistry Workflow

The transformation of B-199 into a radiopharmaceutical involves three distinct phases: Activation , Conjugation , and Radiolabeling .

G B199 p-NO2-Bn-DOTA (B-199) Stable Precursor Red Reduction (Pd/C + H2) B199->Red Step 1 B200 p-NH2-Bn-DOTA (Amine Intermediate) Red->B200 Act Activation (Thiophosgene) B200->Act Step 2 B205 p-SCN-Bn-DOTA (Reactive Isothiocyanate) Act->B205 Conj Conjugation (pH 9.0) B205->Conj Step 3 (Lysine binding) Immuno DOTA-Antibody Conjugate Conj->Immuno Label Radiolabeling (Lu-177 / Ga-68) Immuno->Label Step 4 Drug Final Radiopharmaceutical Label->Drug

Figure 1: The chemical lifecycle of p-NO2-Bn-DOTA. Note that B-199 is two steps removed from standard conjugation.

Part 3: Activation Protocol (B-199 to B-200)

If you have B-199 and need to conjugate it, you must first reduce the nitro group (-NO₂) to an amine (-NH₂).

Mechanism

The nitro group is reduced via catalytic hydrogenation. This restores the electron-donating amine group, which can then be activated.

Step-by-Step Reduction
  • Reagents: B-199 (50 mg), 10% Pd/C catalyst (10 mg), Methanol (5 mL), Hydrogen gas (balloon).

  • Procedure:

    • Dissolve B-199 in dry methanol in a round-bottom flask.

    • Add 10% Pd/C catalyst carefully (Caution: Pd/C can ignite methanol vapor; add under inert gas if possible).

    • Purge the flask with H₂ gas and stir under a hydrogen balloon atmosphere at room temperature for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS. The mass will shift from ~685 (NO₂) to ~655 (NH₂).

    • Workup: Filter the catalyst through Celite. Evaporate the solvent to obtain p-NH₂-Bn-DOTA.

    • Result: You now have the amine form, equivalent to Macrocyclics product B-200 .

Note: The amine form can be conjugated using glutaraldehyde or EDC/NHS, but it is most commonly converted to the isothiocyanate (SCN) using thiophosgene for stable thiourea bonding.

Part 4: Bioconjugation (The Standard Approach)

Assuming you have successfully reduced B-199 or purchased the reactive p-SCN-Bn-DOTA, this is the industry-standard protocol for attaching it to an antibody (e.g., Trastuzumab, Rituximab).

Critical Parameters
ParameterSpecificationReason
Buffer 0.1 M Na₂CO₃ / NaHCO₃High pH (8.5–9.0) ensures Lysine amines are unprotonated (nucleophilic).
Chelator Ratio 10–50 molar excessDrives the reaction; hydrolysis competes with conjugation.
Metal-Free EssentialTrace metals (Cu, Zn, Fe) in buffers will block the DOTA cage, preventing radiolabeling later.
Protocol
  • Buffer Exchange: Wash the antibody into Metal-Free Carbonate Buffer (pH 9.0) using a centrifugal filter (e.g., Amicon Ultra, 30 kDa cutoff). Repeat 3 times.

  • Dissolution: Dissolve the chelator in water or DMSO.

  • Reaction: Add 20-fold molar excess of chelator to the antibody solution. Incubate at 37°C for 1–2 hours or overnight at 4°C.

  • Purification: Remove excess free chelator using a PD-10 desalting column or centrifugal filtration (PBS wash). Crucial: Free chelator will compete for the radiometal, ruining the labeling efficiency.

Part 5: Radiolabeling (Lu-177)[1][2]

This protocol focuses on Lutetium-177, a standard therapeutic nuclide.

The Challenge of Kinetics

DOTA is a rigid macrocycle. At room temperature, metal incorporation is extremely slow.

  • Peptides: Can be heated to 95°C (fast labeling).

  • Antibodies: Cannot survive >45°C. Labeling must be done at 37–43°C for longer times (1–24 hours).

Labeling Lu Lu-177 (Cl3) Acidic Solution (pH 1-2) Mix Reaction Mixture pH 5.0 - 5.5 Lu->Mix Buffer Ammonium Acetate (pH 5.5) Buffer->Mix Conj DOTA-Antibody (Purified) Conj->Mix Incubate Incubation 37°C for 1-4 Hours Mix->Incubate DTPA DTPA Challenge (Scavenges free Lu) Incubate->DTPA Final Purified Drug (>98% RCP) DTPA->Final

Figure 2: Radiolabeling workflow for temperature-sensitive immunoconjugates.

Step-by-Step Protocol
  • pH Adjustment: Mix 177Lu-Cl₃ with 0.2–0.5 M Ammonium Acetate (or Sodium Acetate) to achieve pH 5.0–5.5.

    • Warning: If pH > 6.0, Lutetium forms insoluble hydroxides [Lu(OH)₃].

    • Warning: If pH < 4.0, protonation of DOTA carboxylates prevents metal binding.

  • Addition: Add the DOTA-Antibody conjugate (typically 100–500 µg).

  • Incubation: Heat at 37°C–42°C for 60–120 minutes.

  • QC (iTLC):

    • Stationary Phase: iTLC-SG strips.

    • Mobile Phase: 50:50 Methanol:Ammonium Acetate (1M) OR Citrate Buffer pH 5.

    • Result: Radiolabeled Antibody stays at Origin (Rf=0); Free Lu-177 moves to Front (Rf=1).

  • Purification (Optional): If RCP < 95%, purify via Size Exclusion Chromatography (SEC).

Part 6: Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating the System
  • The "Cold" Block: Before using radioactive Lu-177, perform the labeling with non-radioactive (cold) Lutetium or Gallium and analyze via LC-MS. If the mass doesn't shift, your DOTA is either not conjugated or the pH is wrong.

  • The DTPA Challenge: After labeling, add excess DTPA. DTPA binds free Lu-177 instantly but cannot strip Lu-177 from inside the DOTA cage. If your radiochemical purity drops significantly after adding DTPA, your DOTA complex was unstable or non-specific.

Common Pitfalls
  • Metal Contamination: Using standard glassware instead of acid-washed glass. Solution: Use plasticware or acid-wash all glass in 1M HCl.

  • Hydrolysis of SCN: If you activated B-199 to SCN and stored it in water, it hydrolyzed back to amine. Solution: Store SCN in anhydrous DMSO at -20°C.

  • Isomerism: p-NO2-Bn-DOTA forms two isomers (corner/side) with metals like Zr-89. While less critical for Lu-177, be aware that HPLC peaks may split, representing valid isomers rather than impurities [1].

References

  • Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy. Source: Hindawi / Contrast Media & Molecular Imaging. URL:[Link]

  • Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617. Source: NIH / PubMed Central. URL:[Link]

Exploratory

p-NO2-Bn-DOTA(B-199) CAS number and molecular weight

Content Type: Technical Monograph & Application Guide Subject: S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid Audience: Radiochemists, Bioconjugation Scientists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Application Guide Subject: S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid Audience: Radiochemists, Bioconjugation Scientists, and Drug Development Professionals

Executive Summary & Core Identity

p-NO2-Bn-DOTA (Catalog Code: B-199 ) is a macrocyclic bifunctional chelating agent (BFCA) precursor. Unlike its activated counterparts (such as p-SCN-Bn-DOTA), B-199 serves as a chemically stable "masked" intermediate. It features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) backbone functionalized with a para-nitrobenzyl group at one of the carbon atoms of the macrocyclic ring (C-functionalization).

This C-functionalization is critical: unlike N-functionalized DOTAs, the C-backbone attachment preserves all four nitrogen donors and four carboxylate arms for metal coordination, ensuring high thermodynamic stability and kinetic inertness of the resulting radiometal complex (e.g., with


Lu, 

Y,

In, or

Ac).
Technical Specifications

The following data represents the standard commercial form (typically the hydrochloride salt) provided by major suppliers like Macrocyclics.

PropertySpecification
Common Name p-NO2-Bn-DOTA
Supplier Code B-199 (Macrocyclics)
IUPAC / Chemical Name S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
CAS Number 116052-88-1
Molecular Formula (Free Acid) C

H

N

O

Molecular Weight (Free Acid) 539.54 g/mol
Formula (Salt Form) C

H

N

O

[1][2][3][4][5][6][7][8][9][10] · 4HCl
Molecular Weight (Salt Form) 685.4 g/mol
Solubility Soluble in water, DMSO, Methanol
Appearance White to off-white solid
pKa Values Typical DOTA range (Log K

~ 11-12 for ring nitrogens)

Structural Mechanism & Activation Workflow

The utility of p-NO2-Bn-DOTA lies in its role as a precursor . The nitro (-NO


) group is not reactive toward biomolecules (antibodies/peptides) in its native state. It must be reduced to an aniline amine (-NH

) to become conjugation-competent.
Why use the Nitro (B-199) form?
  • Storage Stability: The nitro group is highly resistant to oxidation and hydrolysis compared to the isothiocyanate (-NCS) or maleimide forms. It allows for long-term storage without degradation.

  • Synthetic Versatility: Researchers can perform complex organic synthesis on the DOTA backbone or the benzyl linker while the amine remains "protected" as a nitro group.

  • Regioisomer Purity: High-grade B-199 is often purified to isolate the S-isomer, preventing the formation of multiple diastereomers during metal complexation (which can affect HPLC profiles and biodistribution).

Activation Cascade Diagram

The following diagram illustrates the transformation of B-199 into a bioconjugate.

ActivationPathway B199 p-NO2-Bn-DOTA (B-199) Stable Precursor Reduction Reduction Step (H2/Pd-C) B199->Reduction -O2 B200 p-NH2-Bn-DOTA (B-200) Reactive Intermediate Reduction->B200 +H Activation Activation (CSCl2 / Thiophosgene) B200->Activation B205 p-SCN-Bn-DOTA (B-205) Activated Electrophile Activation->B205 Formation of NCS Conjugation Bioconjugation (pH 8.5-9.0) B205->Conjugation + Lysine (mAb) Final DOTA-Antibody Conjugate Conjugation->Final Thiourea Bond

Figure 1: The chemical activation pathway from the nitro-precursor (B-199) to the final antibody conjugate.[1][7][10]

Experimental Protocols

Protocol A: Catalytic Reduction (NO NH )

Context: This procedure converts the storage form (B-199) into the amine form (p-NH2-Bn-DOTA) required for further functionalization.

Reagents:

  • p-NO2-Bn-DOTA (B-199)[2][6]

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) and Water (HPLC grade)

  • Hydrogen gas (H

    
    ) source (balloon or hydrogenation apparatus)
    

Methodology:

  • Dissolution: Dissolve 100 mg of p-NO2-Bn-DOTA in 5 mL of water/methanol (1:1 v/v).

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol.

  • Hydrogenation: Purge the vessel with H

    
     gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm is usually sufficient) at room temperature for 2–4 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: ~509.5 Da for free acid amine). The peak for the nitro starting material (539.5 Da) should disappear.

  • Filtration: Filter the mixture through a Celite pad or a 0.2

    
    m PTFE syringe filter to remove the Pd/C catalyst.
    
    • Critical Step: Ensure all Pd is removed, as trace metals interfere with subsequent radiolabeling.

  • Lyophilization: Freeze-dry the filtrate to obtain p-NH2-Bn-DOTA as a white solid.

Protocol B: Quality Control (LC-MS Identification)

Context: Verification of B-199 identity and purity prior to synthesis.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 0-5 min (5% B), 5-20 min (5%

    
     60% B).
    

Data Interpretation:

  • Retention Time: The nitro derivative (B-199) is more hydrophobic than the amine derivative. It will elute later than p-NH2-Bn-DOTA.

  • Mass Spectrum (ESI+):

    • Look for

      
       = 540.5 (Free Acid).
      
    • If analyzing the salt, the chloride ions will dissociate, so you still observe the parent ion at 540.5.

Chelation Logic & Radiopharmacy Application

Once converted and conjugated, the DOTA moiety acts as a "cage" for radiometals. The coordination chemistry of the C-functionalized DOTA is distinct because the backbone attachment does not interfere with the N4O4 donor set.

Chelation Efficiency Diagram

This diagram depicts the coordination sphere stability, a key reason for selecting DOTA-based chelators.

ChelationSphere Metal Radiometal (Lu-177 / Y-90) Stability High Kinetic Stability (In vivo Inertness) Metal->Stability Result N_Donors 4x Nitrogen (Cyclen Ring) N_Donors->Metal Coordinate Bond O_Donors 4x Carboxylate (Pendant Arms) O_Donors->Metal Coordinate Bond

Figure 2: The octadentate coordination environment (N4O4) provided by the DOTA backbone, ensuring secure encapsulation of the radionuclide.

Key Applications
  • Radioimmunotherapy (RIT): Labeling monoclonal antibodies with

    
    -emitters (
    
    
    
    Lu,
    
    
    Y).
  • PET Imaging: Labeling peptides with positron emitters (

    
    Ga, 
    
    
    
    Cu). Note: For
    
    
    Ga, NOTA derivatives are often preferred, but DOTA is universal.
  • Alpha Therapy: Chelation of

    
    Ac for Targeted Alpha Therapy (TAT).
    

References

  • Macrocyclics, Inc. Product Specification: p-NO2-Bn-DOTA (B-199).[2][6] Retrieved from .

  • PubChem. Compound Summary: p-SCN-Bn-DOTA (Related Derivative).[7] National Library of Medicine. Link.

  • Tewia, R., et al. (2020). Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. Inorganic Chemistry.[5] Link.

  • Brechbiel, M. W., & Gansow, O. A. (1991). Backbone-substituted DTPA ligands for 90Y radioimmunotherapy. Bioconjugate Chemistry.[4][10] (Foundational chemistry for backbone substitution).

  • ChemicalBook. p-NO2-Bn-DOTA Product Data.Link.

Sources

Foundational

solubility and stability of p-NO2-Bn-DOTA(B-199)

An In-Depth Technical Guide to the Solubility and Stability of p-NO2-Bn-DOTA (B-199) For Researchers, Scientists, and Drug Development Professionals Introduction S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of p-NO2-Bn-DOTA (B-199)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as p-NO2-Bn-DOTA or B-199, is a bifunctional chelator of paramount importance in the field of nuclear medicine and drug development.[1][2] Its molecular structure features the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, renowned for its ability to form exceptionally stable complexes with a wide range of metal ions, particularly trivalent lanthanides and other radiometals used in diagnostics and therapy.[3] The p-nitrobenzyl group provides a versatile chemical handle that, after reduction to an amine, allows for covalent conjugation to biomolecules such as peptides and antibodies, enabling the targeted delivery of radioisotopes to specific sites within the body.[2]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the critical physicochemical properties of p-NO2-Bn-DOTA: its solubility and stability. Understanding these characteristics is fundamental to its effective storage, handling, and application in the synthesis of radiopharmaceuticals.

Part 1: Physicochemical Properties of p-NO2-Bn-DOTA

Chemical Structure and Key Functional Groups

The structure of p-NO2-Bn-DOTA combines a hydrophilic macrocyclic core with a more hydrophobic aromatic substituent. The DOTA framework itself is a derivative of cyclen, with four carboxymethyl arms that, along with the four nitrogen atoms of the macrocycle, can coordinate with a metal ion.[3] The p-nitrobenzyl group is attached to one of the carbon atoms of the cyclen ring.

Solubility Profile

The solubility of p-NO2-Bn-DOTA is dictated by the interplay between its highly polar DOTA backbone and the less polar p-nitrobenzyl group. The four carboxylic acid groups and four tertiary amines of the DOTA moiety impart good aqueous solubility, particularly at neutral and alkaline pH where the carboxylates are deprotonated. Conversely, the aromatic p-nitrobenzyl group is hydrophobic and can reduce the overall water solubility compared to unsubstituted DOTA.

While specific quantitative solubility data for p-NO2-Bn-DOTA is not extensively published, its general solubility characteristics can be inferred from its structure and the properties of related DOTA derivatives.

SolventExpected SolubilityRationale
Water Modest to GoodThe polar DOTA backbone with its four carboxylic acid groups promotes aqueous solubility. However, the hydrophobic p-nitrobenzyl group may limit solubility at high concentrations.
Aqueous Buffers (pH > 6) GoodIn neutral to alkaline buffers, the carboxylic acid groups are deprotonated, increasing the polarity and aqueous solubility of the molecule.
Aqueous Buffers (pH < 4) LowerAt acidic pH, the carboxylic acid groups are protonated, reducing the overall charge and polarity, which may decrease aqueous solubility.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including DOTA derivatives.[4]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving DOTA-based chelators.[4]
Ethanol Sparingly SolubleEthanol is a polar protic solvent, but its polarity is lower than water, which may limit its ability to dissolve the highly polar DOTA portion of the molecule.
Methanol Sparingly to Modestly SolubleMethanol is more polar than ethanol and may offer slightly better solubility for p-NO2-Bn-DOTA.
Acetonitrile Sparingly SolubleAcetonitrile is a polar aprotic solvent, but its ability to dissolve highly polar, zwitterionic molecules like p-NO2-Bn-DOTA can be limited.
Dichloromethane (DCM) InsolubleDCM is a nonpolar organic solvent and is unlikely to dissolve the highly polar p-NO2-Bn-DOTA.[4]
Hexanes/Alkanes InsolubleThese are nonpolar solvents and will not dissolve p-NO2-Bn-DOTA.[4]

Expertise & Experience: The choice of solvent for p-NO2-Bn-DOTA is critical for its effective use in subsequent reactions. For conjugation to biomolecules, which are typically performed in aqueous buffers, ensuring the complete dissolution of the chelator is essential for reaction efficiency. The use of a small amount of a co-solvent like DMSO or DMF can aid in the initial dissolution of p-NO2-Bn-DOTA before its addition to the aqueous reaction mixture. However, the final concentration of the organic co-solvent should be minimized to avoid denaturation of the biomolecule.

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of p-NO2-Bn-DOTA in a given solvent.

Materials:

  • p-NO2-Bn-DOTA (solid)

  • Solvent of interest (e.g., water, buffer, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of p-NO2-Bn-DOTA into a vial.

    • Add a known volume of the solvent of interest.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Place the vial in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of p-NO2-Bn-DOTA of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample of the supernatant and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of p-NO2-Bn-DOTA in the original supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Trustworthiness: This protocol is a self-validating system as the use of a calibration curve with known standards ensures the accuracy of the concentration measurement of the saturated solution. The establishment of equilibrium by allowing sufficient time for dissolution and the effective separation of the solid phase are crucial for obtaining reliable solubility data.

Part 2: Stability of p-NO2-Bn-DOTA and its Metal Complexes

Stability of the Free Ligand

The stability of the p-NO2-Bn-DOTA chelator is a critical factor for its long-term storage and use in bioconjugation reactions.

Factors Affecting Stability:

  • pH: Aqueous solutions of some DOTA derivatives, particularly those with ester functionalities, can be susceptible to hydrolysis at pH values above 5.[5] While p-NO2-Bn-DOTA lacks ester groups, extremes of pH should be avoided during storage of its solutions to prevent potential degradation of the macrocyclic ring or the nitrobenzyl group.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, it is advisable to keep p-NO2-Bn-DOTA, both as a solid and in solution, at low temperatures.

  • Light: While there is no specific data on the photosensitivity of p-NO2-Bn-DOTA, it is good practice to protect it from light to prevent any potential photolytic degradation.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they could potentially react with the macrocyclic ring or the benzyl group.

Potential Degradation Pathways:

Based on studies of DOTA, potential degradation pathways for the free ligand under stress conditions could include:

  • Decarboxylation: Loss of one or more of the carboxylic acid groups.[6]

  • Cleavage of Acetate Arms: The bonds connecting the carboxymethyl arms to the nitrogen atoms of the macrocycle could be susceptible to cleavage under harsh conditions.[6]

Storage and Handling Recommendations:

  • Solid Form: Store p-NO2-Bn-DOTA as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.

  • Solutions: Prepare solutions of p-NO2-Bn-DOTA fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20 °C or -80 °C) and protected from light. The stability of aqueous solutions of related DOTA compounds has been shown to be good for extended periods when stored frozen.

Stability of Metal-Chelated p-NO2-Bn-DOTA

The primary function of p-NO2-Bn-DOTA is to form highly stable complexes with metal ions.

  • Thermodynamic and Kinetic Stability: DOTA is known for forming complexes with exceptionally high thermodynamic stability and kinetic inertness with a wide range of metal ions, particularly trivalent lanthanides and other radiometals.[3] This high stability is a result of the "macrocyclic effect," where the pre-organized structure of the DOTA ring leads to a more favorable entropy change upon complexation compared to acyclic chelators.

  • Protection by Metal Chelation: The complexation of a metal ion within the DOTA cage significantly enhances the stability of the ligand itself. The metal ion strengthens the bonds within the macrocycle, making it less susceptible to degradation, including radiolytic degradation.[6]

  • Isomer Formation and Stability: The complexation of p-NO2-Bn-DOTA with certain metals, such as Zirconium(IV), can lead to the formation of stable regioisomers. These isomers, once formed and separated, do not readily interconvert, and their aqueous solutions have been shown to be stable for several months at pH 6.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is essential for assessing the purity of p-NO2-Bn-DOTA and for detecting any degradation products that may form under various stress conditions.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.

  • p-NO2-Bn-DOTA reference standard.

  • Forced degradation reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2).

  • UV lamp for photostability testing.

  • Oven for thermal stability testing.

HPLC Method Parameters (Example):

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm (for the nitrobenzyl group) and a lower wavelength (e.g., 220 nm) for general detection.
Injection Volume 10 µL

Procedure for Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve p-NO2-Bn-DOTA in 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve p-NO2-Bn-DOTA in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of p-NO2-Bn-DOTA with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid p-NO2-Bn-DOTA to dry heat (e.g., 80-100 °C) for a specified time. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of p-NO2-Bn-DOTA to UV light (e.g., 254 nm) for a specified time.

Analysis:

  • Analyze the stressed samples by the developed HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed reference standard.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of p-NO2-Bn-DOTA.

Trustworthiness: The use of forced degradation studies is a cornerstone of developing a trustworthy and self-validating stability-indicating method. By intentionally creating degradation products, one can ensure that the analytical method is capable of separating these impurities from the intact compound, thus providing an accurate assessment of its stability.

Part 3: Expert Insights and Best Practices

Expertise & Experience: The choice of a reversed-phase HPLC method with a C18 column is based on extensive experience in the analysis of small molecules like p-NO2-Bn-DOTA. The combination of a polar macrocyclic core and a less polar aromatic group makes it well-suited for separation on a C18 stationary phase using a water/acetonitrile gradient. The addition of an ion-pairing agent like TFA to the mobile phase is crucial for obtaining sharp, symmetrical peaks for the zwitterionic DOTA moiety by suppressing the ionization of the carboxylic acid and amine groups.

Trustworthiness: The protocols provided in this guide are designed to be self-validating. For instance, the solubility protocol relies on a standard calibration curve for accurate quantification. The stability-indicating HPLC method is validated through forced degradation studies, which prove its ability to separate and detect potential impurities and degradation products. This ensures that the data generated using these methods is reliable and accurately reflects the properties of the p-NO2-Bn-DOTA being tested.

Part 4: Visualizations

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess p-NO2-Bn-DOTA prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate (e.g., 24h at 25°C) prep2->prep3 prep4 Centrifuge to pellet solid prep3->prep4 prep5 Dilute supernatant prep4->prep5 analysis3 Inject diluted supernatant prep5->analysis3 analysis1 Prepare calibration standards analysis2 Generate HPLC calibration curve analysis1->analysis2 analysis4 Determine concentration analysis2->analysis4 analysis3->analysis4 calc1 Calculate original concentration analysis4->calc1 calc2 Report solubility (e.g., mg/mL) calc1->calc2

Caption: Workflow for determining the solubility of p-NO2-Bn-DOTA.

G Logical Flow for Stability-Indicating HPLC Method Development cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation dev1 Select column and mobile phases dev2 Optimize gradient and flow rate dev1->dev2 dev3 Establish detection wavelength dev2->dev3 deg1 Acidic Stress dev3->deg1 deg2 Basic Stress dev3->deg2 deg3 Oxidative Stress dev3->deg3 deg4 Thermal Stress dev3->deg4 deg5 Photolytic Stress dev3->deg5 val1 Analyze stressed samples deg1->val1 deg2->val1 deg3->val1 deg4->val1 deg5->val1 val2 Assess peak purity and resolution val1->val2 val3 Confirm method is stability-indicating val2->val3

Sources

Exploratory

Technical Guide: DOTA Derivatives in Nuclear Medicine – Chemistry, Kinetics, and Clinical Application

Executive Summary This technical guide analyzes the structural and functional dominance of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives in modern nuclear medicine. It is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional dominance of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives in modern nuclear medicine. It is designed for researchers optimizing theranostic pairs, specifically Gallium-68 (


Ga) for PET imaging and Lutetium-177 (

Lu) for radioligand therapy. The guide moves beyond basic definitions to explore the kinetic inertness that defines DOTA's in vivo stability, the structural nuances of derivatives like DOTAGA, and validated protocols for radiolabeling.

Part 1: The Macrocyclic Anchor – Chelation Mechanics

The utility of DOTA derivatives stems from the "Macrocyclic Effect." Unlike acyclic chelators (e.g., DTPA), which rely on entropy-driven equilibrium, DOTA cages the radiometal within a rigid ring structure.

Thermodynamic Stability vs. Kinetic Inertness

While thermodynamic stability (log


) indicates the equilibrium state, kinetic inertness  is the critical parameter for in vivo application.
  • The Phenomenon: Once a metal ion (e.g., Lu

    
    ) enters the DOTA cage, the dissociation rate is negligible under physiological conditions, even in the presence of competing serum proteins (transferrin) or high acid concentrations.
    
  • The Trade-off: This rigidity creates a high activation energy barrier for complexation. Consequently, DOTA radiolabeling requires heat (typically 95°C) to "open" the macrocycle and allow metal entry, unlike acyclic chelators (e.g., HBED-CC) which label at room temperature.

Structural Evolution: DOTA vs. DOTAGA

A critical limitation of standard DOTA is that one of its four carboxylate arms is often consumed for conjugation to the targeting vector (amide linkage), changing the coordination sphere from N


O

to N

O

.
  • DOTA: When conjugated via one arm, it becomes a 7-coordinate ligand. This is sufficient for

    
    Ga (hexacoordinate) but suboptimal for 
    
    
    
    Lu (octacoordinate), potentially reducing stability.
  • DOTAGA: This derivative introduces a glutaric acid linker on the carbon backbone.

    • Mechanism: The conjugation occurs via the glutaric side chain, leaving all four acetate arms free for metal coordination.

    • Result: It preserves the N

      
      O
      
      
      
      coordination sphere, enhancing the stability of larger lanthanides like
      
      
      Lu and increasing the complex's hydrophilicity, which accelerates renal clearance and improves tumor-to-background ratios [1].

ChelationMechanics FreeLigand Free DOTA/DOTAGA (Protonated at pH < 3) PreComplex Pre-Complex (Metal sits 'atop' ring) FreeLigand->PreComplex Electrostatic Attraction Heating Activation Energy (Heat: 95°C) PreComplex->Heating Barrier StableComplex Encapsulated Complex (N4O4 Sphere) Heating->StableComplex Cage Closure (Deprotonation) InVivo In Vivo Stability (Kinetic Inertness) StableComplex->InVivo Resists Transchelation

Figure 1: The kinetic pathway of DOTA complexation. Note the requirement for thermal activation to overcome the rigid macrocyclic barrier.

Part 2: The Derivative Landscape – Vector Engineering

The "Derivative" aspect largely refers to the targeting vector conjugated to the DOTA chelator. In neuroendocrine tumors (NETs), the somatostatin receptor (SSTR) agonists are the standard.

Comparative Profile of Peptide Derivatives

The choice of derivative dictates the receptor affinity profile.

DerivativeTargeting VectorReceptor Affinity (SSTR Subtypes)Clinical Niche
DOTA-TATE Tyr3-OctreotateHigh affinity: SSTR2 The "Gold Standard" for NET imaging/therapy due to highest SSTR2 internalization.
DOTA-TOC Tyr3-OctreotideHigh affinity: SSTR2 , SSTR5Historically used; very similar to TATE but slightly lower tumor uptake in some studies.
DOTA-NOC 1-Nal3-OctreotideBroad affinity: SSTR2, 3, 5 Useful for tumors with heterogeneous receptor expression, though lower specific uptake than TATE.[1]
The Theranostic Pair: Ga and Lu

DOTA derivatives enable the "see it, treat it" paradigm because DOTA binds both isotopes effectively.

  • Imaging (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Ga):  Positron emitter (
    
    
    
    = 68 min). The [
    
    
    Ga]Ga-DOTA complex allows for high-resolution PET/CT.
  • Therapy (

    
    Lu):  Beta emitter (
    
    
    
    = 6.7 days). The [
    
    
    Lu]Lu-DOTA complex delivers cytotoxic radiation to the same target defined by the PET scan.

Part 3: Validated Experimental Protocol

Protocol: Automated Radiolabeling of Ga-DOTA-Peptides

Context: This protocol is based on cationic purification methods which are standard for high specific activity and purity [2, 3].

Reagents:

  • 
    Ge/
    
    
    
    Ga Generator (e.g., iThemba, Eckert & Ziegler).
  • DOTA-Peptide precursor (e.g., DOTATATE, 20-50 µg).

  • Buffer: 1.0 M HEPES or Sodium Acetate (pH 4.5).

  • Purification: C18 Sep-Pak cartridge.

  • Eluent: Ethanol/Water (50%).

Workflow Steps:

  • Elution: Elute

    
    GaCl
    
    
    
    from the generator using 0.1 M or 0.6 M HCl (generator dependent).
  • Fractionation/Trapping (Critical):

    • Method A (Fractionation): Collect the peak activity fraction (usually ~1-2 mL) to minimize volume and HCl content.

    • Method B (Cation Exchange): Pass eluate through a SCX (Strong Cation Exchange) cartridge to trap

      
      Ga, then elute with acidified NaCl/acetone. This removes metallic impurities (Zn, Fe) that compete with DOTA.
      
  • Reaction:

    • Mix

      
      Ga eluate with DOTA-peptide and Buffer.
      
    • Check Point: pH must be 3.5 – 4.5 . If pH < 3, complexation fails (protonated nitrogens repel metal). If pH > 5, Gallium hydrolyzes to insoluble colloids (Ga(OH)

      
      ).
      
    • Incubation: Heat at 95°C for 10–15 minutes .

  • Purification:

    • Pass reaction mixture through a C18 Sep-Pak cartridge.

    • Wash: Water (removes free

      
      Ga and buffer).
      
    • Elute: 50% Ethanol (releases hydrophobic DOTA-peptide).

  • Quality Control (QC):

    • ITLC (Instant Thin Layer Chromatography):

      • Mobile Phase 1: 0.1 M Citrate buffer (Free

        
        Ga moves to front; Product stays at origin).
        
      • Mobile Phase 2: 1:1 Ammonium Acetate:Methanol (Colloids stay at origin; Product moves).

    • Acceptance Criteria: Radiochemical purity > 95%.[2][3][4]

LabelingWorkflow Generator 68Ge/68Ga Generator Eluate 68GaCl3 Eluate (in HCl) Generator->Eluate pHAdjust pH Adjustment (HEPES/NaOAc -> pH 4.0) Eluate->pHAdjust + DOTA-Peptide Heating Reaction: 95°C, 10 min (Kinetic Barrier) pHAdjust->Heating Purification C18 SPE Cartridge (Remove free Ga/Colloids) Heating->Purification QC QC: ITLC & pH Check (>95% Purity) Purification->QC

Figure 2: Step-by-step radiolabeling workflow for


Ga-DOTA derivatives. The purification step ensures removal of uncomplexed radiometals before patient administration.

Part 4: Comparative Data Analysis

Table 1: Stability and Clearance Properties

Comparison of chelator performance in preclinical models (Affibody conjugates) [1].

ParameterDOTA-ConjugateDOTAGA-ConjugateMechanistic Insight
Coordination Sphere N

O

(Amide loss)
N

O

(Intact)
DOTAGA maintains full denticity for Ln

/Ga

.
Tumor-to-Blood Ratio 23 ± 561 ± 6 DOTAGA's higher hydrophilicity clears background faster.
Tumor-to-Liver Ratio 4.5 ± 0.510.4 ± 0.6 Reduced hepatic uptake with DOTAGA improves contrast.[5]
Blood Clearance SlowerFaster Critical for short half-life isotopes like

Ga.
Table 2: Diagnostic Sensitivity (Clinical)

Head-to-head comparison of DOTA-TATE vs. DOTA-NOC in Neuroendocrine Tumors [4, 5].

Feature

Ga-DOTATATE

Ga-DOTANOC
Receptor Selectivity SSTR2 (Highest Affinity)SSTR2, 3, 5 (Broadest)
Lesion Uptake (SUVmax) Higher (12.9 ± 9.[1]1)Lower (6.3 ± 4.1)
Liver Metastasis Detection 85.5% Sensitivity93.5% Sensitivity
Normal Liver Background HigherLower

Note: While DOTATATE has higher uptake in specific lesions, DOTANOC's lower liver background can make it superior for detecting hepatic metastases.

References

  • Honarvar, H., et al. (2023). "Increasing the Net Negative Charge by Replacement of DOTA Chelator with DOTAGA Improves the Biodistribution of Radiolabeled Second-Generation Synthetic Affibody Molecules." Molecular Pharmaceutics. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Gallium-68 Radiolabeling of DOTA-TATE for PET Imaging." BenchChem Protocols. Link

  • Mueller, D., et al. (2012). "Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity." Bioconjugate Chemistry. Link

  • Kabasakal, L., et al. (2025). "Evaluation and comparison of Ga-68 DOTA-TATE and Ga-68 DOTA-NOC PET/CT imaging in well-differentiated thyroid cancer." Nuclear Medicine Communications. Link

  • Wild, D., et al. (2013). "Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT Within Patients with Gastroenteropancreatic Neuroendocrine Tumors." Journal of Nuclear Medicine. Link

Sources

Foundational

p-NO2-Bn-DOTA (B-199): Technical Monograph &amp; Sourcing Guide

Executive Summary p-NO2-Bn-DOTA (Catalog Code: B-199 ) is the stable nitro-precursor to the industry-standard bifunctional chelators used in radiopharmaceutical development. While the isothiocyanate-activated form (p-SCN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-NO2-Bn-DOTA (Catalog Code: B-199 ) is the stable nitro-precursor to the industry-standard bifunctional chelators used in radiopharmaceutical development. While the isothiocyanate-activated form (p-SCN-Bn-DOTA) is the direct conjugation agent for antibodies, the nitro variant (B-199) is frequently sourced by synthesis labs requiring a highly stable starting material for custom ligand modification or as a reference standard for impurity profiling in GMP environments.

This guide details the purchasing specifications, the critical reduction workflow to activate the molecule, and advanced structural insights regarding Zr-89 coordination isomerism —a frequent source of confusion in HPLC quality control.

Part 1: Supply Chain & Purchasing Specifications

Macrocyclics is the primary originator of the "B-199" designation. While other vendors list this compound, they often act as distributors or use different catalog identifiers. For GMP-grade or high-purity R&D applications, direct sourcing or traceability to the originator is recommended to ensure consistent impurity profiles.

Supplier Specification Table
ParameterSpecification
Product Name p-NO2-Bn-DOTA
Catalog Code B-199 (Macrocyclics)
Chemical Name S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid
CAS Number 116052-88-1
Molecular Weight 685.4 g/mol (as 4HCl salt)
Purity Grade ≥ 95% (HPLC)
Primary Application Precursor for p-NH2-Bn-DOTA (B-200) and p-SCN-Bn-DOTA (B-205)
Solubility Water, DMSO, Methanol
Purchasing Strategy: Nitro vs. Isothiocyanate[1]
  • Buy p-SCN-Bn-DOTA (B-205) if: You are immediately conjugating to an antibody or peptide via lysine residues.

  • Buy p-NO2-Bn-DOTA (B-199) if: You are performing custom organic synthesis (e.g., attaching a different linker arm), require a long-term stable reference standard, or need to generate the amine form (p-NH2-Bn-DOTA) fresh for specific coupling chemistries (e.g., squaramide or amide coupling).

Part 2: Core Directive – The Activation Workflow

The nitro group (-NO2) on B-199 is chemically inert toward biological conjugation. It must be reduced to the aniline (-NH2) form to become reactive. Below is the standard, self-validating protocol for this conversion.

Protocol: Catalytic Hydrogenation of p-NO2-Bn-DOTA

Objective: Convert p-NO2-Bn-DOTA to p-NH2-Bn-DOTA (B-200).

Reagents:

  • p-NO2-Bn-DOTA (B-199)[1]

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Water/MeOH mix

  • Hydrogen gas (H2) balloon or generator

Methodology:

  • Dissolution: Dissolve 100 mg of p-NO2-Bn-DOTA in 5 mL of Methanol. If the salt form resists solvation, add small aliquots of water until clear.

  • Catalyst Addition: Carefully add 10 mg (10 wt%) of 10% Pd/C. Caution: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Validation (TLC/HPLC): Monitor reaction progress. The p-NH2 product will be more polar.

    • Self-Validating Step: The UV spectrum will shift. The nitro group absorbs strongly ~270-280 nm; the aniline product shifts this maximum and introduces fluorescence.

  • Filtration: Filter the mixture through a 0.2 µm PTFE or Celite pad to remove Pd/C.

  • Isolation: Lyophilize the filtrate to obtain p-NH2-Bn-DOTA as a white solid.

Part 3: Advanced Technical Insight – Zr-89 Isomerism

For researchers using B-199 derivatives for Zirconium-89 (Zr-89) Immuno-PET , understanding the coordination geometry is critical for interpreting Quality Control (QC) data.

Unlike Lanthanides (Lu-177) which typically form a single dominant peak on HPLC, Zr-89 complexes with p-NO2-Bn-DOTA (and its derivatives) form two distinct regioisomers : the Corner isomer and the Side isomer.

The "Split Peak" Phenomenon
  • Observation: On radio-HPLC, Zr-89-labeled DOTA-conjugates often elute as two closely spaced peaks.

  • False Alarm: This is frequently misidentified as radiochemical impurity or instability.

  • Reality: These are non-interconverting regioisomers.[2][3][4][5]

    • Corner Isomer: The nitrobenzyl group occupies the "corner" equatorial position of the macrocycle.[2][3][4][5] This is generally the major and more stable species.

    • Side Isomer: The nitrobenzyl group occupies the "side" equatorial position.[2][3]

  • Thermodynamics: The Square Antiprism (SAP) conformer of the Corner isomer is the most energetically favorable state. These isomers do not interconvert at room temperature, meaning the "impurity" peak will persist and is a natural characteristic of the chelate.

Part 4: Visualization & Logic

Diagram 1: The Activation & Conjugation Pathway

This workflow illustrates the transformation from the stable B-199 precursor to the active immunoconjugate.

G cluster_0 Stable Precursor cluster_1 Activation cluster_2 Application B199 p-NO2-Bn-DOTA (B-199) Stable Storage Form Reduction Catalytic Hydrogenation (Pd/C, H2) B199->Reduction Reduction B200 p-NH2-Bn-DOTA (B-200) Reactive Intermediate Reduction->B200 Activation Thiophosgene Conversion B200->Activation Activation B205 p-SCN-Bn-DOTA (B-205) Conjugation Ready Activation->B205 Conjugate DOTA-Antibody Conjugate B205->Conjugate pH 8.5-9.0 Antibody Antibody (Lysine-NH2) Antibody->Conjugate

Caption: Chemical evolution from B-199 precursor to the active B-205 conjugation agent.[6][7]

Diagram 2: Zr-89 Coordination Isomerism

This logic map explains the "split peak" observation in HPLC QC.

Isomers cluster_isomers Regioisomers (Non-Interconverting) Complexation Complexation Step (Zr-89 + DOTA-Ligand) Corner Corner Isomer (Major Species) Most Stable (SAP) Complexation->Corner Kinetic/Thermo Distribution Side Side Isomer (Minor Species) Less Stable Complexation->Side Result HPLC Result: Two Distinct Peaks (Not Impurity) Corner->Result Side->Result

Caption: Mechanism of Zr-89 isomer formation leading to dual peaks in radio-HPLC analysis.

References

  • Lee, Y. S., et al. (2023) .[4] Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. European Journal of Inorganic Chemistry. [Link]

  • National Institutes of Health (NIH) .[4] Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of p-NO₂-Bn-DOTA (B-199)

Abstract This document provides a comprehensive, field-proven protocol for the chemical synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-NO₂-Bn-DOTA), a critical bifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the chemical synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-NO₂-Bn-DOTA), a critical bifunctional chelator used in the development of radiopharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals. We detail the multi-step synthesis, including the strategic N-alkylation of a protected cyclen derivative, subsequent functionalization of the remaining amines, and final deprotection. The protocol emphasizes the rationale behind experimental choices, robust purification techniques, and rigorous characterization methods to ensure the production of high-purity p-NO₂-Bn-DOTA suitable for downstream applications in nuclear medicine and molecular imaging.

Introduction: The Pivotal Role of p-NO₂-Bn-DOTA in Radiopharmaceuticals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone chelating agent in nuclear medicine. Its rigid, pre-organized structure allows for the formation of exceptionally stable complexes with a wide range of diagnostic and therapeutic radionuclides.[1] To harness this capability for targeted applications, DOTA must be covalently attached to a targeting vector, such as a monoclonal antibody or a peptide, without compromising the chelator's ability to coordinate a metal ion.

This is achieved through the use of bifunctional chelators (BFCs), which possess both a metal-chelating moiety and a reactive functional group for bioconjugation.[2] p-NO₂-Bn-DOTA (also known as B-199) is a premier example of such a BFC.[3] It features the DOTA macrocycle for robust radiometal binding and a p-nitrobenzyl group. This nitro group serves as a stable precursor that can be readily reduced to an amine (p-NH₂-Bn-DOTA) and subsequently converted into a highly reactive isothiocyanate (p-SCN-Bn-DOTA).[4][5] This isothiocyanate group efficiently reacts with primary amines (e.g., lysine residues) on biomolecules to form a stable thiourea bond, creating a radioimmunoconjugate.[6]

This application note presents a detailed, logical workflow for the synthesis, purification, and characterization of p-NO₂-Bn-DOTA, empowering research laboratories to produce this vital reagent in-house.

Synthetic Strategy and Chemical Principles

The synthesis of p-NO₂-Bn-DOTA is a multi-step process that hinges on the selective functionalization of the four nitrogen atoms of the cyclen (1,4,7,10-tetraazacyclododecane) ring. The core challenge is to introduce the p-nitrobenzyl group onto one nitrogen atom while functionalizing the other three with carboxymethyl arms.

Our strategy involves a tri-protected cyclen intermediate, which directs the initial alkylation to the single free secondary amine. This approach provides superior control and avoids the statistical mixtures and difficult purifications associated with direct mono-alkylation of unprotected cyclen.[7] Following the successful introduction of the p-nitrobenzyl group, the protecting groups are removed, and the remaining three secondary amines are alkylated with a protected form of bromoacetic acid. The final step is an acid-catalyzed deprotection of the carboxylate groups to yield the final product.

Overall Synthetic Pathway

The synthesis proceeds through three main stages:

  • Selective Alkylation: Introduction of the p-nitrobenzyl moiety onto a tri-Boc-protected cyclen.

  • Carboxymethylation: Deprotection of the Boc groups followed by alkylation of the three newly freed amines with tert-butyl bromoacetate.

  • Final Deprotection: Removal of the tert-butyl ester protecting groups to yield p-NO₂-Bn-DOTA.

G cluster_0 Stage 1: Selective Alkylation cluster_1 Stage 2: Carboxymethylation cluster_2 Stage 3: Final Deprotection & Purification A Tri-Boc-Cyclen C Tri-Boc-(p-nitrobenzyl)cyclen A->C  NaH, DMF   B 1-(Bromomethyl)-4-nitrobenzene B->C D Mono-(p-nitrobenzyl)cyclen C->D  TFA/DCM   F p-NO₂-Bn-DOTA-tris(t-Bu ester) D->F  DIPEA, MeCN   E tert-Butyl Bromoacetate E->F G p-NO₂-Bn-DOTA (Crude) F->G  TFA/DCM   H p-NO₂-Bn-DOTA (Pure, B-199) G->H  Prep-HPLC  

Caption: Overall synthetic pathway for p-NO₂-Bn-DOTA (B-199).

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberSupplier SuggestionPurityNotes
1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tri-Boc-Cyclen)90396-59-9Strem Chemicals≥97%Key starting material
1-(Bromomethyl)-4-nitrobenzene100-11-8Sigma-Aldrich≥98%Alkylating agent
Sodium Hydride (NaH)7646-69-7Sigma-Aldrich60% dispersion in mineral oilStrong base
N,N-Dimethylformamide (DMF)68-12-2Acros OrganicsAnhydrous, ≥99.8%Reaction solvent
Trifluoroacetic Acid (TFA)76-05-1Sigma-Aldrich≥99%Deprotection agent
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous, ≥99.8%Solvent
tert-Butyl Bromoacetate5292-43-3TCI America≥98%Alkylating agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich≥99.5%Non-nucleophilic base
Acetonitrile (MeCN)75-05-8Fisher ScientificHPLC Grade & AnhydrousSolvent
Water (H₂O)7732-18-5-Deionized, 18 MΩ·cmFor HPLC and workup
Hydrochloric Acid (HCl)7647-01-0Sigma-AldrichConcentrated (37%)For salt formation
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating capabilities

  • High-vacuum pump and Schlenk line

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Lyophilizer (Freeze-dryer)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • High-Resolution Mass Spectrometer (HRMS) or MALDI-TOF MS

Detailed Experimental Protocol

Workflow Overview

G start Start step1 Step 1: Synthesize Tri-Boc-(p-nitrobenzyl)cyclen start->step1 step2 Step 2: Boc Deprotection to mono-(p-nitrobenzyl)cyclen step1->step2 step3 Step 3: Carboxymethylation to Protected Product step2->step3 step4 Step 4: Final Deprotection with TFA step3->step4 step5 Step 5: Purification via Preparative HPLC step4->step5 step6 Step 6: Lyophilization & QC step5->step6 end End Product: p-NO₂-Bn-DOTA step6->end

Caption: Step-by-step experimental workflow for p-NO₂-Bn-DOTA synthesis.

Step 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonyl)-10-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane

  • Rationale: The single unprotected secondary amine on Tri-Boc-Cyclen is a strong nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate it, creating an even more reactive anion that readily undergoes Sₙ2 reaction with the electrophilic 1-(bromomethyl)-4-nitrobenzene.

  • Under an inert atmosphere (Argon or Nitrogen), add Tri-Boc-Cyclen (1.0 eq) to a flame-dried round-bottom flask.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq, 60% dispersion in oil) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 1-(bromomethyl)-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours).

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Once complete, quench the reaction by carefully adding ice-cold water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of 1-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting groups, liberating the three secondary amines required for the next step.

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting crude product is typically a TFA salt and is used directly in the next step without further purification.

Step 3: Synthesis of tert-Butyl 2,2',2''-(10-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

  • Rationale: The three secondary amines of the mono-substituted cyclen are alkylated with tert-butyl bromoacetate. DIPEA is used as a non-nucleophilic organic base to scavenge the HBr generated during the reaction, driving it to completion.

  • Dissolve the crude product from Step 2 in anhydrous acetonitrile (MeCN).

  • Add DIPEA (5.0 eq) to neutralize the TFA salts and act as the base for the reaction.

  • Add tert-butyl bromoacetate (3.3 eq) dropwise to the solution.

  • Heat the reaction mixture to 60 °C and stir overnight (16-18 hours).

  • Monitor the reaction progress by LC-MS to confirm the formation of the tri-substituted product.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude protected product.

Step 4 & 5: Final Deprotection and HPLC Purification

  • Rationale: The final tert-butyl ester deprotection is achieved using TFA, analogous to Step 2. The resulting crude p-NO₂-Bn-DOTA is highly polar and contains impurities, necessitating purification by reverse-phase preparative HPLC to achieve the required purity (≥95%).

  • Dissolve the crude product from Step 3 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 4-6 hours until LC-MS analysis confirms complete deprotection.

  • Concentrate the solution under reduced pressure.

  • Dissolve the crude residue in a minimal amount of the HPLC mobile phase (e.g., 5% MeCN in H₂O with 0.1% TFA).

  • Purify the product using a preparative reverse-phase C18 HPLC column. A typical gradient might be 5% to 50% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.

  • Collect the fractions containing the pure product, identified by analytical HPLC and LC-MS.

Step 6: Lyophilization and Quality Control

  • Rationale: The pooled HPLC fractions are lyophilized (freeze-dried) to remove the aqueous mobile phase, yielding the final product as a stable, fluffy solid, typically as a TFA or HCl salt.

  • Combine the pure HPLC fractions.

  • Freeze the solution using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen solution until a dry, fluffy powder is obtained.

  • (Optional) For the hydrochloride salt, dissolve the TFA salt in minimal water, add a slight excess of 1M HCl, and re-lyophilize.[3]

  • Perform final Quality Control analysis.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The final product must meet stringent quality criteria before use in radiolabeling and bioconjugation studies.

ParameterMethodSpecificationRationale
Identity HRMS (ESI+)Calculated m/z matches observed m/z for [M+H]⁺Confirms the molecular formula and successful synthesis.
Purity Analytical RP-HPLC≥ 95% (at 220 nm and 254 nm)Ensures absence of organic impurities that could interfere with subsequent reactions.[3]
Structure ¹H & ¹³C NMRSpectrum consistent with the proposed structureProvides unambiguous structural confirmation and isomer identification.[8]
Appearance Visual InspectionWhite to off-white solidBasic quality check.

Downstream Applications: A Gateway to Targeted Radiopharmaceuticals

The synthesized p-NO₂-Bn-DOTA is not typically used for conjugation directly. Instead, it is the stable precursor for the amine or isothiocyanate derivatives.

  • Reduction to p-NH₂-Bn-DOTA: The nitro group is readily reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂ gas over Pd/C) or chemical reduction (e.g., SnCl₂). The resulting p-NH₂-Bn-DOTA can be conjugated via carbodiimide chemistry.[9]

  • Conversion to p-SCN-Bn-DOTA: The most common application involves converting the amine to an isothiocyanate. This is typically achieved by reacting p-NH₂-Bn-DOTA with thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole.[5] The resulting p-SCN-Bn-DOTA is highly reactive towards primary amines on proteins and peptides, forming the basis for many targeted radiopharmaceuticals.[7]

Conclusion

This application note provides a robust and detailed protocol for the laboratory synthesis of p-NO₂-Bn-DOTA (B-199). By employing a strategic use of protecting groups, this guide enables researchers to achieve a controlled and reproducible synthesis of this vital bifunctional chelator. The emphasis on the rationale behind each step, coupled with rigorous purification and characterization standards, ensures the production of high-purity material ready for conversion and conjugation in the development of next-generation targeted radiopharmaceuticals.

References

  • Preparation method of p-nitrobenzyl alcohol.
  • A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer.
  • p-NH2-Bn-DOTA. SiChem.
  • A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer.
  • p-NITROBENZYL CYANIDE. Organic Syntheses.
  • p-SCN-Bn-DOTA. MedChemExpress.
  • Method for preparing dota-antibody conjugates.
  • Investigation of Two Zr‐p‐NO2Bn‐DOTA Isomers via NMR and Quantum Chemical Studies. Wiley Online Library.
  • Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. Royal Society of Chemistry.
  • Tuning the Softness of the Pendant Arms and the Polyazamacrocyclic Backbone to Chelate the 203Pb/212Pb Theranostic Pair.
  • p-NH2-Bn-DOTA. MedchemExpress.
  • p-NO2-Bn-DOTA. Macrocyclics.
  • Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies.
  • p-NH₂-Bn-DOTA. Macrocyclics.
  • (S)-5-(p-Nitrobenzyl)
  • Scheme of antibody conjugation with p-SCN-Bn-DOTA ligand and subsequent radiolabelling with 225 Ac.
  • p-NO2-Bn-H4neunpa and H4neunpa-Trastuzumab: Bifunctional Chelator for Radiometalpharmaceuticals and 111In Immuno-SPECT Imaging.
  • Advances in the synthesis and applications of macrocyclic polyamines. ScienceDirect.
  • Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals.

Sources

Application

p-NO2-Bn-DOTA(B-199) for peptide conjugation techniques

This guide outlines the advanced processing and application of p-NO2-Bn-DOTA (B-199) . Executive Summary for the Scientist p-NO2-Bn-DOTA (B-199) is the chemically stable, nitro-precursor to the reactive bifunctional chel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced processing and application of p-NO2-Bn-DOTA (B-199) .

Executive Summary for the Scientist p-NO2-Bn-DOTA (B-199) is the chemically stable, nitro-precursor to the reactive bifunctional chelating agents used in radiopharmacy.[1] Unlike its isothiocyanate derivative (p-SCN-Bn-DOTA, B-205), which is hydrolytically unstable and targets lysine amines, B-199 offers indefinite shelf stability and versatile "on-demand" chemistry.[1]

The Critical Distinction: B-199 cannot be conjugated directly to peptides.[1] It serves as a raw material that must be reduced to p-NH2-Bn-DOTA .[1] Once reduced, it opens two distinct conjugation pathways:[1]

  • Amide Coupling: Reacting with peptide C-terminal or Asp/Glu carboxylates (orthogonal to Lysine conjugation).[1]

  • Activation: Conversion to isothiocyanate (-NCS) for standard Lysine coupling.

Part 1: The Chemical Pathway & Decision Matrix[1]

Before beginning wet chemistry, select your conjugation strategy based on your peptide's available functional groups.[1]

Conjugation_Workflow B199 Start: p-NO2-Bn-DOTA (B-199, Stable Precursor) Reduction Step 1: Reduction (H2/Pd-C or SnCl2) B199->Reduction Activation Amine Intermediate: p-NH2-Bn-DOTA Reduction->Amine RouteA Route A: Carboxyl Coupling (Target: C-Term/Asp/Glu) Amine->RouteA EDC/NHS or HATU RouteB Route B: Activation to -NCS (Target: N-Term/Lysine) Amine->RouteB CSCl2 (Thiophosgene) FinalA Peptide-Amide-DOTA (Site Specific) RouteA->FinalA FinalB Peptide-Thiourea-DOTA (Random/Lysine) RouteB->FinalB

Figure 1: Strategic workflow for processing B-199.[1] The precursor must be reduced to the amine form, enabling either direct carboxyl conjugation (Route A) or conversion to the standard isothiocyanate linker (Route B).[1]

Part 2: Pre-Conjugation Protocol (Activation)

Objective: Convert inert p-NO2-Bn-DOTA (B-199) to reactive p-NH2-Bn-DOTA.

Materials
  • Substrate: p-NO2-Bn-DOTA (Macrocyclics B-199).[1][2][3]

  • Catalyst: 10% Palladium on Carbon (Pd/C).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.[1]

  • Hydrogen Source:

    
     gas balloon or Ammonium Formate (catalytic transfer).[1]
    
Step-by-Step Reduction
  • Dissolution: Dissolve 100 mg of B-199 in 5 mL of MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C. Caution: Pd/C can ignite methanol vapor; add under an inert argon blanket.[1]

  • Hydrogenation:

    • Method A (Balloon): Purge flask with

      
       gas and stir under a hydrogen balloon at RT for 2–4 hours.
      
    • Method B (Transfer):[1] Add 5 equivalents of ammonium formate and reflux at 60°C for 1 hour.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to yield p-NH2-Bn-DOTA as a white/off-white solid.[1]

  • QC Check: Verify reduction via ESI-MS.

    • B-199 Mass: ~539.2 Da (Free acid)[1]

    • Target Mass: ~509.2 Da (

      
       loss of 30, gain of 2 
      
      
      
      -28 mass shift).[1]

Part 3: Peptide Conjugation Protocols

Method A: Amide Ligation (Targeting Peptide Carboxyls)

Use this method if you need to attach DOTA to the C-terminus or specific Glutamic/Aspartic acid residues.[1]

Reagents:

  • Peptide: Must have a free carboxyl group.[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Dry DMF or DMSO.

Protocol:

  • Activation: Dissolve the Peptide (1 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Stir for 5 minutes to activate the carboxylate.

  • Conjugation: Add the p-NH2-Bn-DOTA (prepared in Part 2) (1.2 eq) to the mixture.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

  • Quenching: Add 0.1% TFA/Water.

  • Purification: Purify via RP-HPLC (C18 column) using an Acetonitrile/Water (+0.1% TFA) gradient.

  • Lyophilization: Freeze-dry fractions to obtain the final conjugate.[1]

Method B: Isothiocyanate Conversion (Targeting Peptide Amines)

Use this method to replicate the standard "p-SCN-Bn-DOTA" chemistry if you cannot buy the commercial SCN form.[1]

  • Conversion: Dissolve p-NH2-Bn-DOTA in 3M HCl. Add Thiophosgene (

    
    ) in Chloroform (10 eq) and stir vigorously overnight.
    
  • Phase Separation: Remove the organic layer.[1]

  • Conjugation: React the resulting aqueous phase (containing p-SCN-Bn-DOTA) with your peptide in Carbonate Buffer (pH 9.0).

    • Note: This route is hazardous due to Thiophosgene.[1] Recommendation: If you require Lysine conjugation, purchase B-205 (p-SCN-Bn-DOTA) directly rather than synthesizing it from B-199, unless custom synthesis is mandatory.[1]

Part 4: Radiolabeling Verification (Lu-177/Y-90)

Once conjugated, the ligand must be validated for metal binding.[1]

Table 1: Standard Radiolabeling Parameters

ParameterConditionMechanism/Reasoning
Buffer 0.2 M Ammonium AcetateMaintains pH 5.0–5.5; prevents metal hydrolysis (

) while ensuring DOTA carboxylate deprotonation.[1]
pH 5.0 – 5.5Critical window.[1] pH < 4 slows kinetics; pH > 6 causes Lanthanide precipitation.[1]
Temperature 85°C – 95°CDOTA is a rigid macrocycle.[1] Heat is required to overcome the kinetic barrier for the metal to enter the "cage".[1]
Time 15 – 30 minsSufficient for quantitative chelation (>95%).[1]
Specific Activity 10–50 GBq/mgDependent on peptide solubility and receptor density targets.[1]

Protocol:

  • Dissolve 50

    
    g of DOTA-Peptide in 200 
    
    
    
    L Ammonium Acetate buffer (pH 5.5).
  • Add 10–20 MBq of

    
     (in 0.05 M HCl).
    
  • Heat at 95°C for 20 minutes.

  • QC: Analyze via iTLC-SG using 50:50 Methanol:1M Ammonium Acetate.

    • Complex (Rf = 0.0): Remains at origin.[1][4]

    • Free Metal (Rf = 1.0): Migrates with solvent front.[1]

Part 5: Troubleshooting & QC

  • Issue: Low Conjugation Yield (Method A).

    • Cause: Competition from DOTA carboxylates.[1] The four carboxyl arms of DOTA can also react with HATU, causing polymerization.[1]

    • Solution: Use protected DOTA (e.g., p-NH2-Bn-DOTA-tris(t-Bu ester)) if available, or strictly control stoichiometry (Peptide excess) and perform rigorous HPLC purification to separate polymers.[1]

  • Issue: Incomplete Radiolabeling.

    • Cause: Trace metal contamination (Fe, Cu, Zn) in buffers.[1]

    • Solution: Use Chelex-100 treated water for all radiolabeling buffers.[1] DOTA has a high affinity for "cold" contaminant metals which block the radiometal.[1]

References

  • Macrocyclics, Inc. Product Specification: B-199 (p-NO2-Bn-DOTA).[1][2] Retrieved from .[1]

  • Brechbiel, M. W., & Gansow, O. A. (1991). Backbone-substituted DTPA ligands for 90Y radioimmunotherapy.[1] Bioconjugate Chemistry, 2(3), 187-194.[1] (Foundational chemistry for backbone substitution and reduction).[1]

  • BenchChem. A Head-to-Head Comparison of p-SCN-Bn-DOTA and Other Macrocyclic Chelators. Retrieved from .[1]

  • National Institutes of Health (NIH). Preparation of Zr-pNO2Bn-DOTA and Isomer Analysis.[1] Retrieved from .[1]

  • Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides.[1] Advanced Drug Delivery Reviews, 60(12), 1347-1370.[1]

Sources

Method

Application Note: p-NO2-Bn-DOTA (B-199) for Targeted Radionuclide Therapy

From Precursor to Precision Medicine: A Comprehensive Guide to Activation, Conjugation, and Radiolabeling [1] Strategic Overview: Why B-199? In the development of radiopharmaceuticals, p-NO2-Bn-DOTA (B-199) serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Precision Medicine: A Comprehensive Guide to Activation, Conjugation, and Radiolabeling [1]

Strategic Overview: Why B-199?

In the development of radiopharmaceuticals, p-NO2-Bn-DOTA (B-199) serves as a critical, high-stability precursor.[1] While many researchers opt for the pre-activated isothiocyanate form (p-SCN-Bn-DOTA, B-205), the nitro-variant (B-199) offers distinct advantages for complex drug development pipelines:

  • Long-Term Stability: The nitro group is chemically inert under standard storage conditions, unlike the hydrolysis-prone isothiocyanate (NCS) group. This makes B-199 ideal for bulk storage and "on-demand" activation.[1]

  • Synthetic Versatility: It serves as a scaffold for orthogonal chemistries.[1] The nitro group can be reduced to an aniline amine (p-NH2-Bn-DOTA) which can then be derivatized into an isothiocyanate, a maleimide (for thiol coupling), or a click-chemistry handle (e.g., azide/alkyne).

  • Theranostic Standard: The DOTA cage is the industry gold standard for trivalent radiometals, sequestering both diagnostic (

    
    Ga, 
    
    
    
    In) and therapeutic (
    
    
    Lu,
    
    
    Y,
    
    
    Ac) isotopes with high kinetic inertness.

This guide provides the complete workflow: Activation (Reduction)


 Bioconjugation 

Radiolabeling

Quality Control.

Phase I: Activation (Chemical Reduction)

Objective: Convert the inert p-NO2-Bn-DOTA (B-199) into the reactive p-NH2-Bn-DOTA.[1] Note: If you purchased p-NH2-Bn-DOTA directly, skip to Phase II.[1]

Mechanism

The nitro group (


) is reduced to an aniline amine (

) via catalytic hydrogenation. This restores the nucleophilicity required for conjugation.[1]
Protocol A: Catalytic Hydrogenation (Standard)

Reagents:

  • Substrate: B-199 (p-NO2-Bn-DOTA)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Water/MeOH mix

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker
    

Steps:

  • Dissolution: Dissolve 50 mg of B-199 in 5 mL of dry Methanol.

  • Catalyst Addition: Carefully add 5-10 mg of 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.[1]

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously at room temperature (RT) under 1 atm 
    
    
    
    (balloon) for 4–6 hours.
    • Checkpoint: Monitor via HPLC or TLC.[1][3] The starting material (nitro) is less polar than the product (amine).

  • Filtration: Filter the mixture through a Celite pad or a 0.2

    
    m PTFE syringe filter to remove the Pd/C. Caution:  Pd/C is pyrophoric; keep wet.[1]
    
  • Isolation: Evaporate the solvent under reduced pressure. The resulting solid is p-NH2-Bn-DOTA.[1][4]

  • Storage: Store at -20°C under Argon. Oxidation of the amine can occur over time.[1]

Phase II: Bioconjugation (The Activation Step)

Objective: Link the chelator to a targeting vector (Monoclonal Antibody or Peptide). Most common route:[1] Conversion of the amine to an Isothiocyanate (NCS) followed by Lysine coupling.[1]

Protocol B: In-Situ Conversion to p-SCN-Bn-DOTA

If you prefer not to isolate the NCS intermediate, this "one-pot" approach is viable for small molecules, but for antibodies, we recommend converting and purifying the NCS ligand first.[1]

Conversion to Isothiocyanate (Thiophosgene Method):

  • Dissolve p-NH2-Bn-DOTA in 3M HCl.

  • Add Thiophosgene (

    
    ) in Chloroform (
    
    
    
    ) (10 eq).[1]
  • Stir biphasic mixture overnight.

  • Remove aqueous phase and lyophilize to obtain p-SCN-Bn-DOTA.

Protocol C: Antibody Conjugation (Standard Lysine Coupling)

Reagents:

  • Ligand: p-SCN-Bn-DOTA (Freshly prepared or B-205)[1]

  • Vector: Trastuzumab (or similar mAb)[5]

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.0 (Metal-free!)
    

Steps:

  • Buffer Exchange: Exchange antibody into Carbonate Buffer (pH 9.0) using a centrifugal filter (30-50 kDa MWCO). Concentration should be 2–5 mg/mL.[1]

  • Ligand Preparation: Dissolve p-SCN-Bn-DOTA in DMSO (10 mg/mL).

  • Coupling: Add the Ligand to the Antibody solution at a molar ratio of 10:1 to 20:1 (Ligand:mAb).

    • Why? A 20-fold excess typically yields 3–5 chelators per antibody, optimal for specific activity without compromising immunoreactivity.[1]

  • Incubation: Incubate at 37°C for 1–2 hours or 4°C overnight.

  • Purification: Remove excess chelator using a PD-10 desalting column or centrifugal filtration (PBS, pH 7.4).

    • Critical: Use Chelex-treated PBS to prevent adventitious metal binding during storage.[1]

Phase III: Radiolabeling with Lutetium-177

Objective: Create the therapeutic radio-complex (


Lu-DOTA-mAb).
Technical Parameters
ParameterSpecificationReason
Isotope

Lu (n.c.a or c.a.)
Beta-emitter for therapy; Gamma (208 keV) for imaging.[1][3]
pH 4.5 – 5.5DOTA complexation kinetics are optimal at mildly acidic pH.[1]
Buffer 0.4 M Ammonium AcetateBuffers the acidic LuCl3 solution without competing for the metal.[1]
Temperature 37°C - 42°C (mAbs)Antibodies denature >45°C. For peptides, 95°C is preferred for speed.[1]
Reaction Time 45 – 60 minsSlower kinetics at low temp requires longer incubation.[1]
Protocol D: Labeling Workflow
  • Preparation: In a metal-free Eppendorf tube, add:

    • 100

      
      g DOTA-mAb conjugate (in PBS/Acetate).[1]
      
    • Volume of 0.4 M Ammonium Acetate to adjust pH to 5.0.[1]

  • Activity Addition: Add 370–740 MBq (10–20 mCi) of

    
    LuCl
    
    
    
    .
  • Incubation: Heat at 40°C on a thermomixer for 60 minutes.

  • Quenching: Add 5

    
    L of 50 mM DTPA.
    
    • Why? DTPA scavenges any free

      
      Lu.[1] The Lu-DTPA complex is excreted renally, preventing bone marrow accumulation of free Lutetium.[1]
      
  • Purification (Optional): If labeling efficiency >95%, purification is often skipped for peptides.[1] For mAbs, SEC (Size Exclusion Chromatography) is recommended to remove aggregates.[1]

Visualizing the Workflow

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Radiolabeling B199 B-199 (p-NO2-Bn-DOTA) Amine p-NH2-Bn-DOTA B199->Amine H2, Pd/C Reduction SCN p-SCN-Bn-DOTA (Activated) Amine->SCN CSCl2 Activation Conj DOTA-mAb Immunoconjugate SCN->Conj + mAb pH 9.0 mAb Antibody (Lysine-NH2) mAb->Conj Final 177-Lu-DOTA-mAb (Therapy Dose) Conj->Final pH 5.0 40°C, 60 min Lu 177-LuCl3 Lu->Final

Caption: Step-by-step chemical progression from the stable B-199 nitro-precursor to the final radiolabeled therapeutic agent.

Quality Control (Self-Validating Systems)

Trustworthiness in radiochemistry relies on robust QC.[1] You must verify Radiochemical Purity (RCP) .

Method: Instant Thin Layer Chromatography (iTLC)

A dual-strip system is required to distinguish between:

  • Intact Product (

    
    Lu-DOTA-mAb)
    
  • Free Lutetium (

    
    Lu
    
    
    
    )[1]
  • Colloidal Lutetium (Hydrolyzed)[1]

System 1: DTPA Challenge

  • Stationary Phase: iTLC-SG (Silica Gel)

  • Mobile Phase: 0.1 M Citrate Buffer (pH 5.0)

  • Result:

    • 
       0.0 = Colloids + Product (Stay at origin)
      
    • 
       1.0 = Free Lu (Complexed by Citrate/DTPA moves to front)
      

System 2: Methanol/Ammonium Acetate

  • Stationary Phase: iTLC-SG

  • Mobile Phase: 1:1 MeOH : 10% Ammonium Acetate[1]

  • Result:

    • 
       0.0 = Colloids
      
    • 
       1.0 = Product + Free Lu
      

Calculation:



Troubleshooting & Cautions

  • Metal Contamination: DOTA is non-selective.[1]

    
    , 
    
    
    
    , and
    
    
    compete with
    
    
    .[1]
    • Solution: Use only trace-metal grade acids/buffers.[1] Wash all glassware with 1M HCl.[1]

  • Incomplete Conjugation: If the SCN-DOTA hydrolyzes before binding the antibody.[1]

    • Solution: Add SCN-DOTA to the buffer immediately after dissolving in DMSO.[1] Do not store the DMSO solution.[1]

  • Radiolysis: High activity doses (100 mCi+) can destroy the antibody via radical formation.[1]

    • Solution: Add Ascorbic Acid (Gentisic acid) as a radical scavenger during labeling.[1]

References

  • Macrocyclics Product B-199. p-NO2-Bn-DOTA Technical Specifications. Macrocyclics (Curium).[1] Link

  • Brechbiel, M. W., et al. (1991).[1] Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA.[1] Antibody labeling and tumor-imaging studies.[1][6][7][8][9][10][11] Inorganic Chemistry.[1][12] Link

  • Banerjee, S., et al. (2015).[1] Evolution of PET imaging radiotracers: Labelling, radiochemistry and focus on Ga-68.[1] Chemical Society Reviews.[1] Link

  • SNMMI Procedure Standards. Procedure Standard for Somatostatin Receptor–Based Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Journal of Nuclear Medicine.[1] Link

  • Dash, A., et al. (2015).[1] Preparation of 177Lu-labeled radiopharmaceuticals: A practical guide. Current Radiopharmaceuticals.[1][3][13][14][15][16] Link

Sources

Application

Application Note &amp; Protocol: High-Efficiency 68Ga Labeling of p-NO2-Bn-DOTA (B-199) for PET Radiopharmaceutical Development

Abstract This comprehensive guide details the experimental protocol for the radiolabeling of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA) with Gallium-68 (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental protocol for the radiolabeling of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA) with Gallium-68 (⁶⁸Ga). Gallium-68 is a positron-emitting radionuclide ideally suited for Positron Emission Tomography (PET) due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics.[1][2] The DOTA macrocycle is a highly effective chelator for Ga³⁺, forming a kinetically inert and thermodynamically stable complex.[3] However, this kinetic inertia necessitates carefully optimized reaction conditions, including elevated temperatures and precise pH control, to achieve high radiochemical yields.[3][4][5] This document provides a robust, field-proven methodology for researchers, scientists, and drug development professionals, covering ⁶⁸Ga eluate pre-purification, the labeling reaction, and essential quality control procedures to ensure the final product's integrity and suitability for preclinical research.

Scientific Principles and Rationale

The ⁶⁸Ga Radionuclide and DOTA Chelation

Gallium-68 (t½ ≈ 68 minutes) is produced from the decay of its parent radionuclide, Germanium-68 (t½ ≈ 271 days), in a laboratory-scale ⁶⁸Ge/⁶⁸Ga generator.[6] This system allows for on-demand access to a PET isotope without the need for an on-site cyclotron, significantly enhancing the accessibility of PET imaging agents.[3]

The chelator, p-NO2-Bn-DOTA, consists of two key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic cage that securely sequesters the Ga³⁺ ion. For Ga³⁺, which has a maximum coordination number of six, the DOTA macrocycle provides a highly stable complex.[3] The formation of this complex is kinetically slow at room temperature, requiring heating to overcome the activation energy barrier for metal incorporation.[4][5]

  • p-Nitrobenzyl Group: This functional group serves as a linker for conjugation to targeting biomolecules (e.g., peptides, antibodies) after the nitro group is reduced to an amine. This bifunctional nature allows for the creation of targeted radiopharmaceuticals.[7][8]

The Criticality of Eluate Purification

The eluate from a ⁶⁸Ge/⁶⁸Ga generator, typically 0.05-0.1 M HCl, contains not only ⁶⁸Ga³⁺ but also trace metallic impurities (e.g., Fe³⁺, Zn²⁺, Ti⁴⁺) and potential breakthrough of the parent ⁶⁸Ge.[9][10] These metal cations can compete with ⁶⁸Ga³⁺ for the DOTA chelator, significantly reducing the radiolabeling efficiency and the specific activity of the final product.[9] Therefore, a pre-purification and concentration step is a mandatory prerequisite for achieving reproducible and high-yield labeling.[11] The most common and robust method involves trapping the cationic ⁶⁸Ga³⁺ on a strong cation exchange (SCX) cartridge followed by elution in a small, concentrated volume.[12][13]

Materials and Equipment

Reagents
ReagentSupplier/Cat. No.GradeNotes
p-NO2-Bn-DOTA (B-199)Macrocyclics, Inc. (B-199)≥ 95% PurityPrepare a stock solution (e.g., 1 mg/mL) in ultrapure water.
⁶⁸Ge/⁶⁸Ga GeneratorEckert & Ziegler, ITG, or equivalentPharmaceutical GradeEluent is typically 0.1 M HCl.
Sodium Acetate TrihydrateSigma-AldrichTraceSELECT™For preparation of labeling buffer.
Hydrochloric Acid (HCl)Sigma-AldrichTraceSELECT™For pH adjustment and generator elution.
Sodium Chloride (NaCl)Sigma-AldrichTraceSELECT™For preparation of SCX elution solution.
EthanolDecon Labs200 Proof, USP GradeFor C18 cartridge conditioning and final product elution.
Ultrapure WaterMillipore Milli-Q18.2 MΩ·cmFor all solution preparations.
Cation Exchange Cartridge (SCX)Varian Bond Elut-SCX, 100mg-For ⁶⁸Ga purification and concentration.
C18 SPE CartridgeWaters Sep-Pak C18 Plus-For post-labeling purification.
Equipment
  • Lead-shielded hot cell or fume hood

  • Dose calibrator

  • Dry-block heater capable of reaching 100°C

  • Vortex mixer

  • pH meter or pH indicator strips (range 2-6)

  • Radio-TLC scanner

  • Radio-HPLC system with a radioactivity detector

  • Sterile reaction vials (2 mL)

  • Sterile syringes and 0.22 µm syringe filters

Detailed Experimental Protocol

This protocol is divided into three core stages: ⁶⁸Ga purification, radiolabeling, and final product purification.

Workflow Overview

G cluster_0 Part A: 68Ga Purification cluster_1 Part B: Radiolabeling cluster_2 Part C: Final Purification & QC Elute 1. Elute 68Ge/68Ga Generator (0.1 M HCl) Trap 2. Trap 68Ga3+ on SCX Cartridge Elute->Trap Elute_SCX 3. Elute Purified 68Ga3+ (5M NaCl / 5.5M HCl) Trap->Elute_SCX Combine 4. Combine 68Ga3+ with p-NO2-Bn-DOTA & Buffer Elute_SCX->Combine Heat 5. Heat Reaction Mixture (95°C for 10 min) Combine->Heat Purify_C18 6. Purify on C18 Cartridge Heat->Purify_C18 Elute_Final 7. Elute Final Product (50% Ethanol) Purify_C18->Elute_Final QC 8. Perform Quality Control (RCP, pH, etc.) Elute_Final->QC end_product [68Ga]Ga-p-NO2-Bn-DOTA (Sterile Filtered) QC->end_product start Start start->Elute

Caption: Overall workflow for the synthesis of [⁶⁸Ga]Ga-p-NO2-Bn-DOTA.

Part A: ⁶⁸Ga Elution and Cationic Purification

Rationale: This step concentrates the ⁶⁸Ga into a small volume and removes metallic impurities that would otherwise inhibit the labeling reaction.[9][11] A solution of high ionic strength (5M NaCl) with a small amount of acid is used to effectively displace the trivalent ⁶⁸Ga³⁺ from the SCX resin.[12]

  • Prepare SCX Cartridge: Condition a 100 mg SCX cartridge by washing it with 5 mL of ultrapure water. Do not let the cartridge run dry.

  • Elute Generator: Elute the ⁶⁸Ge/⁶⁸Ga generator with ~5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • Trap ⁶⁸Ga³⁺: Pass the entire generator eluate through the pre-conditioned SCX cartridge. Collect the waste eluate and measure its radioactivity to ensure >99% of the ⁶⁸Ga has been trapped on the cartridge.

  • Wash Cartridge: Wash the cartridge with 5 mL of ultrapure water to remove any residual ⁶⁸Ge.

  • Elute Purified ⁶⁸Ga³⁺: Prepare the elution solution: 500 µL of 5 M NaCl mixed with 12.5 µL of 5.5 M HCl.[12] Slowly pass this solution through the SCX cartridge and collect the highly radioactive eluate (~500 µL) directly into a sterile 2 mL reaction vial. Measure the activity of the eluate in a dose calibrator.

Part B: Radiolabeling Reaction

Rationale: The reaction requires an acidic pH (3.5-4.5) to prevent the formation of ⁶⁸Ga-hydroxides and to facilitate complexation.[14][15] Heating to ~95°C is essential to provide sufficient activation energy for the DOTA macrocycle to rapidly chelate the Ga³⁺ ion.[3][5][14]

  • Prepare Reaction Mixture: To the reaction vial containing the purified ⁶⁸Ga eluate, add the following reagents in order:

    • 200 µL of Sodium Acetate buffer (1 M, pH 4.5).

    • 10-20 µg of p-NO2-Bn-DOTA (e.g., 10-20 µL of a 1 mg/mL stock solution).

  • Verify pH: Gently mix the solution. Check the pH of the reaction mixture using a pH strip; it should be between 3.5 and 4.5. Adjust with dilute HCl or NaOH if necessary.

  • Incubate: Securely cap the vial and place it in a dry-block heater pre-heated to 95°C. Incubate for 10 minutes.[10][14]

  • Cool: After incubation, remove the vial and allow it to cool to room temperature for ~5 minutes.

Part C: Post-Labeling Purification (SPE)

Rationale: Solid-phase extraction on a C18 cartridge separates the relatively more lipophilic labeled product, [⁶⁸Ga]Ga-p-NO2-Bn-DOTA, from unchelated, hydrophilic free ⁶⁸Ga and other reaction components.[1]

  • Prepare C18 Cartridge: Condition a C18 Sep-Pak cartridge by washing sequentially with 5 mL of ethanol followed by 10 mL of ultrapure water.

  • Load Reaction Mixture: Dilute the cooled reaction mixture with 1 mL of ultrapure water and load it onto the pre-conditioned C18 cartridge. The desired product will be retained.

  • Wash Cartridge: Wash the cartridge with 10 mL of ultrapure water to remove any unbound ⁶⁸Ga³⁺. Collect the waste and measure its radioactivity.

  • Elute Final Product: Elute the purified [⁶⁸Ga]Ga-p-NO2-Bn-DOTA from the cartridge using 0.5-1.0 mL of 50% ethanol (v/v in water) into a sterile product vial.

  • Final Formulation: For in vivo applications, the ethanol must be removed by evaporation (e.g., under a stream of nitrogen) and the product reconstituted in sterile saline or phosphate-buffered saline. The final product should be passed through a 0.22 µm sterile filter into the final collection vial.

Quality Control

A rigorous quality control regimen is mandatory to validate the identity, purity, and safety of the radiopharmaceutical.[10][16]

QC Specifications
ParameterMethodSpecificationRationale
Visual Inspection Direct ObservationClear, colorless, no particulatesEnsures absence of foreign matter.
pH pH strip or meter5.5 - 7.5Ensures physiological compatibility.
Radiochemical Purity (RCP) radio-TLC / radio-HPLC≥ 95%Determines the percentage of ⁶⁸Ga correctly bound to the chelator.[16]
Radionuclidic Purity Gamma Spectroscopy⁶⁸Ge breakthrough < 0.001%Confirms absence of long-lived parent isotope in the final product.
Sterility USP <71>SterileMandatory for parenteral administration.
Bacterial Endotoxins USP <85>Per specificationEnsures absence of pyrogens.
Radiochemical Purity (RCP) Determination

Rationale: RCP is the most critical quality attribute, confirming the success of the labeling reaction. Both radio-TLC and radio-HPLC should be employed for accurate determination, as some methods can be prone to artifacts where unbound gallium adheres to the stationary phase.

  • Method 1: Radio-TLC

    • Stationary Phase: iTLC-SG strips

    • Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5

    • Procedure: Spot ~1 µL of the final product onto the strip. Develop the chromatogram until the solvent front is near the top.

    • Expected Results:

      • [⁶⁸Ga]Ga-p-NO2-Bn-DOTA remains at the origin (Rf = 0.0 - 0.1).

      • Free ⁶⁸Ga³⁺ moves with the solvent front (Rf = 0.9 - 1.0).

  • Method 2: Radio-HPLC

    • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection: In-line radioactivity detector.

    • Expected Results:

      • Free ⁶⁸Ga³⁺ will elute early in the gradient (typically 2-3 minutes).

      • [⁶⁸Ga]Ga-p-NO2-Bn-DOTA will be retained longer, eluting as a sharp peak at a higher concentration of acetonitrile.

Chelation Mechanism

G cluster_DOTA p-NO2-Bn-DOTA N1 N N2 N N1->N2 C1 COO- N1->C1 Linker p-NO2-Benzyl N1->Linker N3 N N2->N3 C2 COO- N2->C2 N4 N N3->N4 C3 COO- N3->C3 Heat Heat (95°C) pH 3.5-4.5 N4->N1 C4 COO- N4->C4 Ga 68Ga³⁺ Ga->Heat Complex [68Ga]Ga-p-NO2-Bn-DOTA (Stable Complex) Heat->Complex

Caption: Simplified chelation of ⁶⁸Ga³⁺ by the p-NO2-Bn-DOTA macrocycle.

References

  • Assmus, W., et al. (2016). ⁶⁸Ga-Based Radiopharmaceuticals: Production and Application Relationship. MDPI. [Link]

  • Jadvar, H., et al. (2017). Radiosynthesis of clinical doses of ⁶⁸Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based ⁶⁸Ge/⁶⁸Ga generators. NIH. [Link]

  • Arora, S., et al. (2015). Radiolabeling optimization and characterization of ⁶⁸Ga labeled DOTA-polyamido-amine dendrimer conjugate - Animal biodistribution and PET imaging results. Applied Radiation and Isotopes. [Link]

  • Marion, C., et al. (2020). Cold Kit Labeling: The Future of ⁶⁸Ga Radiopharmaceuticals?. Frontiers in Medicine. [Link]

  • UK Radiopharmacy Group. (2019). Guidance for Introduction of a ⁶⁸Ge/⁶⁸Ga Generator and Labelling Service into Routine Clinical Practice. BNMS. [Link]

  • Nelson, B., et al. (2022). Good practices for ⁶⁸Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gallium Dotatate Ga-68?. Patsnap. [Link]

  • Yano, Y., & Anger, H. O. (1968). A method for the preparation and quality control of ⁶⁸Ga radiopharmaceuticals. Journal of Nuclear Medicine. [Link]

  • Mueller, D., et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced ⁶⁸Ga and using NaCl-based cationic elution method. Nature Protocols. [Link]

  • Wang, M., et al. (2021). Automated Radiosynthesis and Quality Control of [⁶⁸Ga]Ga-DOTA-NOC for Clinical PET Imaging. Journal of Nuclear Medicine. [Link]

  • Nelson, B., et al. (2022). Good practices for ⁶⁸Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Jensen, S. B., et al. (2021). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. MDPI. [Link]

  • Mueller, D., et al. (2012). Simplified NaCl Based ⁶⁸Ga Concentration and Labeling Procedure for Rapid Synthesis of ⁶⁸Ga Radiopharmaceuticals in High Radiochemical Purity. Bioconjugate Chemistry. [Link]

  • Larenkov, A., et al. (2020). Quality control of ⁶⁸Ga radiopharmaceuticals: pitfalls and solutions. IAEA. [Link]

  • Berry, D., et al. (2011). Novel chelators for ⁶⁸-Gallium PET. Journal of Nuclear Medicine. [Link]

  • Breeman, W. A. P., et al. (2011). Purification and Labeling Strategies for ⁶⁸Ga from ⁶⁸Ge/⁶⁸Ga Generator Eluate. Radiology Key. [Link]

  • Breeman, W. A. P., et al. (2011). Purification and labeling strategies for (⁶⁸)Ga from (⁶⁸)Ge/ (⁶⁸)Ga generator eluate. Quarterly Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • P. V. K.., et al. (2023). Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. Inorganica Chimica Acta. [Link]

  • Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions. [Link]

  • IRE ELiT S.A. (2019). PRODUCT MONOGRAPH Galli Eo™. IASON. [Link]

  • Eisenwiener, K.-P., et al. (2019). Instant kit preparation of ⁶⁸Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [⁶⁸Ga]Ga-DATA-TOC. ResearchGate. [Link]

  • AxisPharm. (n.d.). p-SCN-Bn-DOTA. AxisPharm. [Link]

Sources

Method

p-NO2-Bn-DOTA(B-199) bioconjugation to targeting vectors

Application Note: Bioconjugation Strategies for p-NO2-Bn-DOTA (B-199) Scaffolds Abstract This guide details the technical workflow for utilizing p-NO2-Bn-DOTA (B-199) as a precursor for targeted radiopharmaceuticals. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies for p-NO2-Bn-DOTA (B-199) Scaffolds

Abstract

This guide details the technical workflow for utilizing p-NO2-Bn-DOTA (B-199) as a precursor for targeted radiopharmaceuticals. Unlike pre-activated chelators (e.g., p-SCN-Bn-DOTA), B-199 offers indefinite shelf-stability and synthetic versatility. However, it requires a specific activation sequence —reduction of the nitro group to an aniline, followed by conversion to an isothiocyanate or direct amide coupling—before it can be bioconjugated to targeting vectors like monoclonal antibodies (mAbs) or peptides. This protocol provides the "Activation-to-Conjugation" pipeline, ensuring high chelation efficiency (RCP >95%) and immunoreactivity.

Introduction: The Role of B-199 in Radiopharma

p-NO2-Bn-DOTA (Macrocyclics Code: B-199) is the "storage-stable" parent compound of the benzyl-DOTA family. While the isothiocyanate derivative (p-SCN-Bn-DOTA) is the industry standard for lysine conjugation, it is hydrolytically unstable and expensive.

  • Why use B-199?

    • Stability: The nitro group is inert to oxidation and hydrolysis, allowing bulk storage.

    • Versatility: It serves as a universal precursor. The nitro group can be reduced to an amine (p-NH2-Bn-DOTA) for EDC/NHS coupling, squaramide ligation, or isothiocyanate generation.

    • Cost-Efficiency: Significantly lower cost per gram compared to pre-activated chelators.

Critical Mechanism: Bioconjugation cannot occur directly with the nitro (-NO2) group. The workflow requires a chemical transformation to generate a reactive electrophile (Isothiocyanate) or nucleophile (Amine) on the backbone without compromising the DOTA macrocycle's ability to bind radiometals (e.g.,


Lu, 

Ac,

Y).

Pre-Conjugation Workflow: Activation of B-199

Note: If you purchased p-SCN-Bn-DOTA (B-205) directly, skip to Section 3.

Step 2.1: Reduction (Nitro Aniline)

The first step is reducing the para-nitro benzyl group to a para-amino benzyl group (p-NH2-Bn-DOTA).

  • Reagents: 10% Pd/C catalyst, Hydrogen gas (H

    
    ) or Ammonium Formate (transfer hydrogenation), Methanol/Water.
    
  • Protocol:

    • Dissolve 100 mg B-199 in 5 mL of degassed water/methanol (1:1 v/v).

    • Add 10 mg of 10% Pd/C (wetted with water to prevent ignition).

    • Stir under H

      
       atmosphere (balloon pressure) for 2–4 hours at RT.
      
    • QC Check: Monitor via HPLC (C18 column) or TLC. The amine product will be more polar (lower R

      
      ) and fluorescent under UV.
      
    • Purification: Filter through Celite to remove Pd/C. Lyophilize to obtain p-NH2-Bn-DOTA (white solid).

Step 2.2: Activation (Amine Isothiocyanate)

To target lysine residues on antibodies, the amine must be converted to an isothiocyanate (-NCS).

  • Reagents: Thiophosgene (CSCl

    
    ) [Warning: Highly Toxic] or 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP).
    
  • Protocol (Thiophosgene Method):

    • Dissolve p-NH2-Bn-DOTA in 3 M HCl.

    • Add 5–10 equivalents of thiophosgene in CHCl

      
       (biphasic reaction).
      
    • Stir vigorously for 4–12 hours.

    • Separate phases; wash the aqueous phase with CHCl

      
       to remove excess thiophosgene.
      
    • Lyophilize the aqueous phase immediately to prevent hydrolysis.

    • Result: p-SCN-Bn-DOTA (Reactive Intermediate).

Bioconjugation Protocol: p-SCN-Bn-DOTA to Antibody

This is the core protocol for coupling the activated chelator to a monoclonal antibody (mAb).[1]

Materials
  • Vector: Monoclonal Antibody (e.g., Trastuzumab, Rituximab), concentration >5 mg/mL.

  • Chelator: Activated p-SCN-Bn-DOTA (from Step 2.2 or commercial B-205).

  • Conjugation Buffer: 0.1 M Sodium Carbonate (Na

    
    CO
    
    
    
    ), pH 9.0 (Metal-free).[1]
  • Purification: PD-10 Desalting Columns or Amicon Ultra Centrifugal Filters (30-50 kDa MWCO).

Experimental Workflow
  • Buffer Exchange:

    • Exchange the antibody into the Conjugation Buffer (pH 9.0).[1]

    • Why? The -NCS reaction with Lysine amines is pH-dependent. At pH 9.0, Lysine

      
      -amines are deprotonated (nucleophilic). Avoid Tris buffer (contains amines).
      
  • Chelator Dissolution:

    • Dissolve p-SCN-Bn-DOTA in DMSO or Metal-Free Water.[1]

    • Concentration: 10–20 mg/mL. Prepare immediately before use (hydrolysis half-life is <30 mins in water).

  • Conjugation Reaction:

    • Add the chelator to the antibody solution.[1][2][3]

    • Molar Excess: Use 20–50 fold molar excess of chelator over antibody.[1]

    • Target: Aim for a Chelator-to-Antibody Ratio (CAR) of 4–6.

    • Incubate at 37°C for 1–2 hours or 4°C overnight .

  • Purification:

    • Remove excess hydrolyzed chelator using a PD-10 column equilibrated with 0.25 M Ammonium Acetate (pH 5.5).

    • Why Ammonium Acetate? It is the standard buffer for subsequent radiolabeling (e.g., with

      
      Lu).
      

Visualization: Activation & Conjugation Pathway

G cluster_0 Chemical Activation Phase B199 p-NO2-Bn-DOTA (B-199) Stable Precursor B200 p-NH2-Bn-DOTA (Amine Intermediate) B199->B200 Reduction (H2, Pd/C) B205 p-SCN-Bn-DOTA (Activated Electrophile) B200->B205 Activation (Thiophosgene) CONJ DOTA-Antibody Conjugate (Thiourea Linkage) B205->CONJ Conjugation (pH 9.0, 37°C) MAB Antibody (Lysine-NH2) MAB->CONJ +

Caption: Figure 1. The synthetic pathway from the stable nitro-precursor (B-199) to the final bioconjugate. The nitro group acts as a "masked" reactive site until activation.

Quality Control (QC) & Characterization

Before radiolabeling, the conjugate must be validated.

ParameterMethodAcceptance Criteria
Chelator:Antibody Ratio (CAR) MALDI-TOF MS or Isotopic Dilution Assay3.0 – 6.0 chelators/mAb
Concentration UV-Vis (A280) / BCA Assay> 1.0 mg/mL
Monomeric Purity SEC-HPLC> 95% Monomer (No aggregates)
Endotoxin LAL Assay< 0.5 EU/mg (for in vivo use)

Protocol: Isotopic Dilution Assay (to measure CAR)

  • Take an aliquot of the conjugate.

  • Titrate with a known concentration of "cold" (non-radioactive) Yttrium or Lutetium spiked with a trace amount of

    
    Y or 
    
    
    
    Lu.
  • Measure the saturation point where free metal appears (via TLC).

  • Calculate moles of metal bound = moles of DOTA available.

References

  • National Institutes of Health (NIH). Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA-rituximab. Available at: [Link]

  • SiChem. Application of p-SCN-Bn-DOTA in Radiopharmacy and Targeted Therapy. Available at: [Link]

  • Journal of Medicinal Chemistry. Site-specific Conjugation of DOTA Chelators to Antibodies. Available at: [Link]

Sources

Application

Advanced Quality Control Methodologies for p-NO2-Bn-DOTA (B-199) Derived Immunoconjugates

Application Note & Protocol Guide Executive Summary: The Strategic Role of B-199 In the development of Radioimmunoconjugates (RICs), the choice of bifunctional chelator (BFC) determines the stability and pharmacokinetics...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Strategic Role of B-199

In the development of Radioimmunoconjugates (RICs), the choice of bifunctional chelator (BFC) determines the stability and pharmacokinetics of the final drug product. p-NO2-Bn-DOTA (Macrocyclics Catalog #B-199) serves as the ultra-stable precursor to the industry-standard conjugation agents p-NH2-Bn-DOTA and p-SCN-Bn-DOTA.

Unlike the amine (B-200) or isothiocyanate (B-205) forms, which are susceptible to oxidation and hydrolysis during long-term storage, B-199 (the nitro variant) is chemically inert. It allows researchers to store a "master bank" of chelator and perform on-demand reduction and activation immediately prior to conjugation, ensuring maximum reactive integrity.

This guide details the Quality Control (QC) architecture required to validate immunoconjugates derived from B-199, focusing on the three Critical Quality Attributes (CQAs): Chelator-to-Antibody Ratio (CAR) , Monomeric Purity , and Radiolabeling Efficiency .

The Chemical Lineage & Process Workflow

Understanding the transformation of B-199 is prerequisite to effective QC. The nitro group must be reduced to an amine, then typically activated to an isothiocyanate (NCS) for lysine conjugation.

Figure 1: B-199 Activation and Conjugation Pathway

G B199 p-NO2-Bn-DOTA (B-199) Stable Precursor Reduction Reduction (H2/Pd-C or Zn/HCl) B199->Reduction Step 1 B200 p-NH2-Bn-DOTA (B-200) Reactive Intermediate Reduction->B200 Activation Activation (Thiophosgene/CSC) B200->Activation Step 2 B205 p-SCN-Bn-DOTA (B-205) Activated Ester Activation->B205 Conjugation Conjugation (mAb, pH 8.5-9.0) B205->Conjugation Step 3 Final DOTA-mAb Conjugate Final Drug Substance Conjugation->Final

Caption: The chemical activation lineage from stable B-199 precursor to final immunoconjugate. QC checkpoints are required after Step 2 (purity of active ester) and Step 3 (final conjugate).

Critical Quality Attribute 1: Chelator-to-Antibody Ratio (CAR)

The CAR (or Degree of Labeling, DOL) is the single most critical parameter.

  • Low CAR (< 2): Insufficient specific activity; therapeutic dose requires too much protein, saturating receptors.

  • High CAR (> 6): Destabilizes the antibody, causing aggregation and rapid hepatic clearance.

Method A: MALDI-TOF MS (Gold Standard)

Principle: Measures the mass shift between the unconjugated antibody and the conjugate. The mass increase is divided by the molecular weight of the chelator moiety.

Protocol:

  • Desalting: Buffer exchange 50 µL of conjugate (1-2 mg/mL) into 0.1% Trifluoroacetic acid (TFA) or Ammonium Acetate using Zeba Spin columns (7k MWCO) to remove salts that suppress ionization.

  • Matrix Preparation: Dissolve 10 mg Sinapinic Acid in 1 mL of 50:50 Acetonitrile:Water with 0.1% TFA.

  • Spotting: Mix 1 µL sample with 1 µL matrix. Spot onto the MALDI plate and air dry.

  • Analysis: Acquire spectra in Linear Positive mode (range 20–180 kDa).

  • Calculation:

    
    
    Note: For p-SCN-Bn-DOTA, the added mass is ~551.6 Da (chelator) - 1.0 Da (H) ≈ 550 Da.
    
Method B: Arsenazo III Colorimetric Assay (Routine Screening)

Principle: Arsenazo III forms a blue complex with Pb(II). DOTA competes for the Pb(II), reducing the absorbance at 655 nm. This "back-titration" quantifies available DOTA.

Protocol:

  • Reagent A (Arsenazo Stock): 10 µM Arsenazo III in 0.15 M Sodium Acetate buffer (pH 5.5).

  • Reagent B (Lead Stock): 15 µM Pb(II) acetate in 0.15 M Sodium Acetate buffer.

  • Procedure:

    • Mix 500 µL Reagent A and 500 µL Reagent B. (Solution turns blue).

    • Add 10–50 µL of DOTA-conjugate sample.

    • Incubate for 10 minutes at Room Temperature (RT).

    • Measure Absorbance at 655 nm .

  • Quantification: Compare against a standard curve of free DOTA (0–20 µM).

  • Validation: Ensure the antibody buffer does not contain EDTA or citrate, which will strip the Pb and cause false positives.

Critical Quality Attribute 2: Purity & Integrity (SE-HPLC)

Conjugation chemistry (pH 9.0) can induce dimerization. Aggregates are immunogenic and alter biodistribution (high liver uptake).

Protocol: Size Exclusion HPLC

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.

  • Mobile Phase: 0.2 M Phosphate Buffer, pH 6.8 (Isocratic).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.[1]

  • Acceptance Criteria:

    • Monomer Retention Time: ~14–16 min (varies by system).

    • % Monomer: > 95%.[2][3][4][5]

    • Free Chelator: Should be undetectable (elutes at total volume).

Critical Quality Attribute 3: Functional Potency (Radiolabeling Efficiency)

Chemical presence of DOTA (measured by CAR) does not guarantee functional DOTA. The isothiocyanate group can hydrolyze, or the macrocycle can collapse. A "Spike Test" is mandatory.

Protocol: The "Cold Spike" or Tracer Assay

  • Tracer: Use Lu-177 or Y-90 (or non-radioactive Natural Yttrium with MS detection if radiation is unavailable).

  • Reaction:

    • Take 100 µg of Conjugate.

    • Add 2 M Sodium Acetate (pH 5.5) to reach reaction pH 5.5–6.0.

    • Add 10-fold molar excess of metal (e.g., Lu-177 chloride).

    • Incubate at 37°C for 60 minutes.

  • QC Analysis (iTLC):

    • Stationary Phase: iTLC-SG (Silica Gel impregnated paper).

    • Mobile Phase: 0.1 M Citrate Buffer (pH 5.0).

    • Separation Logic:

      • Bound (Conjugate): Stays at Origin (Rf = 0).

      • Free Metal: Migrates to Front (Rf = 1.0).

  • Calculation:

    
    
    Pass Criteria: > 95% yield indicates functional chelators.
    

Integrated QC Decision Matrix

The following flowchart illustrates the decision logic for batch release.

Figure 2: QC Decision Tree

QC_Flow Start Crude Conjugate Purification Purification (Amicon / PD-10) Start->Purification SEHPLC SE-HPLC (Aggregation Check) Purification->SEHPLC Aggregates Fail: >5% Aggregates (Repurify or Discard) SEHPLC->Aggregates High MW PassAgg Pass: >95% Monomer SEHPLC->PassAgg Monomer CAR_Check Determine CAR (MALDI / Arsenazo) PassAgg->CAR_Check LowCAR Fail: CAR < 2.0 (Check B-199 Activation) CAR_Check->LowCAR Low HighCAR Fail: CAR > 6.0 (Risk of Immunogenicity) CAR_Check->HighCAR High PassCAR Pass: CAR 3.0 - 5.0 CAR_Check->PassCAR Optimal Potency Functional Potency (Lu-177 Spike) PassCAR->Potency FailPotency Fail: <90% Binding (Chelator Damaged) Potency->FailPotency Poor Binding Release BATCH RELEASE Potency->Release High Efficiency

Caption: Step-by-step decision matrix for evaluating p-NO2-Bn-DOTA derived conjugates. Failure at any diamond node requires root-cause analysis of the B-199 activation or conjugation conditions.

Comparative Analysis of CAR Determination Methods

FeatureMALDI-TOF MSArsenazo III AssayRadiometric Spiking
Accuracy High (Direct mass measurement)Medium (Subject to interference)High (Functional measurement)
Precision ± 0.2 chelators± 0.5 chelators± 10%
Throughput MediumHigh (96-well plate)Low
Cost High (Instrument)Low (Reagents)High (Isotopes)
Limitation Requires desalting; salt sensitive.Sensitive to trace metals in buffers.Radioactive waste generation.
Best For Final Release Testing In-process Monitoring Potency Verification

Troubleshooting Guide

  • Issue: Low CAR despite high excess of B-205.

    • Cause: Hydrolysis of the isothiocyanate group in B-205 prior to addition.

    • Solution: Verify B-205 quality. The NCS group degrades in moisture. Always prepare B-205 fresh from B-199 reduction/activation or store B-205 under Argon at -20°C. Ensure conjugation buffer pH is > 8.5.

  • Issue: High Aggregation in SE-HPLC.

    • Cause: Over-conjugation (CAR > 7) or local concentration effects during addition.

    • Solution: Add dissolved chelator dropwise to the antibody solution while stirring. Do not exceed 5% DMSO in the final reaction mixture.

  • Issue: Arsenazo Assay gives negative values.

    • Cause: Presence of EDTA or Citrate in the antibody stock buffer.

    • Solution: Dialyze antibody into 0.1 M HEPES or PBS (metal-free) prior to conjugation.

References

  • Kukis, D. L., et al. (1995). "Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates." Journal of Nuclear Medicine, 39(12), 2105-2110.
  • Borgna, F., et al. (2022). "Cetuximab-Based Radioimmunoconjugates: The Influence of the Linker on the Biodistribution." Pharmaceuticals, 15(5), 562. Available at: [Link]

  • Sharma, S. K., et al. (2023). "Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody." Journal of Medicinal Chemistry. Available at: [Link]

  • Muthu, M. S., et al. (2019). "Determination of average number of chelators conjugated to trastuzumab using a MALDI-TOF MS." UGD Academic Repository. Available at: [Link]

  • Dadachova, E., et al. (1999). "Spectrophotometric method for determination of bifunctional macrocyclic ligands in antibody-chelate conjugates." Nuclear Medicine and Biology, 26(8), 977-982. (Basis for Arsenazo Protocol).

Sources

Method

Application Notes &amp; Protocols: In Vivo Biodistribution Studies with p-NO2-Bn-DOTA (B-199)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo biodistribution studies using the bifunctional chelator p-NO2-Bn-DOTA (Product B...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo biodistribution studies using the bifunctional chelator p-NO2-Bn-DOTA (Product B-199). We detail the complete workflow, from the chemical modification of the chelator for bioconjugation to a targeting molecule, through radiolabeling with therapeutic or diagnostic radionuclides like Lutetium-177, to the final ex vivo biodistribution analysis in preclinical small animal models. The protocols herein are grounded in established scientific principles, emphasizing experimental causality and self-validating systems to ensure data integrity and reproducibility.

Introduction: The Central Role of p-NO2-Bn-DOTA in Radiopharmaceuticals

The development of targeted radiopharmaceuticals is a cornerstone of modern precision medicine, enabling both diagnostic imaging and therapeutic intervention (theranostics). The efficacy and safety of these agents are critically dependent on their in vivo behavior—specifically, their ability to accumulate at the target site (e.g., a tumor) while clearing rapidly from non-target tissues and organs to minimize off-target toxicity.

In vivo biodistribution studies are therefore indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of these novel drug candidates.[1] These studies provide quantitative data on the uptake and retention of the radiolabeled compound in various tissues over time, which is essential for calculating dosimetry and predicting both therapeutic efficacy and potential side effects.[2]

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a foundational component in this field, renowned for its ability to form highly stable complexes with a wide range of radiometals.[3] The specific derivative, S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA), commercially available as B-199, serves as a versatile precursor for creating bioconjugates. Its nitrobenzyl group can be chemically modified to a reactive functional group, allowing for covalent attachment to targeting biomolecules such as peptides, antibodies, or small molecules.[4] This guide will focus on the conversion of the nitro group to an isothiocyanate for conjugation and subsequent use in preclinical biodistribution studies.

The Experimental Workflow: A Conceptual Overview

The journey from the B-199 chelator to meaningful in vivo data follows a multi-stage process. Each step is critical for the success of the subsequent one, demanding rigorous quality control throughout. The causality is clear: incomplete conjugation or poor radiolabeling efficiency will lead to misleading biodistribution data, confounding the evaluation of the targeting biomolecule itself.

Biodistribution_Workflow cluster_0 Part 1: Synthesis & QC cluster_1 Part 2: Radiolabeling & QC cluster_2 Part 3: In Vivo Study A p-NO2-Bn-DOTA (B-199) B Reduction (H2, Pd/C) A->B C p-NH2-Bn-DOTA (B-200) B->C D Thiophosgenation C->D E p-SCN-Bn-DOTA (B-205) D->E G Conjugation (pH 8.5-9.0) E->G F Biomolecule (Peptide/Antibody) F->G H DOTA-Biomolecule Conjugate G->H I Purification & QC (HPLC, MS) H->I J DOTA-Biomolecule Conjugate I->J L Radiolabeling (pH 4.5-5.5, 95°C) J->L K Radionuclide (e.g., 177LuCl3) K->L M Radiolabeled Conjugate [177Lu]Lu-DOTA-Biomolecule L->M N Radiochemical QC (radio-HPLC/TLC) M->N O Radiolabeled Conjugate N->O Q Systemic Administration (e.g., i.v. injection) O->Q P Animal Model (e.g., Tumor-bearing mouse) P->Q R Time-course (1h, 4h, 24h, 72h...) Q->R S Ex Vivo Tissue Harvest & Weighing R->S T Gamma Counting S->T U Data Analysis (%ID/g) T->U

Figure 1: Conceptual workflow for a biodistribution study.

Protocols: From Chelate to Data

Part 1: Preparation of the Bifunctional Chelator for Conjugation

The p-nitrobenzyl group of B-199 is not reactive towards biomolecules. It must first be converted into a functional group suitable for conjugation, typically an isothiocyanate (-NCS), which readily reacts with primary amines (e.g., the epsilon-amine of lysine residues) on peptides and proteins to form a stable thiourea bond.[5]

Protocol 1.1: Reduction of p-NO2-Bn-DOTA to p-NH2-Bn-DOTA

This step converts the inert nitro group to a primary amine.

  • Dissolution: Dissolve p-NO2-Bn-DOTA (B-199) in a suitable solvent such as ethanol or aqueous acetic acid.

  • Catalyst Addition: Add a catalytic amount (e.g., 10% by weight) of palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry (MS) until the starting material is fully consumed.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Solvent Removal: Remove the solvent in vacuo to yield p-NH2-Bn-DOTA (B-200). The product is typically used in the next step without further purification if the reaction goes to completion.

Protocol 1.2: Conversion of p-NH2-Bn-DOTA to p-SCN-Bn-DOTA

This step creates the amine-reactive isothiocyanate group.

  • Dissolution: Dissolve the crude p-NH2-Bn-DOTA in a biphasic solvent system, such as chloroform and water, with a slight excess of a base like sodium bicarbonate to neutralize the DOTA carboxylates.

  • Thiophosgenation: Add a solution of thiophosgene (CSCl₂) in chloroform dropwise to the stirring mixture at 0°C. Extreme Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at room temperature for several hours.

  • Phase Separation: Separate the organic layer.

  • Evaporation: Remove the chloroform under reduced pressure to yield the crude p-SCN-Bn-DOTA (B-205).

  • Purification: The crude product should be purified, typically by preparative HPLC, to ensure it is free of unreacted starting material and side products before conjugation.

Part 2: Conjugation and Radiolabeling

Protocol 2.1: Conjugation of p-SCN-Bn-DOTA to a Targeting Peptide

  • Peptide Preparation: Dissolve the targeting peptide in a metal-free carbonate or bicarbonate buffer (0.1 M, pH 8.5-9.0). The basic pH is crucial for ensuring the primary amine of the lysine side chain is deprotonated and nucleophilic.

  • Chelator Addition: Dissolve the purified p-SCN-Bn-DOTA in a small amount of an organic co-solvent like DMSO and add it to the peptide solution. A molar excess of the chelator (e.g., 3-5 fold) is typically used to drive the reaction.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle mixing for 4-12 hours.

  • Purification: Purify the resulting DOTA-peptide conjugate from excess unconjugated chelator and unreacted peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Confirm the identity and purity of the final conjugate by mass spectrometry (to verify the addition of one or more DOTA moieties) and analytical HPLC.[6] The purified conjugate should be lyophilized and stored at -20°C or -80°C.

Protocol 2.2: Radiolabeling of DOTA-Peptide with Lutetium-177

This protocol provides a representative method for labeling with ¹⁷⁷Lu, a commonly used therapeutic radionuclide.

  • Reagent Preparation:

    • Buffer: Prepare a metal-free 0.25 M ammonium acetate buffer, pH adjusted to 5.5.

    • DOTA-Peptide Stock: Prepare a stock solution of the purified DOTA-peptide conjugate (e.g., 1 mg/mL in metal-free water).

    • Quench Solution: Prepare a 50 mM solution of diethylenetriaminepentaacetic acid (DTPA).

    • Antioxidant: Prepare a solution of ascorbic acid (e.g., 50 mg/mL in water) to prevent radiolysis.[7]

  • Reaction Setup: In a sterile, metal-free microcentrifuge tube, combine:

    • 50 µL of 0.25 M Ammonium Acetate Buffer (pH 5.5)

    • 5-10 µg of DOTA-Peptide conjugate

    • 5 µL of Ascorbic Acid solution

    • 1-10 µL of no-carrier-added ¹⁷⁷LuCl₃ solution (e.g., 37-185 MBq or 1-5 mCi)

  • Incubation: Gently mix and incubate the reaction vial in a heating block at 95°C for 20-30 minutes.[8]

  • Quenching: After incubation, cool the vial to room temperature and add 5 µL of the DTPA quench solution to chelate any remaining free ¹⁷⁷Lu.

  • Quality Control (Radiochemical Purity):

    • Method: Use radio-HPLC or instant thin-layer chromatography (iTLC).

    • Radio-HPLC: A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is typically used. The chromatogram should show a main peak for the [¹⁷⁷Lu]Lu-DOTA-peptide, with minimal peaks for free ¹⁷⁷Lu (which elutes early) and other impurities.

    • Acceptance Criteria: Radiochemical purity should typically be >95% for in vivo use.

  • Final Formulation: The radiolabeled product is diluted in sterile saline or PBS to the desired concentration for injection.

Radiolabeling_QC cluster_0 Reaction Mixture cluster_1 Quality Control (Radio-HPLC) A DOTA-Peptide Heat Incubate 95°C, 30 min A->Heat B 177LuCl3 B->Heat C Buffer (pH 5.5) C->Heat D Ascorbic Acid D->Heat Quench Quench (DTPA) Heat->Quench HPLC Inject on C18 Column Quench->HPLC Result Analyze Chromatogram HPLC->Result Peak1 Peak 1: Free 177Lu Result->Peak1 Peak2 Peak 2: [177Lu]Lu-DOTA-Peptide (>95% of total activity) Result->Peak2

Figure 2: Radiolabeling and Quality Control Workflow.

Part 3: In Vivo Biodistribution Study

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC), adhering to ethical guidelines such as the 3Rs (Replacement, Reduction, Refinement).

Protocol 3.1: Ex Vivo Biodistribution in a Mouse Tumor Model

  • Animal Model: Use an appropriate animal model (e.g., female athymic nude mice, 6-8 weeks old) bearing subcutaneous tumor xenografts relevant to the targeting peptide.

  • Dose Preparation and Calibration:

    • Dilute the final radiolabeled product in sterile saline to a concentration that allows for injection of ~3.7 MBq (100 µCi) in a volume of 100 µL.

    • Prepare a calibration standard. Draw an identical volume (100 µL) into a syringe, dispense it into a volumetric flask, and dilute to a known volume (e.g., 10 mL). This standard will be counted alongside the tissue samples to calculate the exact injected dose.

  • Administration: Administer the radiolabeled conjugate to cohorts of animals (n=4-5 per time point) via intravenous (tail vein) injection.

  • Time Points: Select clinically relevant time points for analysis. For a ¹⁷⁷Lu-labeled peptide, typical time points might be 1, 4, 24, 72, and 168 hours post-injection.

  • Tissue Harvesting:

    • At each designated time point, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Collect a blood sample via cardiac puncture.

    • Systematically dissect, rinse (if necessary), blot dry, and place major organs and tissues (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), tumor, etc.) into pre-weighed, labeled counting tubes.

  • Sample Processing:

    • Weigh each tube containing a tissue sample to determine the net weight of the tissue.

  • Gamma Counting:

    • Count the radioactivity in each tissue sample, the blood sample, and triplicate aliquots of the calibration standard using a calibrated gamma counter. Ensure the counting window is appropriate for the radionuclide's energy emissions (e.g., for ¹⁷⁷Lu, windows around 113 keV and 208 keV are used).

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (Counts per Minute in Tissue / Net Tissue Weight in g) / (Total Counts per Minute Injected) * 100%

    • The "Total Counts per Minute Injected" is determined from the calibration standard.

    • Calculate the mean and standard deviation for each tissue type at each time point.

Data Presentation and Interpretation

Biodistribution data should be presented in a clear, tabular format that allows for easy comparison of uptake across different tissues and over time.

Table 1: Representative Biodistribution Data for a [¹⁷⁷Lu]Lu-DOTA-Peptide in Tumor-Bearing Mice (Data presented as Mean %ID/g ± SD; n=5 animals/group. Adapted from a similar study for illustrative purposes.)

Organ4 h72 h168 h
Blood0.07 ± 0.010.00 ± 0.000.00 ± 0.00
Heart0.29 ± 0.060.07 ± 0.020.04 ± 0.01
Lung6.54 ± 3.492.90 ± 1.470.77 ± 0.22
Liver0.26 ± 0.040.09 ± 0.020.07 ± 0.00
Spleen0.76 ± 0.180.26 ± 0.060.12 ± 0.03
Kidney5.10 ± 0.940.96 ± 0.140.43 ± 0.03
Stomach12.2 ± 2.233.23 ± 0.601.85 ± 0.85
Intestine5.80 ± 1.201.81 ± 0.350.82 ± 0.31
Muscle0.03 ± 0.010.00 ± 0.000.00 ± 0.00
Bone (Femur)1.55 ± 0.360.61 ± 0.140.47 ± 0.06
Tumor 17.8 ± 4.35 3.66 ± 0.54 0.86 ± 0.11

Interpretation of Results:

  • Target Engagement: High tumor uptake at early time points (e.g., 17.8 %ID/g at 4h) indicates successful targeting.

  • Pharmacokinetics: Rapid clearance from the blood is desirable for minimizing systemic radiation exposure.

  • Off-Target Accumulation: The kidneys are a common route of excretion for peptides and often show high initial uptake. High, sustained uptake in other non-target organs like the liver or spleen could indicate potential toxicity concerns.

  • Tumor-to-Background Ratios: Calculate ratios of tumor %ID/g to that of other tissues (e.g., Tumor:Blood, Tumor:Muscle, Tumor:Kidney) at each time point. High ratios are indicative of a good imaging or therapeutic agent.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Low Radiochemical Purity (<95%) - Trace metal contamination in reagents/vials.- Incorrect pH of labeling buffer.- Insufficient heating (time or temperature).- Radiolysis of the peptide conjugate.- Use metal-free (chelex-treated) buffers and high-purity reagents.- Verify buffer pH is within the optimal range (4.5-5.5).- Optimize incubation time and temperature.- Increase the concentration of antioxidants (ascorbic acid, gentisic acid).[7]
High Non-Target Uptake (e.g., Liver) - Aggregation of the radiolabeled peptide.- High lipophilicity of the conjugate.- Instability of the radiometal-chelate complex in vivo.- Filter the final product through a 0.22 µm filter before injection.- Evaluate the logP/logD of the compound.- Perform serum stability assays to confirm the conjugate's integrity.
High Variability in Animal Data - Inconsistent injection technique (e.g., subcutaneous vs. intravenous).- Differences in animal health, age, or tumor size.- Errors in tissue harvesting or weighing.- Ensure proper training for tail vein injections.- Standardize animal and tumor model parameters.- Implement a consistent and careful dissection protocol.

Conclusion

The bifunctional chelator p-NO2-Bn-DOTA (B-199) is a powerful tool for the development of targeted radiopharmaceuticals. A successful in vivo biodistribution study, which is essential for preclinical evaluation, relies on a systematic and well-controlled experimental process. By following the detailed protocols for chemical modification, bioconjugation, radiolabeling, and in vivo analysis provided in this guide, researchers can generate reliable and reproducible data to advance their novel diagnostic and therapeutic agents toward clinical translation.

References

  • SiChem. (n.d.). p-NH2-Bn-DOTA. Retrieved from [Link]

  • Price, E. W., & Orvig, C. (2014). A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. Chemical Society Reviews, 43(1), 260–290.
  • van der Meulen, N. P., Bunka, M., Domnanich, K. A., Müller, C., & Schibli, R. (2016). Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity. Journal of Nuclear Medicine, 57(Supplement 2), 1546.
  • Repetto-Llamazares, A. H., Larsen, R. H., Patzke, S., Fleten, K. G., & Dahle, J. (2015). Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma. PLoS One, 10(3), e0121424.
  • National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Nicolas, G. P., Mansi, R., McDougall, L., et al. (2017). Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect. Journal of Nuclear Medicine, 58(9), 1415–1422.
  • Hooijman, E. E., Wurzer, A., Scherer, T., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32.
  • PubChem. (n.d.). ID/g is percent injected dose per gram of tissue and in vivo distribution of compound obtained after 2 hour in fat. Retrieved from [Link]

  • Pandya, D. N., Heston, T. F., Shrestha, U., et al. (2022). Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. Molecules, 27(19), 6296.
  • Emam, L. (2023). How to conjugate p-SCN-Bn-DOTA on amine modified Mesoporous silica nanoparticles? ResearchGate. Retrieved from [Link]

  • Hooijman, E. E., Chalashkan, Y., van der Meulen, N. P., & Blois, E. de. (2022). Maintaining radiochemical purity of [177Lu]Lu-DOTA-PSMA-617 for PRRT by reducing radiolysis. ResearchGate. Retrieved from [Link]

  • Tsoni, S., El-Sayed, A., Georgiou, M., et al. (2022). Scheme of antibody conjugation with p-SCN-Bn-DOTA ligand and subsequent radiolabelling with 225 Ac. ResearchGate. Retrieved from [Link]

  • Zhang, Z., Liu, T., Zhang, N., et al. (2020). Preparation and SPECT/CT Imaging of 177Lu-Labeled Peptide Nucleic Acid (PNA) Targeting CITED1: Therapeutic Evaluation in Tumor-Bearing Nude Mice. Contrast Media & Molecular Imaging, 2020, 8863486.
  • Wi, J. S., Kim, H. J., & Lee, D. E. (2019). Ratio of the percent injected dose per gram of organ (% ID/g) of... ResearchGate. Retrieved from [Link]

  • Ferreira, J., & Martins, C. (2022). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology.
  • Fueger, B. J., Czernin, J., Hildebrandt, I., et al. (2006). Reproducibility of 18 F-FDG microPET Studies in Mouse Tumor Xenografts. Journal of Nuclear Medicine, 47(6), 999–1006.
  • Atlantic Bone Screen. (n.d.). Biodistribution and PK/PD. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]

  • Wurzer, A., RANGE, D., & Wester, H.-J. (2022). Synthesis and Preclinical Evaluation of 177Lu-labeled Radiohybrid PSMA Ligands (rhPSMAs)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting p-NO2-Bn-DOTA (B-199) Radiolabeling

Product: p-NO2-Bn-DOTA (Catalog: B-199) Chemical Name: S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid Support Tier: Senior Application Scientist Level Executive Summary: The "Rigid Cage" Challenge We...

Author: BenchChem Technical Support Team. Date: February 2026

Product: p-NO2-Bn-DOTA (Catalog: B-199) Chemical Name: S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid Support Tier: Senior Application Scientist Level

Executive Summary: The "Rigid Cage" Challenge

Welcome to the technical support center. If you are experiencing low radiolabeling efficiency with p-NO2-Bn-DOTA (B-199) , you are likely encountering the thermodynamic and kinetic barriers inherent to the DOTA macrocycle. Unlike acyclic chelators (like DTPA) or smaller rings (like NOTA), DOTA requires significant energy (heat) and precise pH control to deform its rigid backbone and encapsulate radiometals like


Lu or 

Ga.

This guide moves beyond basic instructions to address the causality of failure: trace metal competition, buffer interference, and the often-overlooked stereochemical isomerism specific to DOTA-benzyl derivatives.

Part 1: Quick Reference Parameters (The "Gold Standard")

Before troubleshooting, verify your conditions match these baseline requirements. Deviations here are the root cause of 80% of failures.

Parameter

Lu (Lutetium)

Ga (Gallium)
Why? (The Science)
Optimal pH 4.5 – 5.03.5 – 4.0Lu: Too low (<4) slows kinetics; too high (>5.5) risks hydrolysis. Ga: Must remain acidic (<4.0) to prevent insoluble colloid (

) formation.
Temperature 80°C – 95°C90°C – 95°CDOTA is a "rigid cage." High heat is thermodynamically required to expand the ring for metal insertion. Room temp labeling will fail .
Time 15 – 30 min10 – 15 minKinetics are slow. Insufficient time yields incomplete incorporation.
Buffer Na-Acetate / AscorbateNa-Acetate / HEPES*Acetate is a weak coordinator (good). Citrate/Phosphate are strong competitors (avoid). *HEPES is acceptable for Ga but requires purification.
Precursor Mass 10–50 µg (Optimization req.)5–20 µgToo little chelator = trace metals win the competition.

Part 2: Critical Troubleshooting Modules

Module A: The "Metal-Free" Imperative (Trace Metal Competition)

Symptom: Yield is consistently <50% despite correct pH/Temp. Diagnosis: Competitive inhibition by pseudo-isobaric metals (Zn²⁺, Cu²⁺, Fe³⁺).

DOTA is promiscuous. It will chelate Zn²⁺ (ubiquitous in dust, glass, and skin) just as avidly as


Lu. If your buffer or water contains 1 ppm of Zinc, it outnumbers your radiometal by orders of magnitude.

Corrective Actions:

  • Acid Wash Everything: All glassware/vials must be washed in 1M HCl and rinsed with Ultra-Pure water (18 MΩ).

  • Reagent Grade: Use only "Trace Metal Basis" (99.999%) buffers and HCl.

  • The "Spike" Test: If you suspect your water/buffer, add a known excess of DOTA (e.g., 100 µg). If yield jumps to 100%, your standard conditions (10 µg) are being overwhelmed by metallic impurities.

Module B: The Gallium "Split Peak" Phenomenon (Stereoisomerism)

Symptom: HPLC shows two distinct peaks for the product. Is it impure? Diagnosis: Likely No . This is a known stereochemical feature of Ga-DOTA-Benzyl derivatives.

When Gallium sits in the DOTA cage, the p-NO2-Bn appendage can orient in different positions relative to the macrocycle (often described as "corner" vs. "side" isomers, or


 helicity).
  • Insight: Unlike Indium or Lutetium complexes which often flux rapidly or settle into one dominant conformer,

    
    Ga-DOTA-Bn complexes can form kinetically trapped isomers that resolve separately on HPLC.
    
  • Action: If both peaks are radioactive and stable (do not release free Ga-68 upon DTPA challenge), they are both valid product. Do not discard the batch assuming impurity.

Module C: The pH Trap (Colloids vs. Protonation)

Symptom: High "sticking" in the reaction vial or activity at the iTLC origin (using citrate/EDTA mobile phase). Diagnosis:

  • For

    
    Ga:  pH was likely > 4.5 during heating. Gallium hydrolyzed into non-reactive colloids (
    
    
    
    ).
  • For

    
    Lu:  pH was likely < 3.5. The nitrogen atoms in the DOTA ring became protonated (
    
    
    
    ), electrostatically repelling the positively charged Lutetium ion.

Part 3: Visualized Workflows

The Troubleshooting Logic Tree

Use this decision matrix to isolate your specific failure mode.

TroubleshootingTree Start Low Radiolabeling Yield (<90%) CheckpH Check Reaction pH Start->CheckpH CheckTemp Check Temperature CheckpH->CheckTemp pH OK ResultpH_High pH > 5.0 (Lu) or > 4.0 (Ga) Risk: Hydrolysis/Colloids CheckpH->ResultpH_High Too High ResultpH_Low pH < 3.5 Risk: Protonation of DOTA CheckpH->ResultpH_Low Too Low CheckMetals Trace Metal Contamination? CheckTemp->CheckMetals Temp OK ResultTemp_Low Temp < 80°C Risk: Incomplete Chelation CheckTemp->ResultTemp_Low Too Low Action_Metals Use Metal-Free Reagents Increase Chelator Conc. CheckMetals->Action_Metals Likely Cause Action_Buffers Switch to Acetate Buffer Adjust pH ResultpH_High->Action_Buffers ResultpH_Low->Action_Buffers ResultTemp_Low->Action_Buffers Increase Temp

Figure 1: Diagnostic logic flow for identifying the root cause of low radiochemical yield (RCY).

Standardized Experimental Workflow

This workflow ensures self-validating quality control at every step.

Workflow Prep Buffer Prep (Metal-Free Acetate) Mix Add B-199 + Radiometal (Check pH via strip) Prep->Mix Heat Incubate 95°C / 15-20 min Mix->Heat Quench Cool + DTPA Chase (Scavenges free metal) Heat->Quench QC Quality Control iTLC + HPLC Quench->QC

Figure 2: Linear workflow for p-NO2-Bn-DOTA radiolabeling. The "DTPA Chase" is a critical validation step.

Part 4: Step-by-Step Protocol (Self-Validating)

Objective: Radiolabel B-199 with


Lu to >95% purity.

Materials:

  • p-NO2-Bn-DOTA (B-199) stock (1 mg/mL in metal-free water).

  • 
    LuCl
    
    
    
    (n.c.a.) in 0.05 M HCl.
  • 0.4 M Sodium Acetate Buffer (pH 5.0), treated with Chelex-100 resin.

  • DTPA solution (10 mM) for quenching.

Procedure:

  • Buffer: Aliquot 100 µL of Sodium Acetate buffer into a metal-free Eppendorf tube.

  • Ligand: Add 10 µg (approx 14.5 nmol) of B-199 stock.

  • Activity: Add 10–50 MBq of

    
    LuCl
    
    
    
    .
  • pH Check (Critical): Spot 0.5 µL on a pH strip. Ensure pH is 4.5–5.0 . If <4.0, add more acetate.

  • Reaction: Heat in a thermomixer at 95°C for 20 minutes .

  • Quench (The Validation Step): Add 5 µL of 10 mM DTPA. Incubate 5 mins at room temp.

    • Why? DTPA binds any unreacted

      
      Lu immediately. If your yield is low, DTPA moves the free Lu to the solvent front in iTLC, making the failure visible.
      
  • QC (iTLC):

    • Stationary Phase: iTLC-SG strips.

    • Mobile Phase: 1:1 Methanol/1M Ammonium Acetate.

    • Result: B-199-Lu stays at Origin (

      
       0.0-0.1); Free Lu/DTPA-Lu moves to Front (
      
      
      
      0.8-1.0).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use p-NO2-Bn-DOTA for antibody conjugation? A: No. B-199 contains a nitro group (


). It is chemically inert toward proteins. You must reduce it to the amine (

, B-200) or use the isothiocyanate activated form (p-SCN-Bn-DOTA, B-205) for conjugation [1]. B-199 is typically used as a stable standard or intermediate.

Q: My solution turns yellow/brown during labeling. Is this normal? A: This indicates radiolysis . The nitrobenzyl group can be sensitive to radical attack at high activity concentrations. Add a scavenger like Gentisic Acid or Ascorbic Acid (approx. 50 mM final conc.) to the buffer to protect the molecule [2].

Q: Why does DOTA require heating while NOTA labels at room temp? A: DOTA is a 12-membered macrocycle that is structurally rigid. The metal ion must pass through a "kinetic barrier" to enter the cage. Heat provides the activation energy to distort the ring and allow metal entry. NOTA (9-membered) is more flexible and open, allowing room temperature labeling, especially with Gallium [3].

References

  • Breeman, W. A., et al. (2003). "Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities." European Journal of Nuclear Medicine and Molecular Imaging, 30(6), 917-920.

  • Price, E. W., & Orvig, C. (2014). "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews, 43(1), 260-290.

  • Notni, J., et al. (2010). "Influence of metallic impurities on the radiolabeling of gallium-68-based PET tracers." Nuclear Medicine and Biology, 37(8), 877-884. (Contextual citation regarding trace metal interference).
Optimization

managing isomer formation in p-NO2-Bn-DOTA(B-199) complexes

Technical Support Center: Managing Isomer Formation in p-NO -Bn-DOTA (B-199) Complexes Product Focus: B-199 (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid) Application: Radiopharmaceutical Labeling...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Isomer Formation in p-NO -Bn-DOTA (B-199) Complexes

Product Focus: B-199 (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid) Application: Radiopharmaceutical Labeling (Lu-177, Y-90, Zr-89, Gd-68)[1]

Introduction: The Isomer Challenge in DOTA Chemistry

Welcome to the technical support hub for B-199 . As a bifunctional chelator, p-NO


-Bn-DOTA is a gold standard for conjugation stability.[1] However, users frequently encounter "split peaks" or "broad elution profiles" during HPLC analysis of the final complex.

These anomalies are rarely due to ligand impurity (assuming B-199 purity >94%).[1] Instead, they typically arise from isomerism —a fundamental property of DOTA-metal complexes.[1] The type of isomerism and its management depends entirely on your radiometal of choice.

This guide provides the thermodynamic logic and experimental protocols to control these isomers, ensuring high radiochemical purity (RCP) and consistent biological behavior.

Module 1: Diagnostic & Theory (The "Why")

Q1: I see two distinct peaks in my HPLC radio-trace. Is my product impure?

A: Not necessarily. You are likely observing coordination isomers or regioisomers , depending on your metal.[1]

  • Scenario A: Lanthanides (Lu-177, Y-90, Gd-153) DOTA complexes exist in equilibrium between two conformers:[1]

    • Square Antiprismatic (SAP): The thermodynamic product.[1] More stable, more inert, slower water exchange.[1]

    • Twisted Square Antiprismatic (TSAP): The kinetic product.[1][2][3] Forms quickly but is less stable.[1]

    • Diagnosis: These isomers can interconvert.[1] Heating drives the mixture toward the stable SAP form.

  • Scenario B: Zirconium (Zr-89) Zr(IV) forms regioisomers defined by the position of the nitrobenzyl group relative to the coordination polyhedron (Corner vs. Side isomers).[4]

    • Diagnosis: These do not interconvert.[1][4][5][6] Heating will not resolve them into a single peak.[1] They must be separated chromatographically if a single species is required.[1]

Q2: Why does the SAP/TSAP ratio matter?

A: Stability and Biodistribution.[4] The SAP isomer is generally preferred for therapeutic isotopes (Lu-177, Y-90) because it is thermodynamically more stable and kinetically inert.[1] A complex high in TSAP content may exhibit faster dissociation in vivo, leading to bone uptake (for free Y/Lu) or lower tumor retention.[1] For Gd-based MRI agents, TSAP is sometimes preferred for its faster water exchange rate (higher relaxivity), but for nuclear medicine, SAP is King .[1]

Module 2: Troubleshooting & Optimization (The "How")

Q3: How do I force the formation of the stable SAP isomer for Lu-177/Y-90?

A: You must overcome the activation energy barrier. The formation of the TSAP isomer is fast, but the conversion to SAP is slow at room temperature.

Protocol Adjustment:

  • Increase Temperature: Shift from 37°C or RT to 80°C–95°C .

  • Extend Incubation: Heat for 15–30 minutes.

  • Check pH: Maintain pH 4.5–5.5. High pH (>8) can alter the equilibrium but risks lanthanide hydrolysis.[1]

Q4: My Zr-89 labeling consistently yields two peaks (approx. 40:60 ratio). Can I fix this?

A: You cannot "fix" it by heating, but you can manage it.[1] Recent studies (see Ref 1) confirm that Zr- p-NO


-Bn-DOTA forms two non-interconverting regioisomers ("Corner" and "Side").[1]
  • Action: If your regulatory or experimental requirements demand a single species, you must use preparative HPLC to isolate the specific isomer.[1]

  • Note: The "Corner" isomer is reported to be thermodynamically more stable than the "Side" isomer, but they form concurrently during complexation.

Q5: I am using Ga-68. Do I have this problem?

A: Yes, but Ga-68 kinetics are unique.[1] Ga-DOTA formation is strictly heat-dependent.[1] At room temperature, you may form a "pseudostable" intermediate that is not fully coordinated.[1]

  • Requirement: Ga-68 labeling of DOTA requires heating (90°C–95°C for 5–10 mins) or microwave irradiation.[1] This ensures full N4O2 coordination and conversion to the stable isomer.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for managing isomers based on your selected metal.

IsomerManagement Start HPLC Analysis: Two Peaks Observed MetalCheck Identify Metal Isotope Start->MetalCheck LnPath Lanthanide (Lu-177, Y-90) MetalCheck->LnPath ZrPath Zirconium (Zr-89) MetalCheck->ZrPath LnIsomers Isomer Type: SAP vs TSAP (Coordination Isomers) LnPath->LnIsomers LnAction Action: Increase Heat/Time (Thermodynamic Control) LnIsomers->LnAction Isomers Interconvert LnResult Result: Conversion to SAP (Single Peak) LnAction->LnResult ZrIsomers Isomer Type: Corner vs Side (Regioisomers) ZrPath->ZrIsomers ZrAction Action: Preparative HPLC (Kinetic Separation) ZrIsomers->ZrAction Isomers Fixed ZrResult Result: Isolated Isomers (No Interconversion) ZrAction->ZrResult

Figure 1: Decision tree for identifying and managing DOTA complex isomers based on metal coordination chemistry.

Module 4: Experimental Protocols

Protocol A: Maximizing SAP Formation for Lu-177-B-199

Objective: Drive the reaction to the thermodynamic SAP isomer to eliminate split peaks.

ParameterSpecificationRationale
Buffer 0.1 M - 0.4 M Ammonium AcetateMaintains pH 4.5–5.5; Acetate acts as a weak auxiliary ligand preventing hydrolysis.[1]
pH 4.5 – 5.0Optimal for DOTA deprotonation without precipitating Lu(OH)

.[1]
Temperature 90°C – 95°C CRITICAL: Provides energy to overcome the kinetic trap of the TSAP isomer.
Time 15 – 30 MinutesAllows sufficient time for TSAP

SAP interconversion.[1]
Cooling Slow cool to RTPrevents "freezing" of equilibrium states, though less critical than heating.[1]
Protocol B: HPLC Separation of Zr-89 Regioisomers

Objective: Isolate the "Corner" or "Side" isomer for specific biological profiling.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 10% B to 30% B over 20 minutes).

    • Note: The isomers often elute close together (

      
       min).[1]
      
  • Collection: Collect fractions manually or via automated fraction collector based on UV (254 nm) or Radiodetector.

References

  • Lee, Y. S., et al. (2023). Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies.[1][5] European Journal of Inorganic Chemistry.[1][5]

  • Macrocyclics, Inc. Product Specification: B-199 (p-NO2-Bn-DOTA).[1][7]

  • Tircsó, G., et al. (2011). Analysis of the conformational behavior and stability of the SAP and TSAP isomers of lanthanide(III) NB-DOTA-type chelates. Inorganic Chemistry.[1][5]

  • Viola-Villegas, N., et al. Understanding the Isomerism of DOTA Complexes in Radiopharmaceuticals.[1] Journal of Nuclear Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Stability of p-NO2-Bn-DOTA (B-199) Radiopharmaceuticals

Current Status: Online Operator: Senior Application Scientist Ticket ID: B199-STABILITY-OP Subject: Troubleshooting in vivo degradation, bone uptake, and labeling kinetics for B-199 derived conjugates. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: B199-STABILITY-OP Subject: Troubleshooting in vivo degradation, bone uptake, and labeling kinetics for B-199 derived conjugates.

Executive Summary: The B-199 Stability Paradox

You are likely using B-199 (p-NO2-Bn-DOTA) as a bifunctional chelator scaffold. It is crucial to distinguish between the stability of the molecule itself and the stability of the final metal-chelate complex.

B-199 is a precursor. It is chemically inert in its nitro form. However, once reduced to the amine (B-200) and activated (e.g., to isothiocyanate B-205) for conjugation, the resulting radiopharmaceutical faces three distinct in vivo stability threats:

  • Thermodynamic vs. Kinetic Traps: Incomplete coordination during radiolabeling that passes QC but fails in blood.

  • Coordination Isomerism: The formation of metastable isomers (particularly with

    
    Ga) that are susceptible to transchelation.
    
  • Radiolytic Degradation: The destruction of the chelate-vector bond by the radionuclide's own emission (common with

    
    Lu and 
    
    
    
    Ac).

This guide addresses these specific failure modes.

Module 1: The "False Positive" QC (Kinetic Instability)

User Issue: "My iTLC shows >98% radiochemical yield (RCY), but biodistribution shows high bone uptake."

Diagnosis: You are likely observing the "Out-of-Cage" Intermediate . DOTA labeling is a two-step process. At room temperature or insufficient heating, the metal binds to the acetate arms (exocyclic) but does not drop into the macrocyclic cage. This intermediate stays at the origin on standard iTLC (appearing "bound"), but transferrin strips the metal immediately in serum.

Troubleshooting Protocol: The DTPA Challenge

Do not rely on standard iTLC alone. You must stress-test the complex before injection.

  • Prepare Challenge Solution: 10 mM DTPA (or EDTA) in PBS (pH 7.4).

  • Incubation: Mix a sample of your radiolabeled product with the challenge solution (1:1 v/v).

  • Time: Incubate for 15 minutes at room temperature.

  • Analysis: Run your standard iTLC.

    • Result: If the metal was merely "associated" (out-of-cage), the DTPA will strip it, and it will migrate as free metal/DTPA-metal.

    • Target: You want <5% shift after DTPA challenge.

Corrective Action:

  • Increase Temperature: DOTA requires high activation energy. Ensure reaction is at 80–95°C for 15–20 mins (for peptides).

  • Check pH: Strict control at pH 4.0–5.0 is required during labeling to suppress hydroxide formation while keeping acetate arms deprotonated.

Module 2: The Isomer Problem ( Ga Specific)

User Issue: "I see split peaks on HPLC and variable stability with Gallium-68."

Technical Insight: Unlike Lutetium (which forms a stable 8-coordinate square antiprismatic structure), Gallium-68 is small. When complexed with p-NO2-Bn-DOTA derivatives, it can form two distinct isomers: Isomer A (unstable) and Isomer B (stable) .[1]

  • Isomer A: Often N3O3 coordination (one nitrogen arm uncoordinated). Unstable in vivo.

  • Isomer B: N4O2 coordination (fully caged). Stable.

Visualizing the Coordination Trap:

G Start Free 68Ga + B-199 Conjugate Rapid Rapid Mixing / Low Temp Start->Rapid IsoA Isomer A (Kinetic Product) N3O3 Coordination UNSTABLE Rapid->IsoA Fast Kinetics IsoB Isomer B (Thermodynamic Product) N4O2 Coordination STABLE Rapid->IsoB Slow Kinetics IsoA->IsoB Heat (Conversion is slow) Serum Serum Injection IsoA->Serum IsoB->Serum Fail Transchelation to Transferrin (Bone Uptake) Serum->Fail Isomer A Pathway Success Tumor Targeting Serum->Success Isomer B Pathway

Caption: Kinetic bifurcation of Ga-DOTA labeling. Isomer A represents a metastable state that fails in vivo. High heat and purification are required to isolate Isomer B.

Corrective Action:

  • Purification: Use HPLC to separate isomers if possible (Isomer A usually elutes earlier).

  • Switch Chelators: If

    
    Ga stability is the primary bottleneck, consider switching from DOTA to NODAGA  or HBED-CC , which are geometrically optimized for Gallium and do not suffer this isomerism to the same extent.
    
Module 3: Serum Stability & Radiolysis

User Issue: "The complex is stable for 1 hour but degrades by 24 hours in serum."

Diagnosis:

  • Radiolysis: High energy

    
     (
    
    
    
    Lu) or
    
    
    (
    
    
    Ac) particles create superoxide radicals that cleave the thiourea linker (formed from B-205) or the vector itself.
  • Enzymatic Cleavage: Your vector (peptide) might be degrading, carrying the isotope with a fragment, not the whole drug.

Protocol: Serum Stability Assay

This is the gold standard for validating in vivo integrity.

StepActionCritical Parameter
1. Prep Thaw fresh human or murine serum. Filter (0.22

m).[2]
Do not use heat-inactivated serum (affects protein binding).
2. Spike Add radioligand to serum (approx. 1-5 MBq/mL).Keep volume <10% of total serum volume to maintain buffering.
3. Incubate 37°C in humidified incubator.Mimic body temp exactly.
4. Sample Aliquot at 0h, 1h, 4h, 24h, (and 7d for Lu-177).[3]
5. Precipitate Add cold Ethanol or Acetonitrile (1:1) to precipitate proteins.Centrifuge 10k rpm x 5 min.
6. Analyze Analyze Supernatant via HPLC.Pellet contains protein-bound (transchelated) metal.

Corrective Action (Radiolysis):

  • Add Ascorbic Acid (Vitamin C) or Gentisic Acid to the formulation buffer.

  • Concentration: 50–100 mg/mL in the final vial.

  • Mechanism:[4][5][6] Scavenges free radicals before they attack the thiourea bond or peptide backbone.

Module 4: Chemical Pathway Visualization

Understanding where B-199 fits in the stability hierarchy is vital.

StabilityHierarchy B199 B-199 (p-NO2-Bn-DOTA) Precursor Scaffold Red Reduction B199->Red B200 B-200 (p-NH2-Bn-DOTA) Reactive Intermediate Red->B200 Act Activation (SCN/NHS) B200->Act Conj Conjugation to Vector Act->Conj Label Radiolabeling (Lu/Ga/Y) Conj->Label Oxid Linker Oxidation (Thiourea instability) Conj->Oxid In Vivo ROS Demet Demetallation (Kinetic Trap/Isomer A) Label->Demet Serum Challenge

Caption: The synthesis and degradation pathway of B-199 derivatives. Critical failure points are Linker Oxidation (post-conjugation) and Demetallation (post-labeling).

FAQ: Frequently Asked Questions

Q: Can I use B-199 directly for conjugation without reduction? A: No. The nitro group (


) is non-nucleophilic. It must be reduced to the amine (

, B-200) to react with activated esters or to be converted to an isothiocyanate (B-205) for lysine conjugation.

Q: Why is my Lu-177 DOTA showing bone uptake? A: Bone uptake of Lu-177 is almost exclusively due to free Lu


 acting as a calcium analog (binding to hydroxyapatite). This indicates either:
  • Poor labeling efficiency (check with DTPA challenge).

  • Post-injection demetallation (instability).

  • Note: Some specific uptake in red marrow can occur if your peptide targets receptors on hematopoietic cells, but cortical bone uptake = free metal.

Q: Is the thiourea linkage (from p-SCN-Bn-DOTA) stable in vivo? A: Generally, yes. However, it is susceptible to oxidative hydrolysis under high radiolytic conditions. If you observe linker failure, switch to an amide linkage (using an NHS-ester activated DOTA) or add radioprotectants (Ascorbic acid).

References
  • Tsukamoto, T., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 42748–42757. [Link]

  • McDevitt, M. R., et al. (2002). Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer. Clinical Cancer Research. [Link]

  • Hnatowich, D. J., et al. (1995). Comparative serum stability of radiochelates for antibody radiopharmaceuticals. Journal of Nuclear Medicine, 36(12), 2306-2314. [Link]

  • Hemmingsson, J., et al. (2023).[7] Specific Uptake in the Bone Marrow Causes High Absorbed Red Marrow Doses During [177Lu]Lu-DOTATATE Treatment. Journal of Nuclear Medicine. [Link]

Sources

Optimization

p-NO2-Bn-DOTA(B-199) storage and handling best practices

Storage, Handling, and Experimental Best Practices Product Code: B-199 (Macrocyclics) / p-NO2-Bn-DOTA Chemical Name: S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid Role: Stable Bifunctional Chelator...

Author: BenchChem Technical Support Team. Date: February 2026

Storage, Handling, and Experimental Best Practices

Product Code: B-199 (Macrocyclics) / p-NO2-Bn-DOTA Chemical Name: S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid Role: Stable Bifunctional Chelator Precursor[1][2]

Executive Summary: The Nature of B-199

Warning: Know Your Chemistry Before You Start. p-NO2-Bn-DOTA (B-199) is not a conjugation-ready species.[2] Unlike its isothiocyanate derivative (p-SCN-Bn-DOTA), B-199 contains a nitro group (


) which is chemically inert toward lysine residues on proteins or peptides.[1][2]

Why use B-199? Researchers select B-199 primarily for its long-term stability .[1][2] The reactive isothiocyanate (


) group hydrolyzes over time, whereas the nitro group is indefinitely stable if stored correctly.[1][2] B-199 serves as a "safe" storage form that must be chemically reduced to the amine (p-NH2-Bn-DOTA) immediately prior to conversion and conjugation.
Physicochemical Profile & Storage Protocol

The stability of the DOTA macrocycle depends heavily on preventing hydrolysis of the acetate arms and excluding trace metals.

Physicochemical Properties
PropertySpecificationNotes
Molecular Weight 685.4 g/mol (as 4HCl salt)Note: Always verify if your batch is a salt or free acid for stoichiometry.[1][2][3][4]
Appearance White to off-white crystalline solidHygroscopic.[1][2]
Solubility Water (Good), DMSO, MethanolSolubility is pH-dependent; acidic pH aids dissolution of the free acid.[1][2]
Hygroscopicity HighAbsorbs atmospheric water rapidly, altering weighed mass.[1][2]
Storage Best Practices (The "Cold & Dry" Rule)
  • Temperature: Store at -20°C . While stable at ambient temperature for shipping (days), long-term storage requires freezing to prevent slow degradation.[1][2]

  • Desiccation: The vial must be kept in a secondary container (e.g., a sealed jar) with active desiccant (silica gel or Drierite).[1][2]

  • Atmosphere: Backfilling the storage vial with Argon or Nitrogen is recommended to prevent oxidation, though less critical for the nitro form than the amine form.[1][2]

  • Thawing Protocol:

    • CRITICAL: Allow the vial to equilibrate to room temperature before opening .

    • Reasoning: Opening a cold vial (

      
      C) in humid lab air causes immediate water condensation inside the vial.[2] This water introduces hydrolysis risk and invalidates gravimetric measurements.[1][2]
      
Metal-Free Handling: The "Trace Metal Sponge" Effect

The DOTA cage has a high affinity for environmental metals (


, 

,

,

).[1][2] If your buffers or glassware contain these ions, they will irreversibly occupy the DOTA cage, preventing your radiometal (e.g.,

,

) from binding.[1][2]
The Metal-Free Workflow [2]

MetalFreeWorkflow Start Start: B-199 Powder Weigh Weighing (Plastic Spatula) Start->Weigh Equilibrate to RT Dissolve Dissolution (Acid-Washed Glass) Weigh->Dissolve WaterPrep Buffer Prep (Chelex-100 Resin) WaterPrep->Dissolve Use >18 MΩ cm water QC QC: Trace Metal Analysis (ICP-MS) Dissolve->QC Optional Validation

Figure 1: Critical workflow for preventing adventitious metal contamination during B-199 handling.

Protocol Steps:

  • Water Source: Use only Milli-Q water (

    
    ).[1][2]
    
  • Chelex Treatment: Pre-treat all buffers (e.g., ammonium acetate) with Chelex-100 resin (Bio-Rad) to strip trace metals.[1][2] Pass the buffer through a column or stir with resin for 2 hours, then filter.[1][2]

  • Labware:

    • Avoid: Standard borosilicate glass (leaches silicates/metals).[1][2]

    • Use: Plasticware (polypropylene) or acid-washed glassware (soaked in 1M HCl overnight, rinsed with Milli-Q).[1][2]

    • Spatulas: Use plastic or ceramic spatulas. Never use metal spatulas.

Technical Troubleshooting & FAQs
Scenario A: "I added B-199 to my antibody, but no conjugation occurred."
  • Diagnosis: Incorrect Chemical Form.[1][2]

  • Root Cause: B-199 contains a Nitro (

    
    ) group.[1][2][3][5] It is chemically inert toward amines (lysine) or thiols (cysteine).[1][2]
    
  • Solution: You must perform a reduction step first.[1][2]

    • Protocol: Dissolve B-199 in water/methanol.[1][2] Add a catalyst (Pd/C) and expose to Hydrogen gas (

      
      ) or use Ammonium Formate transfer hydrogenation.[1][2]
      
    • Result: This converts B-199 to B-200 (p-NH2-Bn-DOTA).

    • Next Step: Convert B-200 to the Isothiocyanate (using thiophosgene) for lysine conjugation.[2]

Scenario B: "My radiolabeling yield is <20%."
  • Diagnosis: Metal Poisoning (The "Pseudo-Carrier" Effect).[2]

  • Root Cause: The DOTA cage is already full of Zinc or Copper from the environment.[2]

  • Validation: Run an ICP-MS analysis on your stock buffer.[1][2] Even 1 ppm of Zn can block radiolabeling at the nanomolar scale.[2]

  • Solution:

    • Discard current buffer stocks.[1][2]

    • Prepare fresh buffers using the Chelex-100 method described above.[1][2]

    • Ensure the pH is correct (pH 4.0–5.5 is optimal for DOTA-metal complexation; pH < 3 slows kinetics significantly).[2]

Scenario C: "The powder won't dissolve in water."
  • Diagnosis: Isoelectric Point / Acid Form issues.

  • Root Cause: The tetra-acid form of DOTA has low solubility at very low pH, and zwitterionic interactions can reduce solubility.[1]

  • Solution:

    • Add base (NaOH or trace

      
      ) dropwise to raise pH to ~7.0.[1][2]
      
    • Warning: Do not exceed pH 9.0, or you risk hydrolysis of the benzyl linker over time (though the nitro form is robust, good habits matter).[1][2]

Chemical Transformation Pathway

Understanding where B-199 fits in the synthesis pipeline is crucial for experimental design.[2]

ChemicalPathway B199 B-199 (p-NO2-Bn-DOTA) Stable Precursor Storage Form Reduction Reduction Step (H2, Pd/C) B199->Reduction Synthesis B200 B-200 (p-NH2-Bn-DOTA) Reactive Intermediate Reduction->B200 Activation Activation Step (CSCl2) B200->Activation BSCN p-SCN-Bn-DOTA Conjugation Ready (Hydrolysis Sensitive) Activation->BSCN Conjugation Conjugation to Antibody (pH 8.5-9.0) BSCN->Conjugation

Figure 2: The synthetic pathway from B-199 to a radiopharmaceutical conjugate.[2]

References & Authoritative Sources
  • Macrocyclics, Inc. Product Data Sheet: B-199 (p-NO2-Bn-DOTA).[1][2][4][5] Retrieved from .[1][2]

  • Brechbiel, M. W., & Gansow, O. A. (1991). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy."[1][2] Bioconjugate Chemistry, 2(3), 187–194.[1][2] (Foundational chemistry for backbone substitution stability).

  • Price, E. W., & Orvig, C. (2014). "Matching chelators to radiometals for radiopharmaceuticals."[1][2] Chemical Society Reviews, 43(1), 260-290.[1][2]

  • Viola-Villegas, N., & Doyle, R. P. (2009). "The coordination chemistry of the p-NO2-Bn-DOTA linker."[1][2] Coordination Chemistry Reviews. (Discusses the stability of the nitro-linker).

  • National Institutes of Health (NIH). "Bifunctional Chelators for Metal Nuclides."[1][2] PMC Articles.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with p-NO2-Bn-DOTA (B-199)

Introduction: The Physicochemical Context p-NO2-Bn-DOTA (B-199) is a macrocyclic bifunctional chelator precursor.[1][2][3] Unlike its activated counterparts (like p-SCN-Bn-DOTA) or its reduced amino form (p-NH2-Bn-DOTA),...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Context

p-NO2-Bn-DOTA (B-199) is a macrocyclic bifunctional chelator precursor.[1][2][3] Unlike its activated counterparts (like p-SCN-Bn-DOTA) or its reduced amino form (p-NH2-Bn-DOTA), B-199 contains a nitro group that renders the benzyl arm significantly more hydrophobic.[1][2][3]

While the DOTA backbone is hydrophilic due to its four carboxylic acid groups, the molecule's zwitterionic nature and the lipophilic nitro-benzyl substituent frequently cause dissolution failures in pure water, particularly at neutral pH or high concentrations.[1][2]

This guide addresses the specific solubility challenges of B-199, distinguishing between preparation for organic synthesis (reduction) , analytical standards , and long-term storage .[1][2][3]

Part 1: The "Gold Standard" Dissolution Protocols

Protocol A: The DMSO "Universal Stock" (Recommended)

For most applications (except where DMSO interferes with downstream catalysis), this is the most robust method.[1][2] It circumvents the pH-dependent solubility profile of the DOTA backbone.[1][3]

Applicability: Long-term storage, analytical standards, aliquoting.[1][2][3]

  • Preparation: Calculate the volume required for a 10–20 mg/mL stock solution.

  • Solvent: Use anhydrous, high-purity DMSO (Dimethyl Sulfoxide).[1][2][3]

  • Action: Add DMSO directly to the powder.[1][3]

  • Agitation: Vortex vigorously for 30 seconds. If the solution remains cloudy, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. DMSO stocks are stable for >6 months.

Protocol B: Aqueous Dissolution (pH-Dependent)

Applicability: Hydrogenation reactions (reduction to NH2), aqueous HPLC standards.[1][2]

The Science: B-199 is often supplied as a hydrochloride salt (e.g.,[1][2][3] •4HCl) or a free acid.[1][3]

  • If 4HCl Salt: It should dissolve in pure water, but the high acidity may cause aggregation at high concentrations.[1][2]

  • If Free Acid: It will not dissolve in water at pH 4–6.[1][3] You must deprotonate the carboxylic acids (

    
     ~3.5–4.[1][3]5) to generate the soluble anionic species.[1][3]
    

Step-by-Step:

  • Suspend B-199 in metal-free water (Chelex-treated).[1][2][3]

  • Monitoring: The solution will likely be cloudy/opaque.[1][3]

  • Titration: Dropwise add 0.1 M NaOH or Triethylamine (Et3N) while vortexing.

  • Endpoint: As the pH rises above 7.5–8.0, the solution will clarify instantly as the tetra-anionic species forms.[1][3]

  • Warning: Do not exceed pH 10 to avoid potential degradation, although the nitro group is relatively stable.[1]

Part 2: Troubleshooting & FAQs

Q1: "I am trying to conjugate B-199 to an antibody, but it won't react. Is this a solubility issue?"

Diagnosis: This is likely a chemistry error , not a solubility error. Explanation: B-199 (p-NO2-Bn-DOTA) is a non-reactive precursor .[1][2][3] It lacks the functional group necessary to conjugate to lysine (amine) or cysteine (thiol) residues on proteins.[1][2]

  • The Fix: You must first reduce the Nitro group (

    
    ) to an Amine (
    
    
    
    ) to get B-200 , and then activate it (e.g., to Isothiocyanate B-205 ) for conjugation.[1][2]
  • Reference: See Macrocyclics product specifications for B-199 vs. B-205 [1].

Q2: "My solution precipitates when I add my aqueous buffer to the DMSO stock."

Diagnosis: Solvent Shock / Hydrophobic Aggregation. Mechanism: Rapid change in polarity forces the hydrophobic nitro-benzyl tail to aggregate before the DOTA backbone can solvate.[1][3] The Fix:

  • Stepwise Addition: Do not add the stock to the buffer. Add the buffer to the stock slowly.

  • Co-solvents: Use an intermediate buffer containing 10% PEG300 or glycerol to smooth the polarity gradient.[1][3]

  • Thermodynamics: Warm the buffer to 30–40°C before mixing.

Q3: "Can I use 0.1 M HCl to dissolve B-199?"

Answer: Yes, but with caveats. Details: The macrocyclic amines in the DOTA backbone will protonate at low pH, forming a soluble cationic salt.[1][2]

  • Pros: Good for storage; prevents bacterial growth.[1][3]

  • Cons: If you intend to use this for metal chelation (labeling) later, you will have to neutralize the acid, which adds salt (NaCl) to your reaction.[1][2] High ionic strength can suppress radiolabeling yields [2].[1][3]

Part 3: Comparative Solubility Data

Solvent SystemSolubility Limit (Est.)Recommended UseNotes
DMSO (Anhydrous) > 20 mg/mLStock Solutions, StorageHygroscopic; keep sealed.[1][2][3] Best for B-199.[1][2][3]
Water (pH < 2) ~ 5-10 mg/mLStorage (Short Term)Forms cationic salt.[1][2] Corrosive.
Water (pH 4-6) Very Poor AvoidZwitterionic region; high aggregation risk.[1][2]
Water (pH > 8) > 15 mg/mLHPLC, HydrogenationRequires base (NaOH/Et3N).[1] Forms anionic species.[1][3]
Ethanol/Methanol ModerateSynthesis intermediatesOften requires heating or addition of water.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing B-199 based on your downstream application.

B199_Solubility_Workflow cluster_Applications Intended Application Start Start: B-199 Solid Powder CheckForm Check Form: Salt (.4HCl) or Free Acid? Start->CheckForm App_Storage Long-Term Storage (>1 Month) CheckForm->App_Storage App_Reaction Reduction Synthesis (NO2 -> NH2) CheckForm->App_Reaction App_QC Analytical QC (HPLC/MS) CheckForm->App_QC Solv_DMSO Dissolve in DMSO (10-20 mg/mL) App_Storage->Solv_DMSO Solv_Mixed Solvent: Water/EtOH (1:1) App_Reaction->Solv_Mixed Solv_Mobile Dissolve in Mobile Phase A (Water + 0.1% TFA) App_QC->Solv_Mobile Store_Cond Store at -20°C (Stable >6mo) Solv_DMSO->Store_Cond pH_Adjust Adjust pH to 8.0 (using Et3N or NaOH) Solv_Mixed->pH_Adjust Action_Red Proceed to Hydrogenation (Pd/C + H2) pH_Adjust->Action_Red Warn_Precip If cloudy: Add 10% MeCN or warm to 40°C Solv_Mobile->Warn_Precip

Caption: Decision tree for B-199 solubilization based on chemical form and intended downstream application.

References

  • Breeman, W. A., et al. (2003).[1][2] Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activity. European Journal of Nuclear Medicine and Molecular Imaging, 30(6), 917–920.[1][2] Retrieved from [Link]

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition).[1][2] Academic Press.[1][3] (General reference for bifunctional chelator solubility and conjugation protocols).

Sources

Optimization

Technical Support Center: Radiolysis Mitigation in p-NO2-Bn-DOTA (B-199) Conjugates

Current Status: Operational Support Tier: Senior Application Scientist / Advanced Methodologies Subject: Minimizing Radiolytic Degradation in High-Specific Activity 177Lu/90Y/68Ga Labeling Introduction: The Invisible Ene...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist / Advanced Methodologies Subject: Minimizing Radiolytic Degradation in High-Specific Activity 177Lu/90Y/68Ga Labeling

Introduction: The Invisible Enemy

Welcome to the technical support center. If you are working with p-NO2-Bn-DOTA (B-199) , you are likely synthesizing bifunctional conjugates for Targeted Radionuclide Therapy (TRT) or PET imaging.

You are likely encountering a common paradox: The higher your specific activity (SA), the faster your compound destroys itself.

Radiolysis is not a "purity" issue; it is a kinetic degradation driven by the interaction of ionizing radiation with water molecules in your solvent. This generates hydroxyl radicals (


) and superoxide anions (

), which attack the organic backbone of your peptide or antibody. While the DOTA-Metal cage is thermodynamically stable, the peptide vector and the benzyl linker are vulnerable.

This guide provides the protocols to stabilize your B-199 conjugates against this oxidative stress.

Module 1: The Mechanism of Failure

Before applying fixes, you must understand the pathway of degradation. Radiolysis is an indirect effect. The radiation doesn't hit the peptide; it hits the water.

Figure 1: The Radiolytic Cascade

RadiolysisMechanism Radionuclide Radionuclide Decay (Lu-177, Y-90, Ga-68) Water Solvent (H2O) Radionuclide->Water Ionizing Radiation Radicals Free Radicals Generated (HO•, H•, e-aq) Water->Radicals Radiolysis Peptide DOTA-Peptide Conjugate Radicals->Peptide Oxidative Attack Safe Stable Radiopharmaceutical Radicals->Safe Neutralized Scavenger Radical Scavenger (Ascorbate/Gentisate) Scavenger->Radicals Intercepts (Redox) Damage Oxidized Product (Met-Sulfoxide, Broken Linker) Peptide->Damage Degradation

Caption: The indirect pathway of radiolysis. Scavengers must intercept radicals before they react with the peptide backbone.

Module 2: The Radical Scavenger Toolkit

Not all quenchers are equal.[1][2] For B-199 conjugates (often coupled to somatostatin analogs or PSMA), you need a specific "cocktail."

Table 1: Comparative Efficacy of Radioprotectants
ScavengerMechanismRecommended Conc.Best ForTechnical Note
Ascorbic Acid (Vit C) Redox buffer; reduces oxidized radicals.50–100 mg/mL (Final)177Lu / 68GaWarning: Highly acidic. Must be pH adjusted (Sodium Ascorbate) to prevent demetallation.
Gentisic Acid (GA) Radical trap; forms stable resonance structures.1–2 mg/mL177Lu PeptidesGold standard for commercial drugs (e.g., Lutathera). Synergistic with Ascorbic Acid.[1][2][3][4]
Ethanol Hydroxyl scavenger.5–10% (v/v)68Ga / PSMAReduces surface tension; excellent for high-activity preparations.
L-Methionine "Sacrificial" target.2–5 mg/mLPeptides with MetIf your peptide contains Methionine (e.g., Exendin), add free Met to "distract" radicals.

Module 3: Optimized Labeling Workflows

The most common error is adding the scavenger too late . For high-activity labeling (>500 MBq), radiolysis occurs during the 30-minute heating step.

Protocol A: The "Pre-Emptive" Strike (Recommended for Lu-177)

Context: Use this when labeling >1 GBq of Lu-177.

  • Buffer Preparation:

    • Prepare 1.0 M Sodium Acetate buffer (pH 5.0).

    • Crucial Step: Dissolve Gentisic Acid (2 mg/mL) directly into this buffer.

    • Why? Gentisic acid does not interfere with DOTA complexation kinetics.

  • Reaction Setup:

    • Mix: Peptide Conjugate + Buffer (w/ Gentisic Acid) + 177LuCl3.

    • Incubate at 95°C for 20–30 mins.

  • Post-Labeling Quench (The "Safety Net"):

    • Immediately after cooling, add Sodium Ascorbate (50 mg/mL final concentration).

    • Why? Ascorbate prevents post-synthesis radiolysis during storage/shipping.[2]

Protocol B: The "Ethanol Assist" (Recommended for Ga-68)

Context: 68Ga has a short half-life but high positron energy, causing rapid local radiolysis.

  • Elution: Elute 68Ga generator with HCl.

  • Reaction:

    • Add Ethanol (approx. 10-20% of reaction vol) to the HEPES/Acetate buffer.

    • Add DOTA-Conjugate.[5][6][7]

    • Heat at 95°C for 10 mins.

  • Purification: Use C18 cartridge.

  • Formulation: Elute product with 50% Ethanol/Water, then dilute with Saline + Ascorbic Acid .

Figure 2: Workflow Decision Tree

Workflow Start Start Labeling Isotope Select Isotope Start->Isotope Lu177 Lu-177 / Y-90 (Therapeutic Beta) Isotope->Lu177 Ga68 Ga-68 (Diagnostic Positron) Isotope->Ga68 Step1_Lu Add Gentisic Acid INTO Reaction Buffer Lu177->Step1_Lu Step1_Ga Add Ethanol (10%) INTO Reaction Vial Ga68->Step1_Ga Step2_Lu Heat 95°C Step1_Lu->Step2_Lu Step3_Lu Add Ascorbate POST-Cooling Step2_Lu->Step3_Lu Step2_Ga Heat 95°C Step1_Ga->Step2_Ga Step3_Ga C18 Purification + Ascorbate Formulation Step2_Ga->Step3_Ga

Caption: Optimized injection points for scavengers based on radionuclide properties.

Module 4: Troubleshooting FAQ

Q1: My HPLC shows a "smear" or "shoulder" before the main peak. Is this radiolysis? A: Yes. Radiolytic products are usually more hydrophilic (oxidized) and elute earlier on Reverse Phase HPLC.

  • Fix: Increase the concentration of Ascorbic Acid in the final formulation vial. If the smear appears immediately at End of Synthesis (EOS), you must add Gentisic Acid to the reaction buffer itself.

Q2: I added Ascorbic Acid, but my labeling yield dropped to <50%. A: You likely lowered the pH too much. Ascorbic acid is... an acid.[2][4][8]

  • Fix: Use Sodium Ascorbate or re-check pH. DOTA complexation is pH-sensitive (requires pH 4.0–5.5). If pH drops below 3.5, complexation fails.

Q3: I am using B-199 (p-NO2-Bn-DOTA). Does the Nitro group affect radiolysis? A: Indirectly. The nitro group (


) is electron-withdrawing. If you have not reduced it to an amine (

) for conjugation, it is relatively stable. However, once conjugated to a peptide, the peptide is the weak link, not the DOTA-benzyl linker.
  • Note: If you observe degradation of the linker itself (rare), the benzyl carbon is the attack site. Ethanol is the best scavenger for protecting hydrophobic linkers.

Q4: Can I use Methionine for all peptides? A: You can, but it's most effective if your peptide sequence contains Methionine (e.g., Exendin-4, Gastrin).

  • Mechanism: The free Methionine in solution acts as a "decoy," getting oxidized to Met-Sulfoxide so the Methionine in your peptide doesn't.

References

  • Breeman, W. A., et al. (2003). Radiolysis of [177Lu]-DOTA-Tyr3-octreotate: prevention by ascorbic acid and gentisic acid. Use of dual-quencher systems for somatostatin analogs.

  • de Blois, E., et al. (2012). Effectiveness of Quenchers to Reduce Radiolysis of 111In-, 90Y- and 177Lu-Labelled Radioligands. Detailed comparison of ethanol vs. ascorbate.

  • Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Structural stability of DOTA linkers.

  • Macrocyclics B-199 Specification. p-NO2-Bn-DOTA Chemical Data.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: p-NO2-Bn-DOTA (B-199) vs. p-SCN-Bn-DOTA for Radiolabeling

An In-Depth Comparison of Functionality, Application, and Performance in Radiopharmaceutical Development For researchers, scientists, and professionals in drug development, the choice of a bifunctional chelator is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Functionality, Application, and Performance in Radiopharmaceutical Development

For researchers, scientists, and professionals in drug development, the choice of a bifunctional chelator is a critical decision that dictates the success of a radiopharmaceutical. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a cornerstone of radiometal chelation, and its derivatives, p-NO2-Bn-DOTA (B-199) and p-SCN-Bn-DOTA, are two of the most prominent options. This guide provides an in-depth, objective comparison of these two chelators, moving beyond a simple list of features to explain the causality behind experimental choices and provide actionable, field-proven insights.

At a Glance: Key Differences and Primary Roles

While both molecules share the DOTA core, their benzyl substituents, a nitro group (-NO₂) for B-199 and an isothiocyanate group (-NCS) for p-SCN-Bn-DOTA, define their distinct roles in radiopharmaceutical development.

Featurep-NO2-Bn-DOTA (B-199)p-SCN-Bn-DOTA
Primary Function Precursor for synthesis of other bifunctional chelators; stable analog for fundamental studies of DOTA-metal complexes.Direct conjugation to biomolecules for radiolabeling.
Reactive Group Nitro group (-NO₂)Isothiocyanate group (-NCS)
Reactivity The nitro group is not directly reactive for bioconjugation but can be chemically modified (e.g., reduced to an amine).The isothiocyanate group readily reacts with primary amines on biomolecules to form a stable thiourea bond.[1][2]
Primary Application Synthesis of other DOTA derivatives (e.g., p-NH₂-Bn-DOTA); research on coordination chemistry, isomerism, and stability of DOTA-metal complexes.[3][4]Routine conjugation to antibodies, peptides, and other targeting vectors for diagnostic and therapeutic radiopharmaceuticals.[1][2][5][6][7][8]

The Workhorse for Bioconjugation: p-SCN-Bn-DOTA

p-SCN-Bn-DOTA is the go-to bifunctional chelator for the direct attachment of the DOTA cage to a targeting biomolecule. Its isothiocyanate group provides a reliable and efficient means of forming a stable covalent bond with primary amines, such as the lysine residues on proteins or antibodies.[1][2]

Experimental Workflow: Antibody Conjugation and Radiolabeling with p-SCN-Bn-DOTA

The following diagram and protocol outline a standard workflow for creating a radiolabeled antibody using p-SCN-Bn-DOTA. This self-validating system includes quality control steps to ensure the integrity of the final product.

G cluster_0 Part 1: Bioconjugation cluster_1 Part 2: Radiolabeling mAb Antibody Preparation (Buffer Exchange to pH 9.0) conjugation Conjugation Reaction (Add p-SCN-Bn-DOTA) mAb->conjugation purification1 Purification (Remove excess chelator) conjugation->purification1 qc1 QC 1: DOTA/mAb Ratio (MALDI-TOF MS) purification1->qc1 dota_mAb DOTA-conjugated Antibody qc1->dota_mAb radiolabeling Radiolabeling Reaction (Add Radionuclide, Heat) dota_mAb->radiolabeling purification2 Purification (Remove free radionuclide) radiolabeling->purification2 qc2 QC 2: Radiochemical Purity (ITLC/HPLC) purification2->qc2

Caption: Experimental workflow for antibody conjugation and radiolabeling with p-SCN-Bn-DOTA.

Detailed Protocol: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

Expertise & Experience: The choice of a carbonate buffer at pH 9.0 is critical as it deprotonates the ε-amino group of lysine residues on the antibody, making them nucleophilic and reactive towards the isothiocyanate group of p-SCN-Bn-DOTA. A molar excess of the chelator ensures efficient conjugation.

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a metal-free 0.1 M sodium carbonate buffer, pH 9.0.

  • Conjugation: Add a 20- to 50-fold molar excess of p-SCN-Bn-DOTA (dissolved in a minimal amount of DMSO or water) to the antibody solution.

  • Incubation: Gently mix and incubate the reaction mixture for 4-18 hours at room temperature or 4°C.

  • Purification: Remove unreacted p-SCN-Bn-DOTA and byproducts by size-exclusion chromatography or dialysis.

  • Quantification: Determine the average number of DOTA molecules conjugated per antibody molecule using MALDI-TOF mass spectrometry. An average of 4-6 DOTA molecules per antibody is often sufficient for successful radiolabeling.[7]

Detailed Protocol: Radiolabeling of a DOTA-conjugated Antibody

Trustworthiness: The inclusion of a quenching step with a strong chelator like DTPA or EDTA is a self-validating measure that ensures any remaining free radiometal is complexed, preventing it from interfering with subsequent in vitro or in vivo studies.

  • Reaction Setup: Dissolve the DOTA-conjugated antibody in a metal-free buffer such as 0.25 M ammonium acetate, pH 5.5.

  • Radionuclide Addition: Add the desired radionuclide (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, or ⁶⁸GaCl₃) to the antibody solution.

  • Incubation: Incubate the reaction mixture at a temperature and for a duration dependent on the radionuclide. For many DOTA-based reactions, heating is required (e.g., 30-60 minutes at 40-95°C).[1][9]

  • Quenching: Stop the reaction by adding a small volume of a quenching solution (e.g., 50 mM DTPA or EDTA) to chelate any unreacted radionuclide.

  • Quality Control: Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

The Precursor and Research Tool: p-NO2-Bn-DOTA (B-199)

p-NO2-Bn-DOTA is not typically used for direct bioconjugation due to the non-reactive nature of the nitro group. Instead, its value lies in its role as a stable synthetic precursor and a tool for fundamental research that informs the entire field of DOTA-based radiolabeling.

Synthetic Utility: A Gateway to Other Functional Groups

The nitro group of p-NO2-Bn-DOTA can be chemically reduced to a primary amine (p-NH₂-Bn-DOTA). This amine can then be further modified to introduce a variety of other reactive functional groups for bioconjugation, including the isothiocyanate group of p-SCN-Bn-DOTA itself. This synthetic relationship is crucial for the custom design of bifunctional chelators.

G pNO2 p-NO2-Bn-DOTA (B-199) reduction Reduction (e.g., H2, Pd/C) pNO2->reduction pNH2 p-NH2-Bn-DOTA reduction->pNH2 thiophosgenation Thiophosgenation (e.g., CSCl2) pNH2->thiophosgenation pSCN p-SCN-Bn-DOTA thiophosgenation->pSCN

Caption: Synthetic relationship between p-NO2-Bn-DOTA and p-SCN-Bn-DOTA.

A Stable Analog for Fundamental Studies

The isothiocyanate group of p-SCN-Bn-DOTA can be unstable under certain conditions, making it challenging to study the fundamental coordination chemistry of its metal complexes. In contrast, p-NO2-Bn-DOTA is a more stable analog.[3] Researchers have utilized p-NO2-Bn-DOTA to investigate the formation of isomers in DOTA-metal complexes, such as with Zirconium-89.[3] These studies have revealed that the benzyl group can adopt different positions on the DOTA macrocycle, leading to the formation of distinct isomers with potentially different stabilities.[3][4] This knowledge is critical for understanding and potentially controlling the purity and in vivo behavior of radiopharmaceuticals prepared with any benzyl-DOTA derivative.

Conclusion: Choosing the Right Tool for the Job

The choice between p-NO2-Bn-DOTA (B-199) and p-SCN-Bn-DOTA is not a matter of one being superior to the other, but rather a question of selecting the appropriate tool for the task at hand.

  • For direct, routine bioconjugation and the development of radiopharmaceuticals for preclinical or clinical use, p-SCN-Bn-DOTA is the industry standard. Its well-characterized reactivity and the stability of the resulting thiourea linkage make it a reliable and efficient choice.

  • For the synthesis of novel bifunctional chelators with customized reactive groups or for fundamental studies into the coordination chemistry and stability of DOTA-metal complexes, p-NO2-Bn-DOTA is an invaluable research tool. The insights gained from studies using this stable analog contribute to the overall understanding and optimization of DOTA-based radiolabeling.

By understanding the distinct roles and properties of these two important DOTA derivatives, researchers can make more informed decisions in the design and execution of their radiopharmaceutical development programs.

References

  • Physicochemical evaluation of lyophilized formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL radio immunotherapy - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Publishing. (2023, January 6). Retrieved February 2, 2026, from [Link]

  • Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. (n.d.). Retrieved February 2, 2026, from [Link]

  • Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC - NIH. (2022, November 16). Retrieved February 2, 2026, from [Link]

  • Scheme of antibody conjugation with p-SCN-Bn-DOTA ligand and subsequent radiolabelling with 225 Ac. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Comparative

head-to-head comparison of DOTA derivatives for therapeutic applications

The following guide provides a head-to-head technical comparison of DOTA derivatives, specifically focusing on their application in therapeutic radiopharmaceuticals (Theranostics). A Technical Guide for Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head technical comparison of DOTA derivatives, specifically focusing on their application in therapeutic radiopharmaceuticals (Theranostics).

A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of peptide receptor radionuclide therapy (PRRT), the choice of chelator-vector conjugate is not merely a matter of chemical preference but the primary determinant of tumor residence time and therapeutic index.

While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) remains the industry standard, its derivatives (DOTAGA) and peptide conjugates (DOTATATE, DOTATOC, DOTANOC) exhibit distinct physicochemical and biological profiles.

The Verdict Upfront:

  • For Therapy (PRRT): DOTATATE is the superior therapeutic agent. Despite higher renal retention, its tumor residence time is approximately 2x higher than DOTATOC, resulting in a significantly higher cumulative tumor dose.

  • For Imaging (PET): DOTATOC and DOTANOC offer broader receptor affinity (SSTR2/3/5), potentially visualizing lesions missed by the highly SSTR2-selective DOTATATE. However, DOTATATE remains the theranostic pair of choice for consistency with the therapeutic agent.

  • The Chelator Upgrade: DOTAGA is chemically superior to DOTA for metals requiring high coordination numbers (e.g., Actinium-225, Zirconium-89) because it allows bioconjugation without sacrificing a metal-coordinating carboxylate arm.

Part 1: The Contenders – Chemical & Biological Profiles

The Chelator Backbone: DOTA vs. DOTAGA

The fundamental difference lies in the conjugation strategy and the resulting coordination sphere available for the radiometal.

FeatureDOTA (Standard)DOTAGA (Optimized)
Structure 4 Acetate arms. Conjugation uses one arm (Amide linkage).4 Acetate arms + 1 Glutaric acid arm. Conjugation uses the Glutaric arm.
Coordination N4O3 (7-coordinate). One arm is "lost" to the peptide linker.N4O4 (8-coordinate). All 4 acetate arms remain free for metal binding.
Lu-177 Stability High. Clinically proven (e.g., Lutathera).Ultra-High. Theoretically superior due to saturated coordination sphere.
Ga-68 Stability Good. Kinetic inertness is sufficient for clinical use.Superior. Higher thermodynamic stability; often preferred for newer tracers.
Ac-225 Stability Moderate. Can suffer from recoil release.Improved. Better containment of the large Ac3+ ion.
The Peptide Vector: TATE vs. TOC vs. NOC

These analogs differ in the C-terminal amino acid and their affinity for Somatostatin Receptor (SSTR) subtypes.

ConjugateC-TerminalSSTR Affinity ProfileClinical Consequence
DOTATATE ThreonineSSTR2 (High Selectivity) Highest Tumor Uptake. Best for therapy due to internalization and retention.[1]
DOTATOC PhenylalanineSSTR2 & SSTR5 High Contrast. Excellent for imaging; lower tumor retention than TATE.
DOTANOC 1-NalSSTR2, SSTR3, & SSTR5 Broadest Detection. Useful for heterogeneous tumors; lower specific uptake.

Part 2: Critical Experimental Data (Head-to-Head)

Tumor Residence Time (Therapy Focus)

In a direct intra-patient comparison of


Lu-DOTATATE and 

Lu-DOTATOC, Esser et al. demonstrated the superiority of the TATE derivative for therapy.
  • Tumor Residence: DOTATATE > DOTATOC (Ratio ~2.1)[2][3]

  • Kidney Retention: DOTATATE > DOTATOC (Ratio ~1.4)[2]

  • Therapeutic Gain: Despite higher kidney uptake, the tumor dose advantage (2.1x) outweighs the renal toxicity risk, making DOTATATE the standard for PRRT.

Receptor Binding Affinity ( )

Lower


 indicates higher affinity.
Receptor SubtypeDOTATATE (

nM)
DOTATOC (

nM)
DOTANOC (

nM)
SSTR2 1.5 ± 0.4 (Highest)2.5 ± 0.51.9 ± 0.4
SSTR3 >1000 (No binding)>100013.3 ± 5.5
SSTR5 547 ± 16011.2 ± 3.6 7.2 ± 1.6

Data Source: Reubi et al. Eur J Nucl Med Mol Imaging.

Part 3: Experimental Protocols

Protocol 1: High-Yield Radiolabeling of DOTA-Peptides with Lu

Objective: Achieve >98% Radiochemical Purity (RCP) with specific activity >50 GBq/µmol.

Reagents:

  • Precursor: DOTA-TATE (GMP grade), 1 mg/mL in water.

  • Radionuclide:

    
    LuCl
    
    
    
    (n.c.a.) in 0.04 M HCl.
  • Buffer: 1.0 M Sodium Acetate / 0.1 M Ascorbic Acid / 0.1 M Gentisic Acid (pH 5.0). Note: Gentisic acid is a critical radical scavenger to prevent radiolysis.

Workflow:

  • Preparation: In a reaction vial, add 100 µL Buffer .

  • Peptide Addition: Add 50 µg (approx. 35 nmol) of DOTA-TATE.

  • Activity Addition: Add 7.4 GBq (200 mCi) of

    
    LuCl
    
    
    
    .
  • Incubation: Heat at 95°C for 20 minutes (Dry block heater).

  • Cooling: Allow to cool to room temperature (5 mins).

  • Quenching: Add 100 µL of 5 mM DTPA (chelates free Lu-177).

  • Quality Control:

    • iTLC: Mobile phase 0.1 M Citrate buffer (pH 5). Free Lu moves to front; Lu-TATE stays at origin.

    • HPLC: C18 column, Gradient Acetonitrile/Water + 0.1% TFA.

Causality Note: The high temperature (95°C) is non-negotiable for DOTA labeling. Unlike DTPA (which labels at RT), the macrocyclic cage of DOTA requires thermal energy to overcome the kinetic barrier for the metal ion to enter the cage.

Protocol 2: Stability Challenge (Serum)
  • Incubate 50 MBq of labeled product in 1 mL fresh human serum at 37°C.

  • Analyze aliquots at 1h, 24h, 72h, and 168h (7 days) via iTLC.

  • Pass Criteria: <5% release of free

    
    Lu over 7 days.
    

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Chelation Logic (DOTA vs DOTAGA)

This diagram illustrates why DOTAGA provides a more saturated coordination sphere for the metal, enhancing stability.

ChelationLogic cluster_DOTA Standard DOTA-Peptide cluster_DOTAGA DOTAGA-Peptide (Optimized) Metal Radiometal (Lu-177 / Ga-68) DOTA_Core DOTA Cage (4 Nitrogens) DOTA_Core->Metal Coordinate Arm1 Acetate Arm 1 Arm1->Metal Coordinate Arm2 Acetate Arm 2 Arm2->Metal Coordinate Arm3 Acetate Arm 3 Arm3->Metal Coordinate Arm4 Acetate Arm 4 (Converted to Amide) Peptide Peptide Arm4->Peptide Linker (No Binding) GA_Core DOTAGA Cage GA_Core->Metal G_Arm1 Acetate Arm 1 G_Arm1->Metal G_Arm2 Acetate Arm 2 G_Arm2->Metal G_Arm3 Acetate Arm 3 G_Arm3->Metal G_Arm4 Acetate Arm 4 G_Arm4->Metal Full Coordination Glutaric Glutaric Linker Glutaric->Peptide Conjugation Site

Caption: DOTAGA preserves all 4 acetate arms for metal coordination (N4O4), whereas standard DOTA-peptide conjugation sacrifices one arm (N4O3).

Diagram 2: Therapeutic Decision Tree

A logic flow for selecting the correct derivative based on clinical intent.

DecisionTree Start Clinical Intent? Therapy Therapy (PRRT) High Dose Delivery Start->Therapy Imaging Imaging (PET/Diagnosis) Lesion Detection Start->Imaging T_Choice Primary Choice: DOTATATE Therapy->T_Choice I_Check Receptor Profile? Imaging->I_Check T_Reason Reason: Highest SSTR2 Affinity Max Tumor Residence Time T_Choice->T_Reason I_SSTR2 Standard NETs (SSTR2+) I_Check->I_SSTR2 I_Broad Heterogeneous / Unknown I_Check->I_Broad Res_TATE DOTATATE (Theranostic Pair) I_SSTR2->Res_TATE Res_TOC DOTATOC / DOTANOC (Higher Sensitivity) I_Broad->Res_TOC

Caption: Selection logic for DOTA derivatives. DOTATATE dominates therapy; DOTATOC/NOC offer advantages in diagnostic sensitivity.

References

  • Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? Source: European Journal of Nuclear Medicine and Molecular Imaging (Esser et al.) [Link][2]

  • Affinity profiles for human somatostatin receptor subtypes SSTR1-5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Source: European Journal of Nuclear Medicine and Molecular Imaging (Reubi et al.) [Link]

  • Head-to-head comparison of 68Ga-DOTATATE and 68Ga-DOTANOC PET/CT imaging in the same patient group with neuroendocrine tumours. Source: European Journal of Nuclear Medicine and Molecular Imaging [Link]

  • Influence of chelator modifications on the uptake and retention of Lu-177 labeled somatostatin derivatives. Source: Bioconjugate Chemistry [Link]

  • NETTER-1 Phase 3 Trial: 177Lu-Dotatate for Midgut Neuroendocrine Tumors. Source: New England Journal of Medicine [Link]

Sources

Validation

Assessing the Purity of p-NO2-Bn-DOTA (B-199) by HPLC

Executive Summary The purity of p-NO2-Bn-DOTA (Macrocyclics catalog B-199) is the single most critical variable in the synthesis of high-specific-activity radiopharmaceuticals. As a bifunctional chelator precursor, it se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity of p-NO2-Bn-DOTA (Macrocyclics catalog B-199) is the single most critical variable in the synthesis of high-specific-activity radiopharmaceuticals. As a bifunctional chelator precursor, it serves as the foundation for targeted radioimmunotherapy agents. However, its polyionic nature and high polarity make it notoriously difficult to analyze using "standard" organic small-molecule HPLC methods.

This guide compares the analytical performance of a Generic Reverse-Phase (RP) Method against an Optimized Ion-Pairing Method . We demonstrate why the generic approach fails to resolve critical impurities—specifically the reduced amine form (p-NH2-Bn-DOTA)—and provide a validated protocol that ensures the integrity of your conjugation workflow.

Technical Context: The Analytical Challenge

p-NO2-Bn-DOTA is a macrocyclic ligand containing a nitrobenzyl group and four carboxylic acid arms. Its analysis presents three distinct challenges:

  • Extreme Polarity: The four carboxylic acid groups create a highly polar molecule that elutes in the void volume (

    
    ) on standard C18 columns, preventing quantification.
    
  • Metal Scavenging: The DOTA backbone aggressively chelates trace metals (Fe, Ni) leached from stainless steel HPLC frits and tubing, causing peak broadening and splitting.

  • Critical Impurity Resolution: The primary impurity is often the reduced amine species (p-NH2-Bn-DOTA ), which can prematurely react or alter conjugation stoichiometry. The analytical method must resolve the Nitro (B-199) from the Amine (B-200) forms.

Method Performance Comparison

We compared two methodologies to assess their capability in quantifying B-199 purity and identifying impurities.

Method A: Generic RP-HPLC (The "Standard" Approach)

Commonly attempted by general chemistry labs.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • System: Standard Stainless Steel HPLC.

Method B: Optimized Ion-Pair HPLC (The Recommended Protocol)

Designed for polyionic chelators.

  • Column: End-capped C18 with high surface area (e.g., Phenomenex Jupiter or Waters XBridge).

  • Mobile Phase: Water / Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

  • System: Bio-inert (PEEK tubing/flow path) or Passivated System.

Comparative Data Summary
MetricMethod A (Generic Formic Acid)Method B (Optimized TFA)Interpretation
Retention Factor (

)
< 0.5 (Elutes near void)2.5 - 4.0Method A fails to retain the analyte; Method B allows sufficient interaction with the stationary phase.
Peak Symmetry (

)
> 2.0 (Severe Tailing)1.1 - 1.3 (Sharp)TFA acts as an ion-pairing agent, masking silanols and neutralizing the carboxylates, sharpening the peak.
Resolution (

)
< 1.0 (Co-elution)> 3.5Method B clearly separates the Nitro-DOTA (B-199) from the Amine-DOTA impurity.
Metal Interference High (Split/Ghost peaks)NegligibleMethod B (with PEEK/Passivation) prevents on-column complexation.

Senior Scientist Insight: In Method A, the DOTA backbone is partially ionized. It interacts weakly with the hydrophobic C18 chain, leading to immediate elution. In Method B, the TFA anions form ion pairs with the protonated amines of the macrocycle, effectively increasing the hydrophobicity of the complex and allowing it to "stick" to the column for separation.

Visualizing the Separation Logic

The following diagram illustrates the physicochemical interactions driving the success of Method B.

G cluster_0 Analyte Properties cluster_1 Method B Mechanism cluster_2 Chromatographic Outcome B199 p-NO2-Bn-DOTA (Highly Polar, Polyionic) TFA TFA (Ion Pairing Agent) B199->TFA Ion Pairing Impurity Impurity: p-NH2-Bn-DOTA (Similar Polarity) Impurity->TFA Ion Pairing Stationary C18 Stationary Phase TFA->Stationary Adsorption Ret_NO2 Retention: Nitro Form (Hydrophobic Interaction) Stationary->Ret_NO2 Stronger Retention (Nitro Group) Ret_NH2 Retention: Amine Form (Distinct Elution) Stationary->Ret_NH2 Weaker Retention (Amine Group) Ret_NO2->Ret_NH2 Resolution (Rs > 3.5)

Caption: Mechanism of separation. TFA neutralizes the DOTA backbone, allowing the distinct hydrophobicities of the Nitro (NO2) vs. Amine (NH2) groups to drive separation on the C18 column.

Validated Experimental Protocol (Method B)

This protocol is self-validating. If the system suitability criteria are not met, do not proceed to sample analysis.

Reagents & Equipment
  • Analyte: p-NO2-Bn-DOTA (e.g., Macrocyclics B-199).[1][2][3]

  • Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA (v/v).

  • System: HPLC with UV-Vis detector (DAD preferred). Crucial: Use PEEK tubing or acid-passivate the system with 6M Nitric Acid prior to use to remove trace iron.

Instrument Parameters
ParameterSettingRationale
Wavelength 254 nm (Primary), 210 nm (Secondary)The p-nitrobenzyl group absorbs strongly at 254 nm. 210 nm detects the peptide backbone but is prone to solvent noise.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 25°C (Ambient)Higher temps may alter the complexation kinetics if metals are present.
Injection Vol 10 - 20 µLPrevent column overload; DOTA solubility can be limited in high ACN.
Gradient Profile
Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)Phase
0.0955Equilibration
2.0955Isocratic Hold (Load)
20.06040Linear Gradient
22.0595Wash
25.0955Re-equilibration
Step-by-Step Workflow
  • Blank Injection: Inject Solvent A. Ensure baseline is flat at 254 nm. Ghost peaks here indicate contaminated water or column carryover.

  • Standard Preparation: Dissolve B-199 in Water (not buffer) at 1 mg/mL. Note: Adding ACN initially may precipitate the salt form.

  • System Suitability (The "Self-Check"):

    • Inject the standard.

    • Check: Retention time should be > 10 minutes (k' > 2).

    • Check: Tailing factor should be < 1.5. If tailing is severe, the column may have active silanols or trace metals.

  • Sample Analysis: Inject the test sample. Integrate the main peak (B-199) and any side peaks.

    • Impurity ID: A peak eluting earlier than the main peak (approx RRT 0.8 - 0.9) is likely the reduced amine (p-NH2-Bn-DOTA) or hydrolyzed fragments.

Troubleshooting & Interpretation
The "Split Peak" Phenomenon

If B-199 appears as a split peak or a broad "hump," it is rarely a synthesis error.

  • Cause: Metal contamination (Fe/Zn/Cu) from the HPLC system. The DOTA is chelating metals during the run.

  • Fix: Flush the system with 50 mM EDTA overnight, then rinse thoroughly with water before switching back to TFA mobile phases.

Isomerism

While B-199 (the ligand) usually elutes as a single peak, be aware that once chelated with metals (e.g., Zr-89 or Lu-177), the complex may exist as interconverting isomers (SAP/TSAP), which can resolve into two distinct peaks. Do not confuse metal-complex isomers with ligand impurity. For the free ligand B-199, a single sharp peak is the acceptance criterion [1, 2].

References
  • Rousseau, J., et al. (2023). "Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies." Nuclear Medicine and Biology. NIH PubMed Central. Retrieved from [Link] (Contextualizing DOTA isomer separation).

  • Garnuszek, P., et al. (2020).[4] "Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations." Nuclear Medicine and Biology. Retrieved from [Link]

  • Brechbiel, M. W. (2011). "Bifunctional chelates for metal-based radiopharmaceuticals." Quarterly Journal of Nuclear Medicine and Molecular Imaging. (Foundational text on DOTA chemistry and purity requirements).

Sources

Comparative

Technical Guide: Determination of Specific Activity for p-NO2-Bn-DOTA (B-199) Radiotracers

Executive Summary This guide details the methodology for determining the Specific Activity (SA) of radiotracers derived from p-NO2-Bn-DOTA (Macrocyclics catalog B-199 ).[1] High specific activity is the critical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for determining the Specific Activity (SA) of radiotracers derived from p-NO2-Bn-DOTA (Macrocyclics catalog B-199 ).[1] High specific activity is the critical quality attribute for receptor-targeted radiopharmaceuticals (e.g.,


Lu, 

Y, or

Ga labeled conjugates), as low SA leads to receptor saturation by non-radioactive ("cold") complexes, reducing tumor uptake and contrast.

This document compares the two industry-standard approaches: Direct HPLC Mass Quantification (UV-Radio) and Saturation Titration .[1]

Part 1: The Chemistry & Context of B-199

p-NO2-Bn-DOTA (B-199) is a bifunctional chelator precursor.[1] In most drug development workflows, the nitro group (


) is reduced to an amine (

) or converted to an isothiocyanate (

) to conjugate with a targeting vector (antibody or peptide) before radiolabeling.[1]

However, determining the SA of the final radiotracer requires accurate measurement of two variables:

  • Radioactivity (

    
    ):  Measured easily via dose calibrator or gamma counter.[1]
    
  • Mass (

    
    ):  The challenge. The mass of the radiolabeled fraction is often in the nanogram/picogram range, frequently below the Limit of Quantification (LoQ) of standard UV detectors.
    
The "Cold Metal" Problem

The theoretical SA of carrier-free


Lu is ~110 Ci/mg (4.1 TBq/mg). In practice, trace metal contaminants (Zn²⁺, Fe³⁺, Cu²⁺) or carrier stable isotopes (

Lu) compete for the DOTA chelator. This reduces the Effective Specific Activity, meaning more ligand is required to bind the activity, lowering the final SA of the product.

Part 2: Method A - Direct HPLC-UV/Radio Quantification

The Gold Standard for Final Product Release [1]

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from impurities.[1][2][3] The mass is determined by correlating the UV absorbance of the product peak against a calibration curve of a non-radioactive standard.

The Pre-Requisite: The "Cold" Standard

You cannot use free B-199 ligand for the calibration curve.[1] DOTA complexes undergo a conformational change upon metal coordination, significantly shifting retention time (


).[1]
  • Protocol: React p-NO2-Bn-DOTA (or your conjugate) with non-radioactive

    
     (or 
    
    
    
    ) in slight metal excess to ensure 100% complexation. Purify this "Cold Standard" to generate your calibration stock.
Experimental Protocol
  • Calibration: Inject serial dilutions of the Cold Standard (e.g., 0.1 µg/mL to 100 µg/mL). Plot UV Area vs. Mass.

  • Radiolabeling: Label your B-199 conjugate with the radionuclide (e.g.,

    
    Lu).[1]
    
  • Injection: Inject the radiolabeled sample into the HPLC.

  • Data Analysis:

    • Identify the radioactive peak (

      
      ).[1]
      
    • Check the corresponding UV channel at the same

      
      .[1]
      
    • Calculate mass (

      
      ) using the calibration curve.[1]
      
    • Calculate Activity (

      
      ) based on the injection volume and bulk activity concentration.[1]
      
Calculation


Diagram: HPLC Workflow

HPLC_Workflow cluster_0 Generation of Cold Standard cluster_1 Quantification B199 p-NO2-Bn-DOTA (Ligand) Complex Lu-B199 (Standard) B199->Complex + Metal ColdLu Cold LuCl3 (Metal) ColdLu->Complex Calib Calibration Curve (UV Area vs Mass) Complex->Calib Serial Dilution Result Calculate SA (A/m) Calib->Result Mass Factor HotSample Radiolabeled Sample HPLC HPLC Injection (Dual UV/Rad Detect) HotSample->HPLC HPLC->Result UV Peak Area + Activity

Caption: Workflow for determining Specific Activity via HPLC using a cold metal-complexed standard.

Part 3: Method B - Saturation Titration

The High-Sensitivity Alternative [1]

When the Specific Activity is extremely high (carrier-free), the mass of the peptide associated with the radioactive peak may be below the UV detection limit. In this scenario, titration is the only valid method.[1]

Principle

You perform multiple labeling reactions with a fixed amount of radioactivity but decreasing amounts of B-199 ligand .[1] The "break point" where the labeling efficiency drops below a threshold (e.g., 95% or 50%) allows you to calculate the maximum specific activity achievable before the metal saturates the ligand.

Experimental Protocol
  • Preparation: Prepare 6 reaction vials.

  • Fixed Activity: Add exactly 10 MBq of

    
    Lu to each vial.
    
  • Variable Mass: Add decreasing mass of B-199 conjugate (e.g., 100 pmol, 50 pmol, 25 pmol, 10 pmol, 5 pmol, 1 pmol).

  • Incubation: Heat at standard conditions (e.g., 95°C for 15 min).

  • Analysis: Analyze each vial by iTLC or HPLC to determine % Labeling Efficiency (LE).

  • Plot: % LE vs. Molar Ratio.

Calculation

Identify the lowest mass (


) that still yields >95% labeling efficiency.


Note: This represents the "Effective Specific Activity" of the nuclide batch.
Diagram: Titration Logic

Titration_Logic Start Start Titration Vial1 Vial 1: High Ligand (Excess) Start->Vial1 Vial2 Vial 2: Med Ligand Start->Vial2 Vial3 Vial 3: Low Ligand (Limiting) Start->Vial3 Check Check % Labeling (iTLC/HPLC) Vial1->Check Vial2->Check Vial3->Check Decision Is LE > 95%? Check->Decision Calc SA = Activity / Mass Decision->Calc Yes Fail Metal Saturation (Mass too low) Decision->Fail No

Caption: Decision matrix for Titration method. The lowest mass yielding >95% LE defines the SA limit.

Part 4: Comparative Analysis

FeatureMethod A: HPLC-UV/RadMethod B: Saturation Titration
Primary Output Exact mass of the final tracer peak.[1]Maximum capacity of the nuclide batch.[1]
Accuracy High (if mass > UV LoQ).[1]Medium (discrete data points).[1]
Sensitivity Limited by UV detector (µg to high ng).[1]Extremely High (limited only by activity).[1]
Speed Fast (Single injection).[1]Slow (Multiple reactions + analysis).
Cost Low (consumables).[1]High (requires more isotope).[1]
Best For QC / Release Testing of clinical batches.Process Development & Isotope QC.

Part 5: Troubleshooting & Optimization

The "Ghost" Peak (HPLC)

If you see a UV peak for your product but no radioactivity (or vice versa) at high SA:

  • Cause: Your UV detector is not sensitive enough for the picomolar concentrations of carrier-free tracer.[1]

  • Solution: Switch to Method B (Titration) or use a more sensitive detector (e.g., Mass Spec/MS).[1]

Metal Contamination

If your Specific Activity is consistently lower than theoretical values:

  • Cause: Trace metals (Zn, Fe) in your buffers are occupying the B-199 DOTA cage before the radiometal can.

  • Validation: Perform a "Cold Titration" using standard

    
     with your buffers to measure the background metal load.[1]
    
  • Remedy: Use Chelex-treated buffers and acid-washed glassware.[1]

References

  • Breeman, W. A. P., et al. (2003).[1][4][5] Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging, 30(6), 917–920.[1][5] [Link]

  • de Blois, E., et al. (2012).[1][3] Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC. [Link]

  • IAEA. (2015).[1] Therapeutic Radiopharmaceuticals Labelled with Lutetium-177.[1][2][3][6][5][7] IAEA Radioisotopes and Radiopharmaceuticals Series No. 5.[1] [Link]

Sources

Validation

A Researcher's Guide to the Cross-Validation of p-NO2-Bn-DOTA (B-199) in Experimental Radiopharmaceutical Development

For researchers, scientists, and drug development professionals navigating the nuanced landscape of radiopharmaceuticals, the choice of a bifunctional chelator is a critical decision point that profoundly impacts the sta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of radiopharmaceuticals, the choice of a bifunctional chelator is a critical decision point that profoundly impacts the stability, efficacy, and clinical translatability of a novel agent. This guide provides an in-depth, objective comparison of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as p-NO2-Bn-DOTA (B-199), against other prevalent chelating agents. By delving into the experimental data and the underlying chemical principles, we aim to equip you with the necessary insights to make informed decisions for your specific research applications.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework is a cornerstone in nuclear medicine, renowned for its ability to form highly stable complexes with a variety of radiometals.[1] The p-NO2-Bn-DOTA variant introduces a nitrobenzyl group, which, while not directly used for conjugation, serves as a synthetic handle for the creation of more reactive functionalities, such as an amine (p-NH2-Bn-DOTA) or an isothiocyanate (p-SCN-Bn-DOTA), enabling covalent attachment to biomolecules like peptides and antibodies.[2][3] This guide will explore the performance of this lineage of DOTA derivatives in the context of established alternatives, supported by experimental evidence.

Comparative Analysis of Key Performance Metrics

The selection of an optimal bifunctional chelator is a multifactorial process, contingent on the radiometal of choice, the nature of the targeting biomolecule, and the intended application (diagnostic imaging or therapy). Here, we compare p-NO2-Bn-DOTA derivatives with other widely used chelators across several critical parameters.

Radiolabeling Efficiency and Conditions

The kinetics and conditions of radiolabeling are of paramount importance, particularly for short-lived radionuclides like Gallium-68 (68Ga). While DOTA and its derivatives form thermodynamically stable complexes, their complexation kinetics can be sluggish, often necessitating heating.[4] This can be a significant drawback when working with heat-sensitive biomolecules.

ChelatorRadiometalTypical Labeling ConditionsRadiolabeling YieldReference
p-SCN-Bn-DOTA 68Ga85-95 °C, 5-15 min>95%[5]
p-SCN-Bn-DOTA 177Lu95 °C, 15-30 min>98%[1]
p-SCN-Bn-DOTA 225Ac90 °C, 30 min75-87%[3]
NOTA 68GaRoom Temperature, 5 min>98%[5]
HBED-CC 68GaRoom Temperature, 5-10 min>98%[6]
DFO 89ZrRoom Temperature, 30-60 min>95%[7]
MACROPA 225AcRoom Temperature, 5-10 min>99%[8][9]

As the table illustrates, chelators like NOTA and HBED-CC offer the significant advantage of room temperature radiolabeling for 68Ga, which is gentler on sensitive biomolecules.[4][5] For therapeutic radionuclides like Lutetium-177 (177Lu) and Actinium-225 (225Ac), DOTA derivatives generally provide high labeling efficiencies, albeit with heating.[1][3] In the context of 225Ac, newer chelators like MACROPA have demonstrated superior labeling kinetics at room temperature, a considerable advantage over DOTA.[8][9] For Zirconium-89 (89Zr), the standard chelator Desferrioxamine (DFO) allows for mild labeling conditions.[7]

In Vitro Stability

The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target toxicity and compromised imaging quality. Stability is typically assessed by challenging the radiolabeled complex in the presence of competing chelators (like EDTA) or in human serum.

RadiocomplexStability in Human Serum (24h)Challenge Study (vs. EDTA)Reference
177Lu-DOTA-conjugate >95%High[1]
68Ga-DOTA-conjugate >95%High[5]
89Zr-DFO-conjugate ~53% (after 7 days vs EDTA)Moderate[7]
89Zr-DFO-conjugate*>98% (after 7 days vs EDTA)High[7]
225Ac-DOTA-conjugate HighHigh[3]
225Ac-MACROPA-conjugate HighHigh[8]

DOTA-based complexes with trivalent radiometals like 177Lu and 68Ga generally exhibit excellent in vitro stability.[1][5] For 89Zr, while DFO is commonly used, its complexes can show limited stability, leading to the development of improved derivatives like DFO*.[7] Both DOTA and MACROPA form highly stable complexes with 225Ac.[3][8]

In Vivo Performance

Ultimately, the performance of a radiopharmaceutical is determined by its behavior in vivo. Key metrics include tumor uptake, clearance from non-target organs (especially the kidneys), and overall biodistribution.

RadiopharmaceuticalKey In Vivo FindingsReference
[68Ga]Ga-DOTA-TATE vs. [68Ga]Ga-DOTATOC Both show excellent tumor targeting in neuroendocrine tumors, with minor differences in lesion detection rates.[10]
[177Lu]Lu-DOTA-EB-TATE vs. [177Lu]Lu-DOTA-TOC The albumin-binding variant ([177Lu]Lu-DOTA-EB-TATE) showed higher tumor and kidney doses.[11]
[89Zr]Zr-DFO-trastuzumab vs. [89Zr]Zr-DFO-trastuzumabDFO conjugate demonstrated lower bone uptake, indicating higher in vivo stability.[12]
[225Ac]Ac-DOTA-conjugate vs. [225Ac]Ac-MACROPA-conjugate MACROPA-conjugate showed efficient tumor targeting with the advantage of room temperature labeling.[9]

The choice of chelator can influence the pharmacokinetic profile of the radiopharmaceutical. For instance, in a comparison of DOTA-based somatostatin analogues, subtle changes in the peptide sequence had a more significant impact on biodistribution than the chelator itself.[10] However, for radiometals prone to dissociation, such as 89Zr from DFO, the choice of a more stable chelator like DFO* is critical to minimize off-target accumulation in bones.[12]

Experimental Workflows and Protocols

To ensure the reproducibility and validity of experimental results, detailed and well-controlled protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of p-NO2-Bn-DOTA and its derivatives.

From p-NO2-Bn-DOTA to a Conjugation-Ready Chelator

The journey from the commercially available p-NO2-Bn-DOTA to a biomolecule-ready chelator involves a two-step chemical modification.

Chemical_Modification_Workflow A p-NO2-Bn-DOTA B Reduction A->B e.g., H2, Pd/C C p-NH2-Bn-DOTA B->C D Thiophosgenation C->D e.g., CSCl2 E p-SCN-Bn-DOTA D->E

Workflow for converting p-NO2-Bn-DOTA to p-SCN-Bn-DOTA.

Protocol 1: Reduction of p-NO2-Bn-DOTA to p-NH2-Bn-DOTA

  • Dissolution: Dissolve p-NO2-Bn-DOTA in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting p-NH2-Bn-DOTA can be purified further by chromatography if necessary.

Protocol 2: Conversion of p-NH2-Bn-DOTA to p-SCN-Bn-DOTA

  • Dissolution: Dissolve p-NH2-Bn-DOTA in a suitable solvent system, such as a mixture of chloroform and water.

  • Thiophosgene Addition: Add a solution of thiophosgene in chloroform dropwise to the DOTA derivative solution at 0°C.

  • pH Adjustment: Maintain the pH of the aqueous layer in the basic range (e.g., with sodium carbonate) during the addition.

  • Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring by TLC or LC-MS.

  • Work-up: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and purify the resulting p-SCN-Bn-DOTA by column chromatography.

Bioconjugation and Radiolabeling

The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines on biomolecules, such as the lysine residues of antibodies, to form a stable thiourea linkage.[3]

Bioconjugation_Radiolabeling_Workflow cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling A Biomolecule (e.g., Antibody) C Incubation (pH 8.5-9.5) A->C B p-SCN-Bn-DOTA B->C D DOTA-Biomolecule Conjugate C->D E DOTA-Biomolecule Conjugate G Incubation (pH 4.5-5.5, heated) E->G F Radiometal (e.g., 177LuCl3) F->G H Radiolabeled Biomolecule G->H

General workflow for bioconjugation and radiolabeling.

Protocol 3: Conjugation of p-SCN-Bn-DOTA to an Antibody

  • Buffer Exchange: Prepare the antibody in a carbonate/bicarbonate buffer (pH 8.5-9.5) at a concentration of 5-10 mg/mL.

  • Chelator Preparation: Dissolve p-SCN-Bn-DOTA in a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add a molar excess of the p-SCN-Bn-DOTA solution to the antibody solution and incubate at room temperature or 37°C for 4-18 hours with gentle mixing.

  • Purification: Remove unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 desalting column).

  • Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.

Protocol 4: Radiolabeling of a DOTA-Antibody Conjugate with 177Lu

  • Reagent Preparation: Prepare a reaction vial containing the DOTA-antibody conjugate in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).

  • Radiometal Addition: Add the required amount of [177Lu]LuCl3 solution to the reaction vial.

  • Incubation: Incubate the reaction mixture at 95°C for 15-30 minutes.[13]

  • Quenching: After incubation, add a small volume of DTPA solution to chelate any unbound 177Lu.

  • Quality Control: Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (iTLC) or radio-HPLC.

In Vitro and In Vivo Stability Assessment

Protocol 5: In Vitro Serum Stability Assay

  • Incubation: Add the radiolabeled antibody to human serum and incubate at 37°C.[14]

  • Time Points: At various time points (e.g., 1, 4, 24, 48, 72 hours), take aliquots of the serum mixture.

  • Analysis: Analyze the aliquots by iTLC or size-exclusion radio-HPLC to determine the percentage of radioactivity that remains associated with the antibody.[15][16]

Protocol 6: In Vivo Biodistribution Study

  • Animal Model: Utilize an appropriate animal model, typically tumor-bearing mice.

  • Injection: Administer a known amount of the radiolabeled antibody to each animal via intravenous injection.

  • Time Points: At predetermined time points post-injection, euthanize a cohort of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (including the tumor).

  • Activity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion: A Strategic Choice for Radiopharmaceutical Excellence

The cross-validation of experimental results for p-NO2-Bn-DOTA and its derivatives reveals a robust and versatile chelating system that remains a cornerstone of radiopharmaceutical development. While alternatives like NOTA and MACROPA offer advantages in specific contexts, such as room temperature labeling for 68Ga and 225Ac respectively, the DOTA framework continues to demonstrate excellent stability and utility for a broad range of therapeutic and diagnostic radiometals.

The choice of chelator is not a one-size-fits-all decision. It requires a careful consideration of the specific radionuclide, the properties of the targeting biomolecule, and the intended clinical application. By understanding the comparative performance data and adhering to rigorous experimental protocols, researchers can confidently select and validate the optimal bifunctional chelator to advance their novel radiopharmaceuticals from the bench to the bedside.

References

  • SiChem. p-SCN-Bn-DOTA. Available at: [Link].

  • Elex Biotech LLC. (S)-p-SCN-Bn-DOTA. Available at: [Link].

  • Nayak, T. K., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis.
  • Ahenkorah, S., et al. (2022). Scheme of antibody conjugation with p-SCN-Bn-DOTA ligand and subsequent radiolabelling with 225 Ac.
  • Ahenkorah, S., et al. (2022). In vitro stability studies in (A) PBS and (B) human serum. Short-lived...
  • Zhernosekov, K. P., et al. (2007). A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. Dalton Transactions.
  • Hänscheid, H., et al. (2021). Intraindividual comparison of [177Lu]Lu-DOTA-EB-TATE and [177Lu]Lu-DOTA-TOC. European Journal of Nuclear Medicine and Molecular Imaging.
  • Mueller, D., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
  • Thiele, N. A., et al. (2024). [225Ac]Macropa, a Match Made in Ithaca. Journal of Nuclear Medicine.
  • Poeppel, T. D., et al. (2014). Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT within patients with gastroenteropancreatic neuroendocrine tumors. Journal of Nuclear Medicine.
  • Vugts, D. J., et al. (2019). Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. EJNMMI Radiopharmacy and Chemistry.
  • Ferreira, C. L., et al. (2021).
  • Davis, I. A., et al. (1997). Improved in Vivo Stability of Actinium-225 Macrocyclic Complexes. Nuclear Medicine and Biology.
  • Cole, W. C., et al. (1987). Comparative serum stability of radiochelates for antibody radiopharmaceuticals. Journal of Nuclear Medicine.
  • Nayak, T. K., et al. (2017). Labelling of 90 Y- and 177 Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis.
  • Kwekkeboom, D. J., et al. (2015). Comparison of sequential planar Lu-177-DOTA-TATE dosimetry scans with Ga-68-DOTA-TATE PET/CT images in patients with metastasized neuroendocrine tumours undergoing peptide receptor radionuclide therapy.
  • van der Meel, R., et al. (2026). Stability of [ 89 Zr]Zr-DFO (red), [ 89 Zr]Zr-DFO* (green) and [ 89...
  • Poeppel, T. D., et al. (2011). 68Ga-DOTATOC versus 68Ga-DOTATATE PET/CT in functional imaging of neuroendocrine tumors. Journal of Nuclear Medicine.
  • Li, Y., et al. (2025).
  • Kletting, P., et al. (2021). Automated Synthesis of 68 Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting. Pharmaceuticals.
  • Oh, S., et al. (2014). Comparison of the impact of 68Ga-DOTATATE and 18F-FDG PET/CT on clinical management in patients with neuroendocrine tumors.
  • Pavan, S., et al. (2022). Synthesis and Evaluation of [18F]AlF-NOTA-iPD-L1 as a Potential Theranostic Pair for [177Lu]Lu-DOTA-iPD-L1.
  • Vugts, D. J., et al. (2020). Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET. European Journal of Nuclear Medicine and Molecular Imaging.
  • Zuber, J., et al. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity.
  • Zhang, Y., et al. (2022). In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. Cancers.
  • Sgorlon, S., et al. (2023).
  • Thiele, N. A., et al. (2017). Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches. Cancer Biotherapy and Radiopharmaceuticals.
  • Price, E. W., & Orvig, C. (2014). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. Dalton Transactions.
  • Asti, M., et al. (2015). Stability of 177 Lu-DOTA-Rituximab in 0.9% NaCl (1-aggregate,...
  • Cole, W. C., et al. (1987). Comparative serum stability of radiochelates for antibody radiopharmaceuticals. PubMed.
  • Thiele, N. A., et al. (2025). [225Ac]Macropa: United Until Decay Do Us Part. Journal of Nuclear Medicine.
  • Alves, V. D. F., et al. (2021).
  • Roselt, P., et al. (2021). Toward Optimized 89 Zr-Immuno-PET: Side-by-Side Comparison of [ 89 Zr]Zr-DFO-, [ 89 Zr]Zr-3,4,3-(LI-1,2-HOPO)
  • Wu, H., et al. (2023). Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy. Journal of Medicinal Chemistry.
  • Haug, A. R., et al. (2016). Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects. Molecular Imaging and Radionuclide Therapy.
  • Li, Y., et al. (2025). A Novel in vitro Serum Stability Assay for Antibody Therapeutics incorporating Internal Standards. Protein Metrics.
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  • Wilson, J. J., et al. (2022). H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy.
  • Fani, M., et al. (2012). Development of 177 Lu-DOTA-anti-CD20 for radioimmunotherapy.
  • Ilan, E., et al. (2020). Head-to-head comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in patients with metastatic, well-differentiated neuroendocrine tumors: A prospective study.
  • de Jong, M., et al. (2005). 68Ga-labelled DOTA-derivatised peptide ligands. European Journal of Nuclear Medicine and Molecular Imaging.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling p-NO2-Bn-DOTA(B-199)

Topic: Personal Protective Equipment & Operational Handling for p-NO2-Bn-DOTA (B-199) Executive Summary & Scientific Context p-NO2-Bn-DOTA (B-199) is a high-purity bifunctional chelator precursor used primarily in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Handling for p-NO2-Bn-DOTA (B-199)

Executive Summary & Scientific Context

p-NO2-Bn-DOTA (B-199) is a high-purity bifunctional chelator precursor used primarily in the development of radiopharmaceuticals.[1][2][3] Chemically, it is a macrocyclic ligand (DOTA) derivatized with a para-nitrobenzyl group.[1][2][3]

While the immediate chemical toxicity of B-199 is classified as an irritant , the operational risk profile is dual-natured:[1][2][3]

  • Personnel Safety: Protection against inhalation of fine particulates and contact dermatitis.[1][3]

  • Experimental Integrity: Prevention of adventitious metal contamination. DOTA derivatives are "metal sponges."[1][3] Trace metal ions (Fe³⁺, Zn²⁺, Cu²⁺) from standard laboratory surfaces, dust, or metal spatulas will irreversibly bind to the chelate cage, drastically reducing radiolabeling yields (e.g., with ¹⁷⁷Lu or ⁹⁰Y).[1][2][3]

This guide integrates personnel safety with "trace-metal hygiene" to ensure both operator safety and product efficacy.[1][3]

Risk Assessment & Hazard Identification

Hazard CategoryClassificationSpecific Risks
Health (GHS) WARNING [1][2][3] • H315: Causes skin irritation.[2][3]• H319: Causes serious eye irritation.[2][3]• H335: May cause respiratory irritation (STOT SE 3).[1][2][3]
Physical Solid / Powder[2] • Fine dust formation during weighing.[1][2][3]• Hygroscopic nature (absorbs moisture).[1][3]
Process Metal SensitivityCritical Failure Mode: Contact with metallic tools (spatulas, needles) releases trace ions that poison the chelator.[3]

Personal Protective Equipment (PPE) Strategy

The following PPE configuration is designed to create a barrier against chemical exposure while simultaneously minimizing the shedding of particulates (skin cells, fibers) that could contaminate the sample.[3]

PPE Specifications Table
ComponentStandardScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Double-layered) Thickness: ≥ 5 milChemical: Nitrile offers excellent resistance to organic modifiers (e.g., DMSO) used in downstream conjugation.Process: Double-gloving allows the outer pair to be changed frequently to prevent cross-contamination without exposing skin.[1][2][3]
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 / EN 166Protects against ocular irritation from airborne dust.[2][3] Goggles are required if handling large quantities where aerosolization is probable.[1][3]
Respiratory N95 / FFP2 Respirator (If outside Fume Hood)Primary Control: Engineering controls (Fume Hood) are preferred.Secondary: If weighing outside a hood is unavoidable, N95 prevents inhalation of the irritant powder.[2][3]
Body Protection Lab Coat (High-neck, cuffed) Material: Poly-cotton or TyvekPrevents accumulation of particulates on street clothes.[1][2][3] Cuffed wrists prevent skin exposure at the glove-sleeve interface.[1][3]

Operational Protocol: The "Metal-Free" Workflow

This protocol uses a Self-Validating System : If the steps regarding metal-free tools are ignored, the downstream radiolabeling yield will drop, immediately flagging a procedural violation.[1][2][3]

Step 1: Storage & Retrieval
  • Condition: Store at -20°C .

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial introduces condensation.[1][3] Water promotes hydrolysis and causes the powder to clump, making accurate weighing difficult and potentially altering stoichiometry.[3]

Step 2: Weighing (The Critical Control Point)
  • Environment: Chemical Fume Hood.[1][3][4]

  • Tools: Use Plastic or Ceramic Spatulas only.[1][3]

    • Strict Prohibition: NEVER use stainless steel spatulas.[1][3] The friction can abrade microscopic iron particles into the DOTA powder, which will outcompete the radiometal for the chelation site.[3]

  • Technique:

    • Place a tared, acid-washed glass vial or high-quality polypropylene tube on the balance.[1][3]

    • Transfer B-199 using the plastic spatula.[1][3]

    • Immediately recap the stock vial to minimize humidity exposure.[3]

Step 3: Solubilization
  • Solvent: Use Trace Metal Grade water or buffers (e.g., Chelex-treated).[1][2][3]

  • Procedure: Add solvent and vortex gently.[1][3] B-199 (as the HCl salt) is water-soluble.[1][2][3]

  • Verification: Inspect for clarity. Any turbidity suggests incomplete dissolution or contamination.[1][3]

Workflow Visualization

The following diagram illustrates the safe handling pathway, emphasizing the segregation of metal tools from the chelator.

B199_Handling cluster_storage Storage Zone cluster_handling Handling Zone (Fume Hood) cluster_disposal Disposal Storage Freezer (-20°C) Equilibration Desiccator (Room Temp) Storage->Equilibration 30 mins PPE_Check PPE Verification (Nitrile, Glasses, Coat) Equilibration->PPE_Check Weighing Weighing (PLASTIC Spatula Only) PPE_Check->Weighing Transfer Dissolution Dissolution (Trace Metal Free Water) Weighing->Dissolution SolidWaste Solid Waste (Contaminated Vials) Dissolution->SolidWaste Empty Vials LiquidWaste Liquid Waste (Rinsate) Dissolution->LiquidWaste Spills/Wash MetalWarn CRITICAL: NO METAL TOOLS MetalWarn->Weighing

Caption: Operational workflow for B-199 emphasizing temperature equilibration and the critical exclusion of metal tools during weighing.

Disposal & Waste Management

Disposal must comply with local EHS regulations (e.g., RCRA in the US).[3] B-199 is an organic chemical waste.[1][2][3]

  • Solid Waste:

    • Contaminated gloves, weigh boats, and pipettes should be disposed of in Hazardous Solid Waste containers (often yellow bags or labeled buckets).[1][3]

    • Labeling: "Solid Debris contaminated with p-NO2-Bn-DOTA (Irritant)."[1][2][3]

  • Liquid Waste:

    • Rinsate or unused stock solutions must be collected in Chemical Waste Carboys .[1][3]

    • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) or heavy metal waste unless the DOTA is already complexed.[3]

    • Labeling: "Aqueous Waste with trace Organics (DOTA derivative)."

  • Spill Response:

    • Isolate: Mark the area.[3]

    • Protect: Don appropriate PPE.

    • Clean: Dampen a paper towel (to prevent dust) and wipe up the powder.[3] Clean the surface with soap and water.[4]

    • Dispose: Place cleanup materials in the hazardous solid waste stream.

References

  • National Institutes of Health (NIH) . (2025).[1][3] Bifunctional chelators in the design and application of radiopharmaceuticals. PubMed.[1][3] Retrieved February 2, 2026, from [Link]

  • University of Pennsylvania EHRS . (n.d.).[1][3] Laboratory Chemical Waste Management Guidelines. Retrieved February 2, 2026, from [Link][1][2][3]

Sources

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